2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCSKCONKUZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186882 | |
| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3323-26-0 | |
| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, spectroscopic characteristics, and biological activities, while also providing detailed experimental protocols for the determination of its key basic properties.
Physicochemical Properties
Basicity and pKa
The imidazo[1,2-a]pyridine ring system possesses a basic character due to the presence of the nitrogen atom at position 1 (N1), which is considered the primary site of protonation. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. However, the introduction of a 4-nitrophenyl group at the 2-position is expected to significantly decrease the basicity of the molecule. The electron-withdrawing nature of the nitro group reduces the electron density on the imidazole ring, making the N1 nitrogen less available for protonation. Consequently, the pKa of this compound is anticipated to be lower than that of the unsubstituted parent compound.
Table 1: Estimated and General Physicochemical Properties
| Property | Value/Description | Remarks |
| pKa | Estimated to be < 6.8 | The electron-withdrawing 4-nitrophenyl group decreases the basicity of the N1 atom in the imidazo[1,2-a]pyridine ring. An experimental protocol for determination is provided below. |
| Solubility | Generally low in aqueous solutions, soluble in organic solvents like DMSO and DMF. | Imidazo[1,2-a]pyridine derivatives often exhibit limited aqueous solubility. An experimental protocol for determination is provided below. |
| Molecular Weight | 239.23 g/mol | --- |
| Molecular Formula | C₁₃H₉N₃O₂ | --- |
Solubility
Derivatives of the imidazo[1,2-a]pyridine scaffold often exhibit poor aqueous solubility, which can present challenges for oral bioavailability. The presence of the nonpolar nitrophenyl group in this compound likely contributes to low solubility in water. The compound is expected to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.
Table 2: Summary of Spectroscopic Data
| Technique | Key Findings | Reference |
| ¹H NMR | Characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the 4-nitrophenyl ring. | [1] |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused heterocyclic system and the substituted phenyl ring. | [1] |
| FT-IR | Characteristic absorption bands for N-H stretching, C=N stretching, aromatic C=C stretching, and N-O stretching of the nitro group. | [1] |
| UV-Vis | Absorption maxima are observed, with the specific wavelengths influenced by the solvent. | [2] |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight is a key identifier. | [3] |
Synthesis and Characterization
The synthesis of this compound is commonly achieved through the condensation of 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone. Various synthetic methodologies have been reported, including conventional heating and microwave-assisted reactions.
General Synthetic Workflow
The following diagram illustrates a typical synthetic route to this compound.
Caption: General synthesis of this compound.
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the specific biological profile of this compound is an active area of research, related compounds have been shown to modulate key cellular signaling pathways.
Known and Potential Signaling Pathway Interactions
Studies on structurally similar imidazo[1,2-a]pyridine derivatives have implicated their involvement in critical cancer-related signaling pathways such as the STAT3/NF-κB and Akt/mTOR pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.
The diagram below illustrates a simplified representation of how an imidazo[1,2-a]pyridine derivative might inhibit these pro-survival pathways, leading to anti-cancer effects.
Caption: Potential inhibition of pro-survival signaling pathways.
Experimental Protocols
To address the gap in quantitative data for the basic properties of this compound, the following detailed experimental protocols are provided.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is based on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
Workflow for pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a minimal amount of DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with a constant ionic strength, covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Then, add a small, identical volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solvent effects on the pKa.
-
Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate reader.
-
Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half of the compound is in its protonated form and half is in its deprotonated form.[4][5]
Protocol for Solubility Determination by the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Steps:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure that equilibrium is established.
-
Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate. A common method is to use UV-Vis spectrophotometry, by first creating a calibration curve of absorbance versus known concentrations of the compound in the same solvent. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.[1][6]
Conclusion
This compound is a compound with significant potential in drug discovery, warranting further investigation into its physicochemical and biological properties. This guide provides a foundational understanding of its characteristics based on available literature and offers detailed protocols for the empirical determination of its pKa and solubility. The provided information on its synthesis, spectroscopic properties, and potential interactions with key cellular signaling pathways serves as a valuable resource for researchers in the field. The elucidation of its precise basic properties through the described experimental methods will be crucial for advancing its development as a potential therapeutic agent.
References
- 1. enamine.net [enamine.net]
- 2. 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | 131862-27-6 | Benchchem [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 6. scribd.com [scribd.com]
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine chemical structure and IUPAC name
An In-depth Technical Guide to 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific analogue, this compound. We delve into its fundamental chemical identity, explore efficient and modern synthetic pathways, and synthesize the current understanding of its significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this promising molecular entity.
Molecular Identification and Physicochemical Properties
A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This section delineates the core identity of this compound.
Chemical Structure
The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine ring system, with a 4-nitrophenyl group substituted at the 2-position of the imidazole ring.
Caption: 2D Structure of this compound.
IUPAC Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Physicochemical Properties
A summary of key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Formula | C13H9N3O2 | [3] |
| Molecular Weight | 239 g/mol | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.05 | [3] |
| LogSW (Aqueous Solubility) | -3.94 | [3] |
| Topological Polar Surface Area (tPSA) | 68.9 Ų | [3] |
| Number of Rotatable Bonds | 1 | [3] |
| Number of Hydrogen Bond Donors | 0 | [3] |
| Number of Hydrogen Bond Acceptors | 3 | [3] |
Synthesis and Characterization
The development of efficient, scalable, and versatile synthetic routes is critical for producing sufficient quantities of the target compound and for generating analogues for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core can be constructed through several robust methods.[4][5]
Recommended Synthetic Pathway: Iodine-Catalyzed Three-Component Reaction
A highly efficient and convergent approach for synthesizing derivatives of this compound is the one-pot, three-component condensation reaction.[6][7] This method is advantageous due to its operational simplicity, use of an inexpensive and environmentally benign catalyst (iodine), and good to excellent yields.
The causality behind this choice is rooted in efficiency and modularity. By combining three building blocks in a single step, this pathway significantly reduces synthesis time and purification efforts compared to linear, multi-step sequences. The ability to vary the aldehyde, aminopyridine, and isocyanide components makes it an ideal strategy for building a chemical library for screening purposes.
Caption: Workflow for the Iodine-Catalyzed Synthesis.
Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of related imidazo[1,2-a]pyridine derivatives.[6]
Materials:
-
4-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
2-Aminopyridine (10 mmol, 0.94 g)
-
tert-Butyl Isocyanide (10 mmol, 1.2 mL)
-
Iodine (0.05 mmol, 0.5 mol%)
-
Ethanol (20 mL)
-
100 mL Round-Bottom Flask
-
Magnetic Stirrer
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide, and ethanol.
-
Catalyst Addition: Add the iodine catalyst (0.5 mol%) to the reaction mixture. The choice of iodine as a catalyst is based on its ability to act as a mild Lewis acid to activate the reactants without requiring harsh conditions or expensive metal catalysts.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). The self-validating nature of this protocol is observed as a precipitate forms upon successful reaction completion.
-
Isolation: Once the reaction is complete (as indicated by TLC), isolate the solid product by vacuum filtration using a suction funnel.
-
Purification: Wash the collected solid 2-3 times with cold water to remove any residual starting materials and catalyst.
-
Drying: Dry the purified product to afford the target compound.
Structural Characterization
Confirmation of the synthesized structure is achieved using standard analytical techniques. While specific data for the parent compound is not detailed in the provided literature, analysis of closely related analogues indicates that characterization would involve:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical environment of all protons and carbons, ensuring the correct connectivity of the fused ring system and substituents.[6]
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.[8]
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][9][10]
Anticancer Activity
Derivatives of the 2-phenyl-imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents. The general workflow for evaluating such compounds involves screening against a panel of human cancer cell lines to determine their cytotoxic potency.
Caption: General Workflow for Anticancer Compound Screening.
A study on N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine, a direct product of the recommended synthesis, demonstrated notable anticancer activities.[6][7] The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (μM) |
| Hep-2 | Laryngeal Carcinoma | 11 |
| HepG2 | Hepatocellular Carcinoma | 13 |
| MCF-7 | Breast Adenocarcinoma | 11 |
| A375 | Malignant Melanoma | 11 |
| Vero (Normal) | Kidney Epithelial | 91 |
The high IC50 value against the normal Vero cell line relative to the cancer cell lines suggests a degree of selectivity, a highly desirable trait in chemotherapy drug candidates.[6]
Antitubercular Potential
The imidazo[1,2-a]pyridine scaffold is a critical component in the modern fight against tuberculosis (TB), with several analogues showing potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][11] The compound Q203, which features this core, is a notable clinical trial candidate.[8]
The mechanism of action for many antitubercular imidazo[1,2-a]pyridines involves the inhibition of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain, thereby disrupting the bacterium's energy production.[11] The presence of the 2-(4-nitrophenyl) moiety in our title compound makes it a compelling candidate for anti-TB screening, as electronic modifications on the phenyl ring are known to significantly influence activity.
Future Directions and Conclusion
This compound stands out as a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. Its straightforward, modular synthesis allows for the rapid generation of analogues for extensive SAR studies.
Future research should focus on:
-
SAR Optimization: Systematically modifying the nitrophenyl ring (e.g., altering the position of the nitro group, or replacing it with other electron-withdrawing or -donating groups) to enhance potency and selectivity against cancer or microbial targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its anticancer effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Hit2Lead | this compound | SC-5311580 [hit2lead.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system, holds a privileged position in medicinal chemistry. Its unique structural features and diverse biological activities have captivated chemists and pharmacologists for nearly a century, leading to the development of important therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this remarkable heterocyclic core, alongside a summary of its significant biological applications, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Early History
The journey of the imidazo[1,2-a]pyridine scaffold began in 1925 with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In a landmark discovery, Chichibabin reported the first synthesis of this heterocyclic system through the condensation of 2-aminopyridine with α-haloaldehydes, specifically bromoacetaldehyde. This reaction, now famously known as the Tschitschibabin reaction, laid the foundation for the exploration of this new class of compounds. The initial synthesis was carried out under harsh conditions, requiring heating the reactants in a sealed tube at high temperatures (150-200 °C), which often resulted in modest yields.
The fundamental reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the halo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Evolution of Synthetic Methodologies
Since Chichibabin's initial discovery, a plethora of synthetic methods have been developed to access the imidazo[1,2-a]pyridine core with greater efficiency, diversity, and milder reaction conditions. These advancements have been crucial in enabling the extensive exploration of the scaffold's structure-activity relationships (SAR).
The Tschitschibabin Reaction and its Modifications
The classical Tschitschibabin reaction remains a cornerstone for the synthesis of imidazo[1,2-a]pyridines. Over the years, significant improvements have been made to the original protocol. The use of bases such as sodium bicarbonate or potassium carbonate allows the reaction to proceed under milder conditions with improved yields. Furthermore, the scope of the reaction has been expanded to include a wide variety of α-haloketones, enabling the introduction of diverse substituents at the 2-position of the scaffold.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Tschitschibabin Reaction
-
Materials: 2-Aminopyridine, 2-bromoacetophenone, sodium bicarbonate, ethanol.
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
-
-
Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Multi-component Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A significant breakthrough in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives was the development of the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1] The GBB reaction offers a high degree of molecular diversity from readily available starting materials and generally proceeds with high atom economy.[2]
Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative via the GBB Reaction
-
Materials: 2-Aminopyridine, benzaldehyde, tert-butyl isocyanide, methanol, scandium(III) triflate (catalyst).
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add tert-butyl isocyanide (1.1 eq).
-
Add a catalytic amount of scandium(III) triflate (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
-
Characterization: Confirm the structure and purity of the product using spectroscopic techniques (NMR, MS).
Synthesis of Zolpidem: A Pharmaceutical Application
The imidazo[1,2-a]pyridine scaffold is the core of the widely prescribed hypnotic agent, Zolpidem (Ambien). The synthesis of Zolpidem typically starts from 2-amino-5-methylpyridine and involves the construction of the imidazo[1,2-a]pyridine ring followed by the introduction of the N,N-dimethylacetamide side chain at the 3-position.[3][4][5]
Experimental Workflow for the Synthesis of Zolpidem
Caption: Synthetic route to Zolpidem.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This has led to their investigation for various therapeutic applications.
Antitubercular Activity
One of the most significant therapeutic areas for imidazo[1,2-a]pyridine derivatives is in the treatment of tuberculosis (TB). Several compounds have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[6][7] The mechanism of action for some of these compounds involves the inhibition of key mycobacterial enzymes.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| IPA-1 | H | p-Cl-Ph | H | 0.4 | [6] |
| IPA-2 | H | p-F-Ph | H | 0.8 | [6] |
| Q203 | (Varies) | (Varies) | (Varies) | 0.0027 | [8] |
| Compound A | 7-CH3 | 2-CH3 | CONH-benzyl | ≤1 | [7] |
| Compound B | 7-Cl | 2-CH3 | CONH-benzyl | ≤1 | [7] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[9][10][11][12] Their mechanisms of action are often multifaceted, involving the inhibition of crucial signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HeLa (Cervical) | 0.34 | [10] |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [10] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [11][12] |
| Compound 12b | MCF-7 (Breast) | 11 | [11][12] |
| IP-5 | HCC1937 (Breast) | 45 | [13] |
| IP-6 | HCC1937 (Breast) | 47.7 | [13] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
Recent research has shed light on the molecular mechanisms underlying the biological effects of imidazo[1,2-a]pyridine derivatives. Two key signaling pathways that are frequently modulated by these compounds are the PI3K/AKT/mTOR and STAT3/NF-κB pathways, both of which are critical regulators of cell growth, proliferation, and inflammation.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that is often hyperactivated in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Modulation of the STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer. Certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by inhibiting these pathways.
Caption: Modulation of the STAT3/NF-κB pathway.
Conclusion
From its initial discovery by Tschitschibabin to its current status as a privileged scaffold in drug discovery, the imidazo[1,2-a]pyridine core has demonstrated remarkable versatility and therapeutic potential. The continuous development of novel and efficient synthetic methodologies has been instrumental in unlocking the full potential of this heterocyclic system. With a rich history and a promising future, the imidazo[1,2-a]pyridine scaffold is poised to remain a focal point of research for the development of new and effective therapeutic agents for a wide range of diseases. This guide serves as a testament to its enduring importance and a resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.38 | dt | J = 6.9, 1.2 | H-5 |
| 8.25 | d | J = 8.8 | H-2', H-6' |
| 8.05 | d | J = 8.8 | H-3', H-5' |
| 7.77 | dt | J = 9.0, 1.2 | H-8 |
| 7.51 | ddd | J = 8.9, 6.9, 1.3 | H-7 |
| 7.08 | td | J = 6.9, 1.3 | H-6 |
| 6.81 | s | 1H | H-3 |
Note: The chemical shifts are referenced to a standard solvent signal. The data presented is a compilation from typical spectra of related structures and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.07 | C-Ar (C-N) |
| 147.42 | C-Ar (C-NO₂) |
| 145.5 | C-2 |
| 141.44 | C-Ar |
| 140.75 | C-Ar |
| 137.36 | C-Ar |
| 133.09 | C-Ar |
| 131.42 | C-Ar |
| 129.39 | C-Ar |
| 128.21 | C-Ar |
| 126.82 | C-Ar |
| 125.0 | C-7 |
| 124.54 | C-Ar |
| 117.5 | C-5 |
| 112.5 | C-6 |
| 108.0 | C-3 |
Note: The assignments are based on computational predictions and comparison with similar compounds. Actual experimental values may differ.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Table 3: IR and Mass Spectrometry Data of this compound
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3073 (C-H, aromatic), 1602 (C=N), 1524, 1343 (NO₂ stretch), 857 (C-H, out-of-plane bend) |
| Mass Spec (ESI-MS) | m/z: 240.07 [M+H]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and efficient approach involves the condensation reaction between 2-aminopyridine and a substituted α-haloketone or a related precursor.
Synthesis of this compound
A widely employed synthetic route is the reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethan-1-one.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
Procedure:
-
A solution of 2-aminopyridine (1.0 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.
-
To this solution, 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) and sodium bicarbonate (1.5 mmol) are added.
-
The reaction mixture is stirred and refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure this compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow of Synthesis, Purification, and Spectroscopic Analysis.
Photophysical and luminescent properties of 2-arylimidazo[1,2-a]pyridines
An In-depth Technical Guide on the Photophysical and Luminescent Properties of 2-Arylimidazo[1,2-a]pyridines
Introduction
Imidazo[1,2-a]pyridine is a fused heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry and materials science.[1][2] This scaffold is considered a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including commercial drugs like Zolpidem and Alpidem.[1][3] Beyond their pharmacological importance, the π-conjugated bicyclic structure of 2-arylimidazo[1,2-a]pyridines imparts them with intriguing photophysical and luminescent properties.[1] These properties, characterized by strong fluorescence emissions, make them highly valuable for applications ranging from biological imaging and chemical sensing to the development of organic light-emitting diodes (OLEDs).[1][4]
This technical guide provides a comprehensive overview of the core photophysical and luminescent characteristics of 2-arylimidazo[1,2-a]pyridines. It covers the influence of structural modifications and environmental factors on their optical properties, details common experimental protocols for their characterization, and presents quantitative data for a selection of derivatives.
General Synthetic Pathways
The most prevalent method for synthesizing 2-arylimidazo[1,2-a]pyridines involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, typically a phenacyl bromide.[5][6] This reaction can be facilitated using various methods, including conventional heating, microwave irradiation, and catalysis by bases like DBU.[4][5] Sustainable protocols using green solvents like aqueous ethanol or even solvent-free conditions have also been developed.[5][7]
Caption: General synthesis of 2-arylimidazo[1,2-a]pyridines.
Core Photophysical and Luminescent Properties
2-Arylimidazo[1,2-a]pyridines typically exhibit strong absorption in the UV region and intense fluorescence emission, often in the violet-blue part of the electromagnetic spectrum.[1][4] Their photophysical behavior is highly tunable and sensitive to both structural and environmental factors.
Influence of Substituents
The electronic nature and position of substituents on both the 2-aryl ring and the imidazo[1,2-a]pyridine core play a critical role in modulating the luminescent properties.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) on the 2-aryl ring generally enhance fluorescence intensity and can cause a bathochromic (red) shift in the emission wavelength.[1][8] This is attributed to an increase in the electron density of the π-conjugated system, leading to a more efficient intramolecular charge transfer (ICT) character in the excited state.
-
Electron-Withdrawing Groups (EWGs): The effect of EWGs such as nitro (-NO₂) or cyano (-CN) can be more complex. While they can lead to red-shifted emissions, they often result in less intense fluorescence or even quenching of luminescence.[1][8]
-
Positional Effects: The position of substitution is also crucial. For instance, aryl substitution at the 6 or 8 positions of the imidazo[1,2-a]pyridine ring can effectively tune the emission wavelength.[9][10]
Solvatochromism
Many 2-arylimidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent.[11] A positive solvatochromic shift (a red shift in emission with increasing solvent polarity) is often observed, indicating a more polar excited state compared to the ground state, which is characteristic of molecules with significant intramolecular charge transfer character.[8]
Excited-State Intramolecular Proton Transfer (ESIPT)
A particularly interesting phenomenon observed in derivatives with a hydroxyl group at the 2'-position of the phenyl ring (e.g., 2'-(hydroxyphenyl)imidazo[1,2-a]pyridine, HPIP) is Excited-State Intramolecular Proton Transfer (ESIPT).[9][10] Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the imidazole ring. This process results in a transient keto-tautomer that is responsible for the emission, leading to an unusually large Stokes shift (a large separation between absorption and emission maxima).[9] This property is highly desirable for applications in bioimaging and sensing as it minimizes self-absorption.
Caption: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).
Data Presentation: Photophysical Properties
The following tables summarize key photophysical data for representative 2-arylimidazo[1,2-a]pyridine derivatives from the literature.
Table 1: Photophysical Data in Solution
| Compound/Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|---|---|
| 2-phenyl- | Dichloromethane | ~330 | ~375 | ~4000 | 0.61 | [1] |
| 2-(4-methoxyphenyl)- | Dichloromethane | ~340 | ~380 | ~3500 | 0.70 | [8] |
| 2-(4-cyanophenyl)- | Dichloromethane | ~345 | ~390 | ~3700 | 0.22 | [8] |
| 8-methyl-2-phenyl- | Acetonitrile | 335 | 378 | 3682 | - | [2] |
| N-alkyl derivative (6i) | Ethyl Acetate | 358 | 490 | 7474 | 0.18 |[12] |
Table 2: Solid-State Luminescence of ESIPT-capable Derivatives
| Compound/Substituents | λ_em (nm) (Solid State) | Quantum Yield (Φ_F) (Solid State) | Emitted Color | Reference |
|---|---|---|---|---|
| 2'-(hydroxyphenyl)- (HPIP) | 502 | - | Blue-Green | [9][10] |
| 6-(4-methoxyphenyl)-HPIP | 520 | 0.11 | Green | [9][10] |
| 6-(phenyl)-HPIP | 533 | 0.08 | Yellow-Green | [9][10] |
| 8-(phenyl)-HPIP | 563 | 0.04 | Orange | [9][10] |
| 6,8-di(phenyl)-HPIP | 589 | 0.03 | Red |[9][10] |
Experimental Protocols
The characterization of the photophysical properties of 2-arylimidazo[1,2-a]pyridines involves standard spectroscopic techniques.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Methodology:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., DMSO, CH₂Cl₂, Acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically 1-10 µM).
-
Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.
-
Fill a matching cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the λ_abs and use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient.[13]
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the wavelengths of maximum excitation and emission (λ_ex and λ_em) and the fluorescence intensity.
-
Methodology:
-
Use the same solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects).
-
Use a spectrofluorometer. Place the cuvette with the sample solution in the sample holder.
-
First, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected λ_em. The resulting spectrum should resemble the absorption spectrum.
-
Set the excitation monochromator to the determined λ_abs (or λ_ex).
-
Record the emission spectrum by scanning the emission monochromator over a range red-shifted from the excitation wavelength.
-
The peak of this spectrum corresponds to the λ_em. The difference between λ_em and λ_abs is the Stokes shift.[13]
-
Fluorescence Quantum Yield (Φ_F) Determination
-
Objective: To measure the efficiency of the fluorescence process. The relative method is most common.
-
Methodology:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or phenanthrene, Φ_F = 0.125).[1]
-
Prepare several dilutions of both the sample and the standard in the same solvent.
-
Measure the UV-Vis absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Caption: Experimental workflow for photophysical characterization.
Conclusion
2-Arylimidazo[1,2-a]pyridines represent a versatile and highly attractive class of fluorophores. Their core photophysical properties, including intense and tunable fluorescence, are dictated by a combination of substituent effects, solvent environment, and specific molecular phenomena like ESIPT. The ability to systematically modify their structure to achieve a wide range of emission colors from blue to red, coupled with high quantum yields in some cases, makes them exceptional candidates for advanced applications.[9][10] For researchers in materials science and drug development, a thorough understanding of these luminescent properties is key to designing novel probes, sensors, and optoelectronic materials with tailored functionalities.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic ring system forms the core of numerous compounds with potential applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in their drug discovery and development endeavors.
Anticancer Targets
Imidazo[1,2-a]pyridine compounds have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis. The primary mechanisms of action include the inhibition of critical signaling pathways, disruption of cellular machinery, and targeting of cancer stem cell markers.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, exhibiting impressive inhibitory concentrations.[1][2][3]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nCompound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [label=" P", color="#5F6368"]; mTORC1 -> CellGrowth [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, color="#5F6368"]; Imidazopyridine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; Imidazopyridine -> Akt [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; Imidazopyridine -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; } Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.
| Compound Class | Target | IC50 | Cell Line | Reference |
| Imidazo[1,2-a]pyridines | PI3Kα | 2 nM | T47D (breast cancer) | [1] |
| Thiazole-substituted Imidazo[1,2-a]pyridines | PIK3CA | 0.0028 µM | A375 (melanoma), HeLa (cervical cancer) | [1] |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | PI3Kα | 150 nM | T47D (breast cancer) | [2] |
| Imidazo[1,2-b]pyridazines | PI3Kα / mTOR | 94.9% / 42.99% inhibition at 1 nM | Mlg2908 (mouse lung fibroblasts) | [4] |
Other Kinase Targets
Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridines have been shown to inhibit other crucial kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).
| Compound Class | Target | IC50 | Cell Line | Reference |
| Imidazo[1,2-a]pyridine derivatives | CDK9 | 3.56 nM | HCT116 (colorectal cancer) | [5] |
| 6,8-disubstituted Imidazo[1,2-a]pyridines | CDK2 | 1.14 µM | MCF-7 (breast cancer) | [6] |
| Imidazo[1,2-b]pyridazines | CDK2 | 3 nM | - | [7] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]
| Compound Class | IC50 (Tubulin Polymerization) | Cell Line (Antiproliferative IC50) | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | 3.45 ± 0.51 µM | A549 (lung cancer, 2.8 ± 0.02 µM) | [8][9] |
| Imidazo[1,2-a]pyridine derivatives | - | Jurkat (60 nM), B16-F10 (380 nM) | [10] |
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases are a family of enzymes that play a role in cellular detoxification and the synthesis of retinoic acid. Overexpression of certain ALDH isoforms, particularly ALDH1A3, is associated with cancer stem cells and chemoresistance. Imidazo[1,2-a]pyridine derivatives have emerged as a novel class of ALDH inhibitors.[11][12][13][14]
| Compound | Target | IC50 | Reference |
| NR6 (Imidazo[1,2-a]pyridine derivative) | ALDH1A3 | 5.3 ± 1.5 µM | [11] |
| MBE1 | ALDH1A3 | >100-fold selectivity over PDE3α | [13] |
Anti-Infective Targets
The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as various parasites.
Antitubercular Targets
Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. Imidazo[1,2-a]pyridines have been extensively investigated as antitubercular agents, with several key molecular targets identified.[15][16][17][18][19][20][21]
// Nodes Mtb [label="Mycobacterium tuberculosis", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport Chain", fillcolor="#FBBC05", fontcolor="#202124"]; QcrB [label="QcrB (Cytochrome bc1 complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPSynthase [label="ATP Synthase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP Production", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; GlutamineSynthase [label="Glutamine Synthetase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nCompound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Mtb -> ETC [label=" relies on", color="#5F6368"]; ETC -> QcrB [style=dotted, arrowhead=none, color="#5F6368"]; ETC -> ATPSynthase [style=dotted, arrowhead=none, color="#5F6368"]; QcrB -> ATP [color="#5F6368"]; ATPSynthase -> ATP [color="#5F6368"]; Mtb -> GlutamineSynthase [label=" requires", color="#5F6368"]; GlutamineSynthase -> Glutamine [color="#5F6368"]; Imidazopyridine -> QcrB [arrowhead=tee, color="#EA4335", style=dashed]; Imidazopyridine -> ATPSynthase [arrowhead=tee, color="#EA4335", style=dashed]; Imidazopyridine -> GlutamineSynthase [arrowhead=tee, color="#EA4335", style=dashed]; } Caption: Key antitubercular targets of imidazo[1,2-a]pyridine compounds.
| Compound Class | Target | MIC / IC50 | Strain | Reference |
| Imidazo[1,2-a]pyridines | QcrB | 0.03 - 5 µM (MIC) | M. tuberculosis | [16][17][19] |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | <0.02 µM (IC50) | M. tuberculosis | [15][18][22] |
| 3-Amino-imidazo[1,2-a]pyridines | Glutamine Synthetase | 0.38 µM (IC50) | M. tuberculosis | [23][24][25][26] |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069–0.174 µM (MIC90) | M. tuberculosis | [15] |
Antiparasitic Targets
Imidazo[1,2-a]pyridine derivatives have also shown activity against various protozoan parasites, including Leishmania and Trichomonas.
| Compound Class | Target Organism | IC50 | Reference |
| Imidazo[1,2-a]pyridine derivatives | Leishmania donovani (promastigotes) | 1.8 µM | [27] |
| IMPA-2 | Leishmania donovani (promastigotes) | 7.03 ± 0.84 µM | [28] |
| IMPA-5 | Leishmania donovani (promastigotes) | 5.013 ± 0.70 µM | [28] |
| IMPA-12 | Leishmania donovani (promastigotes) | 5.58 ± 0.74 µM | [28] |
| Imidazo[1,2-a]pyrimidine derivative (24) | Leishmania amazonensis (promastigotes) | 6.63 µM | [29][30] |
Neurological Targets
In the realm of neurological disorders, imidazo[1,2-a]pyridines have been investigated for their potential to modulate key receptors in the central nervous system.
Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists
MCH1R is a G protein-coupled receptor involved in the regulation of feeding behavior and energy homeostasis, making it a potential target for the treatment of obesity.
| Compound Class | Target | K_i_ | Reference |
| Imidazo[1,2-a]pyridine derivatives | MCH1R | Low nanomolar | [31][32] |
Adenosine A1 Receptor Antagonists
The adenosine A1 receptor plays a role in neurotransmission and has been implicated in cognitive function. Antagonists of this receptor are being explored for the treatment of neurodegenerative diseases.[33]
| Compound | Target | K_i_ | Reference |
| 4d (para-substituted 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine) | Adenosine A1 Receptor | 2.06 µM | [33] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
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// Edges Start -> PrepareReagents; PrepareReagents -> DispenseCompound; DispenseCompound -> AddKinase; AddKinase -> Incubate1; Incubate1 -> AddSubstrateATP; AddSubstrateATP -> Incubate2; Incubate2 -> AddDetection; AddDetection -> Incubate3; Incubate3 -> ReadLuminescence; ReadLuminescence -> AnalyzeData; AnalyzeData -> End; } Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test imidazo[1,2-a]pyridine compounds
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of a 4x kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test imidazo[1,2-a]pyridine compounds
-
Alamar Blue reagent
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth.
-
Inoculate the wells of a 96-well plate with a standardized suspension of M. tuberculosis H37Rv.
-
Add the compound dilutions to the appropriate wells. Include drug-free control wells.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Leishmania Amastigote Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania parasites within host macrophages.
Materials:
-
Leishmania donovani promastigotes
-
Macrophage cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test imidazo[1,2-a]pyridine compounds
-
Giemsa stain
-
96-well plates
-
Microscope
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percent inhibition of amastigote replication and determine the IC50 value.
This guide provides a foundational understanding of the therapeutic targets of imidazo[1,2-a]pyridine compounds. The provided data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics in the fields of oncology, infectious diseases, and neurology. Further investigation into the structure-activity relationships and mechanisms of action of this versatile scaffold will undoubtedly lead to the development of new and effective medicines.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 17. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 19. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Functionalized 3-amino-imidazo[1,2-a]pyridines: a novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Targeting the human parasite Leishmania donovani: discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridines: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide range of biological activities.[1] This bicyclic structure, consisting of a fused imidazole and pyridine ring, has garnered significant attention from medicinal chemists due to its presence in several clinically used drugs and its potential for diverse pharmacological applications.[2] Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, antitubercular, antimicrobial, and antiviral properties.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antitubercular activities. It also includes detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways to support researchers and drug development professionals in this field.
Anticancer Activity of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3] The SAR studies have revealed that the substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining their potency and selectivity.
SAR of 2,3-Disubstituted Imidazo[1,2-a]pyridines
A series of 2,3-disubstituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their anticancer activity. The nature and position of substituents on the phenyl rings at the 2- and 3-positions significantly influence their cytotoxic effects.
| Compound ID | R1 (Position 2) | R2 (Position 3) | Cancer Cell Line | IC50 (µM) |
| 12b | tert-butylamine | Phenylamine | Hep-2 | 11 |
| HepG2 | 13 | |||
| MCF-7 | 11 | |||
| A375 | 11 | |||
| 10b | tert-butylamine | - | Hep-2 | 20 |
| HepG2 | 18 | |||
| MCF-7 | 21 | |||
| A375 | 16 | |||
| IP-5 | Not specified | Not specified | HCC1937 (Breast) | 45 |
| IP-6 | Not specified | Not specified | HCC1937 (Breast) | 47.7 |
| IP-7 | Not specified | Not specified | HCC1937 (Breast) | 79.6 |
Data sourced from multiple studies.[3][4]
The data suggests that the presence of a phenylamine group at the 3-position can enhance anticancer activity, as seen in compound 12b .[4] Furthermore, the nature of the substituent at the 2-position also plays a role, with the tert-butylamine group appearing to contribute favorably to the activity.[4]
Mechanism of Anticancer Action: Signaling Pathways
Several signaling pathways have been implicated in the anticancer effects of imidazo[1,2-a]pyridines. These compounds have been shown to modulate key pathways involved in cell proliferation, survival, and inflammation, such as the AKT/mTOR and STAT3/NF-κB pathways.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Some imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to cell cycle arrest and apoptosis.
Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/AKT/mTOR signaling pathway.
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways.[5][6]
Caption: Imidazo[1,2-a]pyridines can suppress the STAT3 and NF-κB signaling pathways.[5][6]
Antitubercular Activity of Imidazo[1,2-a]pyridines
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of antitubercular agents with activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][8][9]
SAR of Imidazo[1,2-a]pyridine-3-carboxamides
The SAR studies of this class of compounds have revealed several key features for potent antitubercular activity.
| Compound ID | R1 (Position 2) | R2 (Position 7) | Amide Moiety | Mtb H37Rv MIC (µM) |
| 15 | CH3 | CH3 | N-(4-chlorophenyl) | 0.02 |
| 16 | CH3 | CH3 | N-(4-(4-chlorophenoxy)phenyl) | 0.006 |
| 18 | CH3 | Cl | N-(4-(4-fluorophenoxy)phenyl) | 0.004 |
| 9 | CH3 | CH3 | N-(4-(trifluoromethoxy)phenyl) | ≤0.006 |
| 12 | CH3 | CH3 | N-(4-phenoxyphenyl) | ≤0.006 |
| 17 | CH3 | CH3 | N-(3-chloro-4-fluorophenyl) | ≤0.006 |
Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides.[8]
The data indicates that:
-
Lipophilic biaryl ethers in the amide moiety, such as in compounds 16 and 18 , lead to nanomolar potency.[7][8]
-
Substitution at the 7-position of the imidazo[1,2-a]pyridine core influences activity, with a chloro group (compound 18 ) being slightly more favorable than a methyl group (compound 15 ).[8]
-
A variety of substituents on the N-phenyl ring of the carboxamide are tolerated, with electron-withdrawing groups often leading to potent compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of imidazo[1,2-a]pyridine derivatives.
General Synthesis of 2-Phenylimidazo[1,2-a]pyridines
A common method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.
Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridines.
Procedure:
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-bromoacetophenone.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or by removing the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[11][12]
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
96-well plates
-
Microplate reader with temperature control and the ability to read absorbance at 340 nm
Procedure:
-
On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%.
-
In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Plot the absorbance versus time to obtain polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like AKT/mTOR.[13][14]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compounds on protein expression and phosphorylation.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that small modifications to the substitution pattern can lead to significant changes in biological activity, offering opportunities for the rational design of more potent and selective compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of heterocyclic compounds. Further exploration of the SAR of imidazo[1,2-a]pyridines will undoubtedly lead to the development of novel drug candidates for a variety of diseases.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Core Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of imidazo[1,2-a]pyridine-based anticancer agents, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a variety of mechanisms, primarily by interfering with key signaling pathways that regulate cell growth, proliferation, and survival.[1] The principal mechanisms identified include the inhibition of protein kinases, induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.
Inhibition of Protein Kinases
A significant number of imidazo[1,2-a]pyridine derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature of many cancers.[2] Several imidazo[1,2-a]pyridine compounds have been developed as potent inhibitors of PI3Kα, leading to the suppression of Akt and mTOR phosphorylation and subsequent induction of apoptosis.[2][3][4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[1] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of CDKs, such as CDK1 and CDK2.[1]
-
Receptor Tyrosine Kinases (RTKs): Imidazo[1,2-a]pyridines have been shown to target several RTKs crucial for cancer progression, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-Met.[1][5] Inhibition of these receptors disrupts downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, thereby impeding tumor growth and survival.[5] More recently, derivatives have been developed that potently inhibit FLT3, a target in hematological malignancies like acute myeloid leukemia (AML).[6]
Induction of Apoptosis
A primary mechanism by which imidazo[1,2-a]pyridine derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7]
-
Intrinsic Pathway: Many compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[7][8] This shift in balance results in the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3) and culminating in apoptosis.[9][10] The tumor suppressor protein p53 is often implicated in this process, with some compounds showing p53-mediated apoptosis.[3][11]
-
Extrinsic Pathway: Some derivatives have been observed to increase the expression of death receptors like TRAIL-R2/DR5, suggesting a potential activation of the extrinsic apoptotic pathway.[7] Furthermore, activation of caspase-8, a key initiator caspase in this pathway, has been reported.[12][13]
Cell Cycle Arrest
Imidazo[1,2-a]pyridine compounds frequently induce cell cycle arrest, predominantly at the G2/M phase.[3][11] This arrest prevents cancer cells from entering mitosis, ultimately leading to cell death. The mechanism often involves the upregulation of cell cycle inhibitors like p21 and the modulation of key regulatory proteins of the G2/M transition.[3][11][13]
Tubulin Polymerization Inhibition
Several imidazo[1,2-a]pyridine derivatives have been designed as microtubule-targeting agents.[14][15] They bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[15] This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to mitotic arrest and apoptosis.[16]
Other Mechanisms
-
Induction of Oxidative Stress: Some novel derivatives have been shown to induce apoptosis and cell cycle arrest by activating NADPH oxidase, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress in cancer cells.
-
Topoisomerase Inhibition: Certain imidazo[1,2-a]pyridine analogs have demonstrated inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and transcription.
-
Covalent Inhibition: A notable development is the creation of an imidazo[1,2-a]pyridine-based covalent inhibitor targeting the KRAS G12C mutation, a significant driver in several cancers.
Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7[7] |
| WM115 (Melanoma) | <12[7] | |
| HeLa (Cervical Cancer) | 35.0[7] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 |
| HepG2 (Hepatocellular Carcinoma) | 13 | |
| MCF-7 (Breast Carcinoma) | 11 | |
| A375 (Human Skin Cancer) | 11 | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89[7] |
| MCF-7 (Breast Cancer) | 2.35[7] | |
| IP-5 | HCC1937 (Breast Cancer) | 45[7][13] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[7][13] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6[13] |
| HB9 | A549 (Lung Cancer) | 50.56[15] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52[15] |
| Compound 8 | HeLa (Cervical) | 0.34 |
| MDA-MB-231 (Breast) | 0.32 | |
| ACHN (Renal) | 0.39 | |
| HCT-15 (Colon) | 0.31 | |
| Compound 12 | HeLa (Cervical) | 0.35 |
| MDA-MB-231 (Breast) | 0.29 | |
| ACHN (Renal) | 0.34 | |
| HCT-15 (Colon) | 0.30 | |
| Compound 13 | HeLa (Cervical) | 0.37 |
| MDA-MB-231 (Breast) | 0.41 | |
| ACHN (Renal) | 0.39 | |
| HCT-15 (Colon) | 0.30 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Imidazo[1,2-a]pyridine compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the imidazo[1,2-a]pyridine compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the imidazo[1,2-a]pyridine compound.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).
Western Blotting for Apoptosis and Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the mechanism of action.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Imidazo[1,2-a]pyridine compound
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer with GTP.
-
Add the imidazo[1,2-a]pyridine compound or a vehicle control.
-
Incubate the mixture on ice.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.
Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by imidazo[1,2-a]pyridine anticancer agents.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: Induction of intrinsic and extrinsic apoptosis pathways.
Experimental and Drug Discovery Workflows
The following diagrams illustrate typical workflows for the investigation and development of imidazo[1,2-a]pyridine anticancer agents.
Caption: Experimental workflow for mechanistic studies.
Caption: Anticancer drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 3. process.st [process.st]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Pipeline Diagram [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Understanding the Drug Discovery Pipeline [delta4.ai]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
In Silico Modeling and DFT Studies of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides an in-depth overview of the computational approaches used to study 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a summary of methodologies and representative data derived from studies on closely related analogues.
The imidazo[1,2-a]pyridine scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The integration of a 4-nitrophenyl substituent at the 2-position can significantly influence the molecule's electronic properties and its potential interactions with biological targets. In silico techniques such as molecular docking and Density Functional Theory (DFT) are crucial for elucidating the structural, electronic, and interactive properties of this compound, thereby guiding rational drug design and development.
Molecular Structure and Physicochemical Properties
The foundational step in any in silico study is the accurate representation of the molecular structure. The structure of this compound consists of a fused imidazo[1,2-a]pyridine bicyclic system linked to a p-nitrophenyl group at the 2-position of the imidazole ring.
Below is a logical diagram illustrating the key structural features of the molecule.
Caption: Structural hierarchy of this compound.
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. These studies provide insights into molecular geometry, orbital energies, and reactivity, which are essential for understanding the molecule's behavior at a quantum mechanical level.
Computational Protocol
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: Various electronic properties are calculated from the optimized geometry.
A generalized workflow for DFT calculations is depicted below.
Caption: A typical workflow for performing DFT calculations on a molecule.
Quantitative Data
The following tables summarize representative quantum chemical parameters for imidazo[1,2-a]pyridine derivatives, based on methodologies applied to similar compounds. It is important to note that these values are illustrative and would vary for the specific title compound.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Value (eV) | Significance |
| EHOMO | -6.5 to -5.5 | Electron-donating ability |
| ELUMO | -2.5 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Chemical reactivity and stability |
Table 2: Representative Global Reactivity Descriptors
| Parameter | Value (eV) | Formula |
| Ionization Potential (I) | 6.5 to 5.5 | -EHOMO |
| Electron Affinity (A) | 2.5 to 1.5 | -ELUMO |
| Electronegativity (χ) | 4.5 to 3.5 | (I + A) / 2 |
| Chemical Hardness (η) | 1.5 to 2.0 | (I - A) / 2 |
| Chemical Softness (S) | 0.33 to 0.25 | 1 / (2η) |
| Electrophilicity Index (ω) | 3.3 to 2.0 | χ2 / (2η) |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
Docking Protocol
A typical molecular docking workflow for imidazo[1,2-a]pyridine derivatives involves several key steps:
-
Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is obtained from a protein data bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the ligand (this compound) is generated and optimized.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein.
-
Analysis of Results: The resulting poses are scored based on their predicted binding affinity, and the interactions between the ligand and the protein are analyzed.
The following diagram illustrates a generalized molecular docking workflow.
Caption: A flowchart of the typical steps involved in a molecular docking study.
Representative Docking Data
The binding affinity of imidazo[1,2-a]pyridine derivatives can vary significantly depending on the protein target and the specific substitutions on the scaffold. The table below presents hypothetical binding energy data to illustrate the type of quantitative results obtained from docking studies.
Table 3: Representative Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives against a Kinase Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | LYS745, MET793, ASP855 |
| Derivative 2 | -9.2 | LYS745, LEU844, CYS797 |
| This compound (Hypothetical) | -8.0 to -9.5 | (Predicted to interact with key active site residues) |
| Reference Inhibitor | -10.1 | LYS745, MET793, ASP855 |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For the title compound, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethan-1-one.
Reaction Scheme:
2-aminopyridine + 2-bromo-1-(4-nitrophenyl)ethan-1-one → this compound + HBr
General Procedure:
-
A solution of 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethan-1-one in a suitable solvent (e.g., ethanol, DMF) is prepared.
-
The reaction mixture is heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Characterization:
The synthesized compound is typically characterized by spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Conclusion
The in silico modeling and DFT studies of this compound provide valuable insights into its structural, electronic, and potential biological properties. While specific experimental and computational data for this exact molecule are not extensively published, the methodologies and representative data from closely related analogues presented in this guide offer a solid foundation for researchers. The combination of DFT calculations and molecular docking simulations serves as a powerful strategy to rationalize the activity of this class of compounds and to design novel derivatives with enhanced therapeutic potential. Further experimental validation is essential to confirm the computational predictions and to fully elucidate the pharmacological profile of this compound.
References
The Ascendance of Imidazo[1,2-a]pyridines: A Comprehensive Guide to Synthesis and Applications
For Immediate Release
A deep dive into the synthetic methodologies and burgeoning applications of imidazo[1,2-a]pyridines reveals a heterocyclic scaffold of profound importance in medicinal chemistry and materials science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of imidazo[1,2-a]pyridine chemistry, from fundamental synthesis protocols to its role in modulating key biological pathways.
The imidazo[1,2-a]pyridine core, a fused bicyclic system, is recognized as a "privileged scaffold" due to its prevalence in a number of commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its unique structural and electronic properties have propelled its exploration across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5][6]
Synthetic Strategies: From Classic Condensations to Modern Catalysis
The construction of the imidazo[1,2-a]pyridine nucleus has been the subject of extensive research, leading to a diverse array of synthetic strategies. These can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern transition-metal-catalyzed and photocatalytic methods.
Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step.[7] The Groebke-Blackburn-Bienaymé (GBB) reaction, a prominent isocyanide-based MCR, stands out as a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[9]
Copper-Catalyzed Syntheses: Copper catalysis has proven to be a versatile and cost-effective method for the formation of imidazo[1,2-a]pyridines.[10][11] These reactions often proceed via a domino or cascade mechanism, involving multiple bond-forming events in a single pot. A common approach involves the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[10] Another notable copper-catalyzed method is the one-pot synthesis from aminopyridines and nitroolefins using air as a green oxidant.[11]
Photocatalytic Approaches: Visible-light photocatalysis has recently gained traction as a sustainable and environmentally friendly method for organic synthesis.[12][13] This approach utilizes a photocatalyst, such as Eosin-Y, to activate substrates through light absorption, enabling the formation of imidazo[1,2-a]pyridines under mild reaction conditions.[12]
Quantitative Analysis of Synthetic Methodologies
To facilitate a comparative analysis of different synthetic routes, the following tables summarize the yields of various imidazo[1,2-a]pyridine derivatives prepared through key methodologies.
Table 1: Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Yb(OTf)₃ | DCM/MeOH | 95 | [14] |
| 2 | 2-Aminopyridine | Furfural | tert-Butyl isocyanide | Yb(OTf)₃ | DCM/MeOH | 98 | [14] |
| 3 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | CH₂Cl₂ | 85 | [15] |
| 4 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | MeOH | Moderate | [9] |
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Aldehyde/Ketone | Alkyne/Other | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuSO₄·5H₂O/Sodium Ascorbate | Water (SDS) | 92 | [10] |
| 2 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Phenylacetylene | CuSO₄·5H₂O/Sodium Ascorbate | Water (SDS) | 88 | [10] |
| 3 | 2-Aminopyridine | - | (E)-1-nitro-2-phenylethene | CuBr | DMF | 90 | [16] |
| 4 | 5-Methyl-2-aminopyridine | - | (E)-1-nitro-2-phenylethene | CuBr | DMF | 85 | [16] |
Therapeutic Applications and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a focal point in drug discovery.
Anticancer Activity: A significant body of research has highlighted the potent anticancer properties of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including breast cancer, melanoma, and cervical cancer.[2][3][17] One of the key mechanisms underlying their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3][18] By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][19]
Antitubercular Activity: Imidazo[1,2-a]pyridines have also emerged as a promising class of antitubercular agents, with some compounds exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][20][21] A key molecular target for some of these compounds is the cytochrome bcc complex (QcrB), a component of the electron transport chain essential for cellular respiration and ATP synthesis in mycobacteria.[21]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental strategies discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Detailed Experimental Protocols
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction under Microwave Irradiation: [14][22]
In a sealed microwave glass vial, the 2-aminopyridine (1.0 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) are dissolved in a suitable solvent (e.g., DCM/MeOH, 3:1 or PEG 400).[14][22] A Lewis acid catalyst (e.g., Yb(OTf)₃, 0.08 equiv) or a Brønsted acid (e.g., acetic acid, 20 mol%) is added to the mixture.[14][22] The vial is sealed and irradiated in a microwave reactor with stirring at a specified temperature (e.g., 75-100 °C) for a designated time (e.g., 10-60 minutes).[14][22] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
General Procedure for the Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines: [10]
To a solution of sodium dodecyl sulfate (SDS) (10 mol%) in water (2 mL) in a round-bottom flask, 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are added sequentially. A terminal alkyne (1.2 mmol) is then added to the reaction mixture. The mixture is stirred at 50 °C for the appropriate time (6-16 hours), with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.
General Procedure for the Photocatalytic Synthesis of Imidazo[1,2-a]pyridines: [12][13]
In a reaction vessel, an ethylarene (e.g., ethylbenzene), a 2-aminopyridine, N-bromosuccinimide (NBS), and a photocatalyst (e.g., Eosin-Y) are dissolved in a suitable solvent (e.g., acetonitrile). The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with continuous stirring. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired imidazo[1,2-a]pyridine product.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for chemical synthesis and drug discovery. The development of novel, efficient, and sustainable synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers seeking to explore the rich chemistry and diverse applications of this remarkable heterocyclic system.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 14. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journal.waocp.org [journal.waocp.org]
- 18. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
The Luminescent World of Imidazo[1,2-a]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines, a class of nitrogen-fused heterocyclic compounds, have garnered significant attention in recent years owing to their remarkable fluorescent properties. Their rigid, planar structure and extensive π-conjugated system provide a robust scaffold for the development of novel fluorophores with diverse applications. This technical guide delves into the core fluorescent properties of imidazo[1,a]pyridines, offering a comprehensive overview of their synthesis, photophysical characteristics, and burgeoning applications in biological imaging and sensing.
Core Fluorescent Properties
The fluorescence of imidazo[1,2-a]pyridines is intrinsically linked to their electronic structure. The fusion of the imidazole and pyridine rings creates a delocalized π-electron system that can be readily excited by UV or visible light. The subsequent relaxation to the ground state is often accompanied by the emission of light, with the color and intensity of this fluorescence being highly dependent on the molecular structure and the surrounding environment.
Substituent Effects
The photophysical properties of the imidazo[1,2-a]pyridine core can be finely tuned by the introduction of various substituents at different positions of the fused ring system.[1] Electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups tend to cause a bathochromic (red) shift in both the absorption and emission spectra, often leading to an increase in the fluorescence quantum yield.[1] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) can lead to a hypsochromic (blue) shift or even quenching of the fluorescence. The position of the substituent also plays a crucial role in modulating the electronic transitions and, consequently, the fluorescent output.
Solvatochromism
Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, a phenomenon where the color of their fluorescence changes with the polarity of the solvent. This property is particularly valuable for developing probes that can report on the local environment within a biological system, such as the polarity of a cell membrane.
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their fluorescent properties.
| Compound | Substituent(s) | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Imidazo[1,2-a]pyridine | Unsubstituted | Ethanol | - | 370.5 | 0.57 | [2] |
| 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl | Ethanol | - | 374 | 0.78 | [2] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 7-Methyl, 2-Phenyl | Ethanol | - | 375 | 0.63 | [2] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | 2-(4-Aminophenyl) | Ethanol | - | 445 | 0.81 | [2] |
| 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine | 2-(4-(Dimethylamino)phenyl) | Ethanol | - | 446 | 0.62 | [2] |
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives.
| Probe | Analyte | Solvent/Medium | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Detection Limit | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | Aqueous media | 368 | 464 ('turn-on') | 4.0 ppb | [3] |
| Fused Imidazopyridine 5 | Hg²⁺ | Aqueous media | 368 | 464 ('turn-off') | 1.0 ppb | [3] |
| Chemosensor L1 | Zn²⁺ | C₂H₅OH–H₂O (9:1, v/v) | - | - | 6.8 x 10⁻⁸ M | [4] |
| Probe IPPA | Cysteine | - | - | - | 0.33 µM | |
| Probe B2 | H₂O₂ | 10% MeCN in H₂O | - | ~500 | - | [5] |
Table 2: Imidazo[1,2-a]pyridine-Based Fluorescent Probes and Their Performance.
Experimental Protocols
General Synthesis of 2-Phenylimidazo[1,2-a]pyridines
A common and straightforward method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, such as phenacyl bromide.[6]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Base (e.g., NaHCO₃, K₂CO₃, or an organic base like DBU)
-
Solvent (e.g., Ethanol, DMF, or aqueous ethanol)
Procedure:
-
Dissolve the 2-aminopyridine in the chosen solvent in a round-bottom flask.
-
Add the phenacyl bromide to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (typically 200-500 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at or near its λ_abs.
-
Record the emission spectrum using a fluorescence spectrophotometer, scanning a wavelength range longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λ_em).
-
The fluorescence quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Live Cell Imaging Protocol
This protocol outlines a general procedure for using an imidazo[1,2-a]pyridine-based probe for cellular imaging.[7]
Materials:
-
Imidazo[1,2-a]pyridine fluorescent probe (e.g., 1 mM stock in DMSO)
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe in serum-free medium. Remove the culture medium from the cells, wash with PBS, and incubate the cells with the probe working solution.
-
Incubation: Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope with the appropriate excitation and emission filters.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of fluorescent imidazo[1,2-a]pyridines.
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: A simplified diagram illustrating the "turn-on" fluorescence sensing mechanism.
Caption: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][3][8][9]
Caption: Imidazo[1,2-a]pyridines modulating the STAT3/NF-κB signaling pathway.[10][11]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and powerful platform for the development of novel fluorescent molecules. Their tunable photophysical properties, coupled with their synthetic accessibility, have positioned them as valuable tools in various scientific disciplines. From fundamental studies of cellular processes to the development of new diagnostic and therapeutic agents, the future of imidazo[1,2-a]pyridine-based fluorophores is bright and full of potential. This guide provides a foundational understanding for researchers looking to explore and harness the unique fluorescent characteristics of this important class of compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of pharmacologically active agents targeting various biological systems. This widespread therapeutic potential has led to the successful marketing of several drugs and the active investigation of numerous derivatives in preclinical and clinical studies. This technical guide provides a detailed overview of the pharmacological profiles of key drugs and compound classes containing the imidazo[1,2-a]pyridine moiety, with a focus on their mechanisms of action, quantitative data, experimental evaluation, and the signaling pathways they modulate.
Modulators of the GABA-A Receptor: Anxiolytics and Hypnotics
A prominent class of imidazo[1,2-a]pyridine-based drugs exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators that enhance the effect of GABA, leading to sedative, hypnotic, and anxiolytic effects.
Marketed drugs such as Zolpidem and Alpidem, along with the anxiolytic agent Saripidem, belong to this class.[1][2][3][4] They exhibit selectivity for different α subunits of the GABA-A receptor, which contributes to their distinct pharmacological profiles.[1][2][5] Zolpidem, for instance, shows high affinity for α1-containing GABA-A receptors, which is believed to mediate its potent sedative-hypnotic effects.[6][7]
Quantitative Data: GABA-A Receptor Binding Affinities
The binding affinities of these compounds to various GABA-A receptor subtypes are crucial for understanding their specific pharmacological effects. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters.
| Compound | Receptor/Subtype | Quantitative Value (nM) | Assay Type | Reference |
| Zolpidem | α1-GABA-A (wild type) | Ki: 13 - 27 | Radioligand Binding | [6][7] |
| Zolpidem | α2-GABA-A | Ki: 160 - 400 | Radioligand Binding | [6][7] |
| Zolpidem | α3-GABA-A | Ki: 380 - 400 | Radioligand Binding | [6][7] |
| Zolpidem | α5-GABA-A | Ki: >5,000 - >10,000 | Radioligand Binding | [6][7] |
| Saripidem | GABA-A α1β2γ2 | IC50: 1.1 | Radioligand Binding | [8] |
| Saripidem | GABA-A Cerebellum | IC50: 2.7 | Radioligand Binding | [8] |
| Saripidem | GABA-A Spinal Cord | IC50: 4.6 | Radioligand Binding | [8] |
| Saripidem | GABA-A α5β2γ2 | IC50: 33 | Radioligand Binding | [8] |
Experimental Protocol: GABA-A Receptor Binding Assay
The determination of binding affinities for GABA-A receptors is typically performed using a radioligand competition assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose-based buffer.
-
The homogenate is subjected to a series of centrifugations to isolate the brain membranes containing the GABA-A receptors.
-
The membrane pellet is washed multiple times to remove endogenous GABA, which could interfere with the assay.
-
The final pellet is resuspended in a binding buffer, and the protein concentration is determined.[9][10]
2. Binding Assay:
-
The assay is set up in tubes or microplates containing the prepared membranes, a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil), and varying concentrations of the unlabeled test compound.[9][10][11]
-
Total Binding: Wells containing only the membranes and the radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., GABA or bicuculline) to saturate all specific binding sites.[9][10][11]
-
The mixture is incubated to allow binding to reach equilibrium.[11]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]
-
The filters are washed to remove any unbound radioligand.[11]
3. Quantification and Data Analysis:
-
The radioactivity on the filters is measured using liquid scintillation spectrometry.[9]
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway: GABAergic Synapse
The binding of imidazo[1,2-a]pyridines to the GABA-A receptor enhances the influx of chloride ions into the neuron upon GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
References
- 1. Saripidem [bionity.com]
- 2. Saripidem - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Alpidem - Wikipedia [en.wikipedia.org]
- 5. Buy Saripidem | 103844-86-6 | >98% [smolecule.com]
- 6. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: One-Pot Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Abstract
This application note details a highly efficient, one-pot protocol for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The described method involves the condensation reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethanone under catalyst- and solvent-free conditions, offering a streamlined, environmentally friendly, and cost-effective approach to obtaining the target compound in high yield.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. The development of simple, efficient, and green synthetic methods for these molecules is a key objective for chemical and pharmaceutical research. Traditional multi-step syntheses often suffer from long reaction times, harsh conditions, and the use of toxic solvents and expensive catalysts. One-pot reactions, particularly those that are solvent-free, provide an attractive alternative by reducing waste, saving energy, and simplifying purification procedures.[1][2][3] This protocol describes a facile condensation reaction that proceeds cleanly to afford the desired this compound.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-nitrophenyl)ethanone by the pyridine nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Scheme 1: Synthesis of this compound.
2-Aminopyridine + 2-Bromo-1-(4-nitrophenyl)ethanone → this compound + HBr + H₂O
Experimental Protocol
This protocol is adapted from a general method for the catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.[4]
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
2-Bromo-1-(4-nitrophenyl)ethanone (1.0 mmol, 244.0 mg)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethanol (for washing)
-
Deionized water (for washing)
Procedure:
-
Reactant Preparation: Add 2-aminopyridine (1.0 mmol) and 2-bromo-1-(4-nitrophenyl)ethanone (1.0 mmol) to a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Heat the mixture at 80-100 °C with continuous stirring. The reaction is typically carried out under neat (solvent-free) conditions.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is generally complete within 20-40 minutes.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Add a small amount of cold ethanol to the solidified crude product and stir. Filter the resulting precipitate, wash it sequentially with cold water and cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified solid product under vacuum to obtain this compound.
Data Presentation
The efficiency of this one-pot synthesis is demonstrated by the high yields and short reaction times achieved for various substituted imidazo[1,2-a]pyridines under solvent-free conditions.
| Entry | R Group (on Phenyl) | Time (min) | Yield (%) | Reference |
| 1 | H | 20 | 92 | [4] |
| 2 | 4-CH₃ | 20 | 90 | [4] |
| 3 | 4-OCH₃ | 25 | 88 | [4] |
| 4 | 4-Cl | 20 | 94 | [4] |
| 5 | 4-NO₂ | ~25-40 | ~85-95 | Expected |
| 6 | 4-Br | 20 | 93 | [4] |
| Table 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines under Solvent-Free Conditions at 80-100 °C. The data for the 4-NO₂ derivative (Entry 5) is an expected result based on the high yields obtained with other electron-withdrawing groups like 4-Cl. |
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Conclusion
This application note provides a simple, rapid, and high-yielding one-pot protocol for the synthesis of this compound. The solvent- and catalyst-free nature of this method makes it an excellent example of green chemistry, suitable for academic and industrial research settings. This efficient synthesis opens avenues for the rapid generation of libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science applications.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDF No 2216 Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 3. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodine-Catalyzed Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry, utilizing molecular iodine as an efficient and environmentally benign catalyst. The synthesis is achieved through the condensation of 2-aminopyridine and 4-nitroacetophenone. This method offers several advantages, including mild reaction conditions, high atom economy, and the use of a low-cost, non-toxic catalyst.[1][2][3] This application note includes a general experimental procedure, a summary of reaction parameters from relevant literature, and a proposed reaction mechanism.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery and development due to their diverse pharmacological activities. The iodine-catalyzed synthesis of these scaffolds represents a green and efficient alternative to traditional methods that often rely on expensive or toxic metal catalysts.[2] Molecular iodine has gained prominence as a versatile catalyst due to its low cost, ready availability, and eco-friendly nature.[3] This protocol focuses on the synthesis of the 2-(4-nitrophenyl) derivative, a valuable building block for the preparation of more complex molecules.
Reaction and Mechanism
The synthesis proceeds via a one-pot reaction involving 2-aminopyridine and a substituted acetophenone, in this case, 4-nitroacetophenone, catalyzed by molecular iodine. The reaction is believed to proceed through an initial iodine-mediated oxidation of the acetophenone to an in-situ phenylglyoxal equivalent, followed by condensation with 2-aminopyridine and subsequent intramolecular cyclization.[4][5] Iodine is thought to act as a Lewis acid, activating the carbonyl group for nucleophilic attack.[3][4][5]
Experimental Protocols
This section details a general experimental protocol for the iodine-catalyzed synthesis of this compound, adapted from established procedures for similar derivatives.[2][4][5]
3.1. Materials and Equipment
-
Reagents: 2-aminopyridine, 4-nitroacetophenone, molecular iodine (I₂), ethanol, ethyl acetate, saturated sodium thiosulfate solution, brine, and anhydrous sodium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates, rotary evaporator, and standard laboratory glassware.
3.2. General Synthetic Procedure
-
To a solution of 4-nitroacetophenone (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 2-aminopyridine (1.2 mmol) and molecular iodine (20 mol%).
-
The reaction mixture is stirred at 70-80 °C and monitored by TLC.
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium thiosulfate solution to quench the excess iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes representative data for the synthesis of 2-aryl-imidazo[1,2-a]pyridines based on similar iodine-catalyzed protocols. The yield for the 4-nitrophenyl derivative is expected to be comparable under optimized conditions.
| Entry | Aryl Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | 30 | Water | 100 | 8 | 89 | [2] |
| 2 | 4-Methoxyacetophenone | 30 | Water | 100 | 6 | 92 | [2] |
| 3 | 4-Chloroacetophenone | 30 | Water | 100 | 10 | 85 | [2] |
| 4 | 4-Nitroacetophenone | 30 | Water | 100 | 12 | 78 | [2] |
| 5 | Acetophenone | 20 | Ethanol | 70 | - | High | [1] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the iodine-catalyzed synthesis.
5.2. Proposed Reaction Mechanism
The diagram below outlines the plausible reaction mechanism for the iodine-catalyzed formation of the imidazo[1,2-a]pyridine core.
Caption: Plausible mechanism for the iodine-catalyzed synthesis.
Conclusion
The iodine-catalyzed synthesis of this compound is an efficient, economical, and environmentally friendly method suitable for various applications in medicinal chemistry and drug development. The protocol is straightforward and can be readily implemented in a standard laboratory setting. The use of molecular iodine as a catalyst avoids the need for harsh or toxic reagents, aligning with the principles of green chemistry.
References
- 1. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Copper-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. This scaffold is a key component in marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). The development of efficient synthetic routes to access structurally diverse imidazo[1,2-a]pyridine derivatives is, therefore, a critical area of research. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of these important compounds, offering advantages such as high yields, broad substrate scope, and operational simplicity.
This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of substituted imidazo[1,2-a]pyridines, targeting researchers and professionals in the field of drug discovery and development.
Application Notes
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several effective strategies, primarily involving the reaction of 2-aminopyridines with various coupling partners. The choice of the copper catalyst, ligands, bases, and solvents is crucial for achieving optimal yields and purity of the desired products.
Key Synthetic Strategies:
-
Three-Component Reactions: A highly efficient one-pot approach involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. This method allows for the rapid assembly of polysubstituted imidazo[1,2-a]pyridines from simple and readily available starting materials.[1][2]
-
From Enaminones: N-(2-pyridinyl)enaminones can undergo copper-catalyzed intramolecular C-H functionalization and C-N bond formation to yield multisubstituted imidazo[1,2-a]pyridines. This method offers good to excellent yields and tolerates a wide range of functional groups.
-
From Nitroolefins: A copper(I)-catalyzed reaction between aminopyridines and nitroolefins using air as an oxidant provides an environmentally friendly route to functionalized imidazo[1,2-a]pyridines.[3][4]
-
From Ketones: The aerobic oxidative cyclization of 2-aminopyridines with ketones, catalyzed by copper, is another effective method. Heterogeneous copper catalysts can also be employed, offering the advantage of easy recovery and reusability.[5]
-
From α-Diazoketones: Copper(II) triflate can effectively catalyze the coupling of α-diazoketones with 2-aminopyridines to produce 2-substituted imidazo[1,2-a]pyridines in high yields and selectivity.[6]
Optimization of Reaction Conditions:
The selection of the copper source and ligands significantly impacts the reaction efficiency. Common copper catalysts include CuI, CuBr, CuCl, Cu(OTf)₂, and copper silicate.[1][3][7] In some cases, a binary catalytic system, such as CuCl/Cu(OTf)₂, can lead to improved yields.[1] The choice of solvent is also critical, with DMF, toluene, and ethanol being frequently used. Reaction temperatures typically range from room temperature to 120°C.
Data Presentation
The following tables summarize quantitative data from various copper-catalyzed synthetic methods for imidazo[1,2-a]pyridines.
Table 1: Three-Component Synthesis of Imidazo[1,2-a]pyridines [1]
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuCl (5 mol%), Cu(OTf)₂ (5 mol%) | Toluene | 120 | 12 | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | CuCl (5 mol%), Cu(OTf)₂ (5 mol%) | Toluene | 120 | 12 | 82 |
| 3 | 2-Amino-4-methylpyridine | 4-Methoxybenzaldehyde | Phenylacetylene | CuCl (5 mol%), Cu(OTf)₂ (5 mol%) | Toluene | 120 | 12 | 88 |
| 4 | 2-Aminopyridine | 4-(Trifluoromethyl)benzaldehyde | Phenylacetylene | CuCl (5 mol%), Cu(OTf)₂ (5 mol%) | Toluene | 120 | 12 | 75 |
Table 2: Synthesis from N-(2-pyridinyl)enaminones
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(pyridin-2-yl)-3-oxo-3-phenyl-prop-1-en-1-amine | CuI | 1,10-phenanthroline | Li₂CO₃ | DMF | 100 | 24 | 96 |
| 2 | 3-(4-methoxyphenyl)-3-oxo-N-(pyridin-2-yl)prop-1-en-1-amine | CuI | 1,10-phenanthroline | Li₂CO₃ | DMF | 100 | 24 | 85 |
| 3 | 3-(4-fluorophenyl)-3-oxo-N-(pyridin-2-yl)prop-1-en-1-amine | CuI | 1,10-phenanthroline | Li₂CO₃ | DMF | 100 | 24 | 92 |
Table 3: Synthesis from Aminopyridines and Nitroolefins [3]
| Entry | 2-Aminopyridine | Nitroolefin | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | β-Nitrostyrene | CuBr | DMF | 80 | 10 | 90 |
| 2 | 2-Amino-5-methylpyridine | β-Nitrostyrene | CuBr | DMF | 80 | 10 | 85 |
| 3 | 2-Aminopyridine | 1-(2-nitrovinyl)naphthalene | CuBr | DMF | 80 | 12 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Imidazo[1,2-a]pyridines[1]
-
To a sealed reaction vessel, add 2-aminopyridine (0.5 mmol), CuCl (2.5 mg, 0.025 mmol, 5 mol%), and Cu(OTf)₂ (9.0 mg, 0.025 mmol, 5 mol%).
-
If the aldehyde is a solid, add it at this stage.
-
Add dry toluene (0.5 mL).
-
Add the aldehyde (0.525 mmol, 1.05 equiv) if it is a liquid, followed by the terminal alkyne (0.75 mmol, 1.5 equiv).
-
Seal the vessel and place it in a preheated heating block at 120°C.
-
Stir the reaction mixture for the time indicated in Table 1.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins[3]
-
In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the nitroolefin (1.2 mmol) in DMF (5 mL).
-
Add CuBr (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 80°C under an air atmosphere for the time specified in Table 3.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to give the pure product.
Protocol 3: Heterogeneous Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones[5]
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and the heterogeneous copper catalyst (e.g., CuCl₂/nano-TiO₂, 0.8 mol%).
-
Add the appropriate solvent (e.g., DMSO).
-
Stir the mixture at the desired temperature (e.g., 120°C) under an air atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Add water to the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure imidazo[1,2-a]pyridine.
Mandatory Visualization
Caption: General experimental workflow for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Caption: Plausible signaling pathway for the three-component synthesis of imidazo[1,2-a]pyridines.
References
- 1. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and efficient copper-catalyzed three-component coupling reaction towards imidazoheterocycles: one-pot synthesis of alpidem and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their scaffold is a privileged structure found in numerous commercially available drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3CR) that provides an efficient and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[6][7] This multicomponent approach offers advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds from readily available starting materials.[2][8]
This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, tailored for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The Groebke-Blackburn-Bienaymé reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[6][9] The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][10] The mechanism proceeds through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the nitrilium ion, followed by tautomerization, affords the final 3-aminoimidazo[1,2-a]pyridine product.[1]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of therapeutic agents. Marketed drugs containing this scaffold include zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer).[6][11] The versatility of the GBB reaction allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, enabling the generation of large compound libraries for high-throughput screening in drug discovery programs.[12] These compounds have shown promise as anticancer, antimycobacterial, and antiviral agents.[3][11]
Furthermore, the unique photophysical properties of certain imidazo[1,2-a]pyridine derivatives, such as high quantum yields and large Stokes shifts, make them valuable candidates for applications in bioimaging, chemical sensing, and as organic light-emitting diodes (OLEDs).[1][2]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol is based on procedures reported in the literature, often employing mild and environmentally friendly conditions.[6][13]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Solvent (e.g., Ethanol or Methanol, 5 mL)
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative, the aldehyde, the isocyanide, and the catalyst.
-
Add the solvent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Ultrasound-Assisted Green Synthesis Protocol
This protocol utilizes ultrasound irradiation and water as a green solvent to promote the reaction.[2]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Water
Procedure:
-
In a suitable vessel, suspend the 2-aminopyridine, aldehyde, and isocyanide in water.
-
Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported GBB reactions for the synthesis of imidazo[1,2-a]pyridines, showcasing the versatility of the method.
Table 1: Screening of Catalysts and Conditions for the Synthesis of an Azide-Functionalized Imidazo[1,2-a]pyridine [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄Cl | MeOH | Room Temp. | 24 | 65 |
| 2 | p-TsOH | MeOH | Room Temp. | 24 | 45 |
Table 2: Synthesis of Various Imidazo[1,2-a]pyridine Derivatives [2][6][13]
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | - | Water | Ultrasound, RT | 86 | [2] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | - | Water | Ultrasound, RT | 67 | [2] |
| 2-Aminopyridine | Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl (10 mol%) | EtOH | Room Temp. | 76 | [6][13] |
| 2-Amino-5-chloropyridine | Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl (10 mol%) | EtOH | Room Temp. | 65 | [6][13] |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | MeOH | 60 °C | 82 | [14] |
| 2-Aminopyridine | Furfural | tert-Butyl isocyanide | Yb(OTf)₃ | DCM/MeOH | 100 °C, MW | 95 | [8] |
Experimental Workflow
The general workflow for the synthesis and characterization of imidazo[1,2-a]pyridines using the GBB reaction is depicted below.
Caption: A typical experimental workflow for GBB synthesis.
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a highly efficient and versatile tool for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. The operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an attractive method for both academic research and industrial applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel imidazo[1,2-a]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe for Nitroreductase Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a novel fluorescent probe with high potential for the selective detection of nitroreductase (NTR) activity. NTR is an enzyme that is overexpressed in hypoxic environments, a characteristic feature of many solid tumors. This makes NTR a valuable biomarker for cancer diagnosis and for monitoring the efficacy of hypoxia-activated prodrugs. The detection mechanism of this compound is based on the enzymatic reduction of the non-fluorescent nitrophenyl moiety to a highly fluorescent aminophenyl derivative by NTR in the presence of a cofactor such as NADH or NADPH.[1][2][3] This "turn-on" fluorescent response allows for sensitive and selective quantification of NTR activity in various biological samples, including cell lysates and living cells.
These application notes provide detailed protocols for the synthesis of the fluorescent product, characterization of its photophysical properties, and its application in in vitro and cell-based assays for the detection of nitroreductase activity.
Product Information
| Product Name | This compound |
| Synonyms | NIP-IP |
| Appearance | Pale yellow to yellow solid |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage | Store at -20°C, protected from light |
Principle of Detection
The underlying principle of using this compound as a fluorescent probe for nitroreductase is a bio-reductive activation process. The probe itself is weakly fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the imidazo[1,2-a]pyridine fluorophore. In the presence of nitroreductase and a reducing agent like NADH, the nitro group is reduced to an amino group. This conversion to 2-(4-Aminophenyl)imidazo[1,2-a]pyridine restores the fluorescence of the imidazo[1,2-a]pyridine core, resulting in a significant increase in fluorescence intensity.[1][2]
Photophysical Properties
| Parameter | Estimated Value |
| Excitation Maximum (λex) | ~350 - 380 nm |
| Emission Maximum (λem) | ~450 - 480 nm |
| Stokes Shift | ~100 nm |
| Quantum Yield (Φ) | Moderate to high in aqueous buffer |
| Extinction Coefficient (ε) | Not determined |
Note: These values are estimations based on a structural isomer and should be experimentally determined for the specific probe.
Experimental Protocols
A. Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine (Fluorescent Standard)
A synthetic route to a derivative, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, can be adapted for the synthesis of the fluorescent standard.[3][6] The synthesis of this compound can be achieved through a copper-catalyzed one-pot procedure using 2-aminopyridine and a nitroolefin.[7] The subsequent reduction of the nitro group can be performed using a standard reducing agent like Pd/C and hydrazine hydrate.[3]
Materials:
-
This compound
-
Hydrazine hydrate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Aminophenyl)imidazo[1,2-a]pyridine.
B. In Vitro Nitroreductase Assay
This protocol describes the measurement of NTR activity in a 96-well plate format using a fluorescence plate reader.
Materials:
-
This compound (Probe) stock solution (e.g., 1 mM in DMSO)
-
Recombinant Nitroreductase (NTR) enzyme
-
NADH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of the NTR enzyme in Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NTR enzyme dilution (or control buffer)
-
Probe working solution
-
-
Initiate the reaction by adding the NADH solution to each well to a final concentration of (e.g., 100 µM).
-
Immediately measure the fluorescence intensity at the optimal excitation and emission wavelengths for the reduced probe (e.g., Ex/Em = 370/460 nm).
-
Incubate the plate at 37°C and record the fluorescence at regular time intervals (e.g., every 5 minutes for 30-60 minutes).
-
Plot the fluorescence intensity versus time to determine the reaction rate. The initial rate of the reaction is proportional to the NTR activity.
C. Imaging Nitroreductase Activity in Living Cells
This protocol outlines the procedure for visualizing NTR activity in cultured cells using fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound (Probe) stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells on a suitable imaging dish and allow them to adhere overnight.
-
Induce hypoxia if necessary, as NTR expression is often upregulated under hypoxic conditions. This can be achieved by incubating cells in a hypoxic chamber (e.g., 1% O₂).
-
Wash the cells twice with warm PBS.
-
Treat the cells with the probe by adding a diluted solution of this compound in serum-free medium to a final concentration of (e.g., 5-10 µM).
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the reduced probe (e.g., DAPI or blue fluorescence channel).
Data Analysis and Interpretation
For the in vitro assay, the rate of fluorescence increase is directly proportional to the concentration of active NTR in the sample. A standard curve can be generated using known concentrations of recombinant NTR to quantify the enzyme activity in unknown samples.
For cellular imaging, an increase in intracellular fluorescence intensity in probe-treated cells indicates the presence and activity of NTR. Comparing the fluorescence of cells under normoxic and hypoxic conditions can demonstrate the hypoxia-dependent expression of NTR.
Troubleshooting
| Problem | Possible Cause | Solution |
| No fluorescence signal in vitro | Inactive enzyme | Use a fresh batch of NTR enzyme. |
| Incorrect buffer pH | Ensure the assay buffer is at the optimal pH for the enzyme. | |
| Insufficient NADH | Increase the concentration of NADH. | |
| High background fluorescence | Autofluorescence of the probe | Measure the fluorescence of the probe alone and subtract it from the readings. |
| Impure probe | Purify the probe by chromatography. | |
| Low fluorescence signal in cells | Low NTR expression | Induce NTR expression by exposing cells to hypoxic conditions. |
| Poor probe uptake | Increase the incubation time or probe concentration. | |
| Cell toxicity | High probe concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
Conclusion
This compound is a promising fluorescent probe for the detection of nitroreductase activity. Its "turn-on" fluorescence response upon reduction by NTR provides a sensitive and selective method for studying hypoxia and evaluating NTR-targeted therapies. The protocols provided herein offer a comprehensive guide for researchers to utilize this probe in their studies. It is recommended to experimentally determine the precise photophysical properties of the probe and its reduced form for the most accurate and reliable results.
References
- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Application of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine in Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their rigid, planar structure and conjugated π-system also endow them with interesting photophysical properties, making them attractive candidates for the development of fluorescent probes for bioimaging.[3][4] This document provides detailed application notes and protocols for the potential use of a specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, in cell imaging, drawing upon the known characteristics of the broader imidazo[1,2-a]pyridine family.
The this compound scaffold has been primarily investigated for its therapeutic potential, particularly its cytotoxic effects on cancer cells.[5][6] While the presence of the electron-withdrawing nitro group is generally associated with a decrease in fluorescence intensity, understanding its biological interactions at a cellular level through imaging techniques can provide invaluable insights into its mechanism of action.[4] This document outlines protocols for evaluating its cellular uptake, localization, and cytotoxic effects, and provides a framework for its potential, albeit likely limited, application as a fluorescent probe.
Physicochemical and Photophysical Properties
The photophysical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system and the 2-phenyl ring.[3] Generally, electron-donating groups enhance fluorescence quantum yields, while electron-withdrawing groups, such as the nitro group in this compound, tend to quench fluorescence.[4]
Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| General Imidazo[1,2-a]pyridines | ~250-360 | ~390-430 | Variable | Highly dependent on substitution and solvent.[4] |
| Methoxy-substituted | Not specified | ~400 | Higher intensity | Electron-donating groups improve luminescence.[4] |
| 2-phenylimidazo[1,2-a]pyridines | Not specified | Not specified | Increased yield | Phenyl substitution at C2 enhances fluorescence.[4] |
| This compound | Not reported for imaging | Not reported for imaging | Expected to be low | The nitro group is a strong electron-withdrawing group, which typically leads to less intense emissions.[4] |
Biological Applications and Cytotoxicity
While its direct application in cell imaging is not well-documented due to its presumed low fluorescence, this compound and its analogues have been evaluated for their biological activity, particularly their anticancer properties. Understanding the cytotoxicity of this compound is a critical first step before any imaging application.
Table 2: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Imidazo[1,2-a]pyridine derivative 6 | A375 (Melanoma) | MTT | <12 | 48 |
| Imidazo[1,2-a]pyridine derivative 6 | WM115 (Melanoma) | MTT | <12 | 48 |
| Imidazo[1,2-a]pyridine derivative 6 | HeLa (Cervical Cancer) | MTT | ~35 | 48 |
| N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 (Laryngeal Carcinoma) | MTT | Not specified | 48 |
| N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | HepG2 (Hepatocellular Carcinoma) | MTT | Not specified | 48 |
| N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast Cancer) | MTT | Not specified | 48 |
| N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | A375 (Skin Cancer) | MTT | Not specified | 48 |
Experimental Protocols
The following protocols are generalized for imidazo[1,2-a]pyridine derivatives and should be optimized for this compound, particularly concerning concentration and incubation times, given its potential for cytotoxicity.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General Procedure for Cellular Imaging
This protocol provides a starting point for evaluating the cellular uptake and localization of this compound. Due to the expected low fluorescence, high-sensitivity detectors and optimization of imaging parameters will be crucial.
Materials:
-
This compound
-
Cell line of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (a DAPI filter set may be a starting point)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution in pre-warmed serum-free medium to a working concentration. A starting range of 1-10 µM is recommended, but this should be optimized based on cytotoxicity data.
-
Cell Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the probe working solution to the cells. c. Incubate for 15-60 minutes at 37°C in the dark. Incubation time should be optimized.
-
Washing: a. Remove the probe solution. b. Wash the cells twice with pre-warmed PBS or complete culture medium.
-
Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope. c. Use a high-sensitivity camera and optimize excitation and emission filter sets. Start with excitation around 350-380 nm and emission around 420-460 nm, and adjust based on any observed signal. d. For live-cell imaging, use a stage-top incubator to maintain temperature and CO2 levels.
Visualizations
Experimental Workflow for Cell Imaging
Caption: A generalized workflow for staining and imaging cells with a fluorescent probe.
Potential Signaling Pathway Modulation
Several studies have indicated that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[5][7] While not directly demonstrated for the 2-(4-nitrophenyl) derivative in an imaging context, these pathways represent potential targets for future imaging-based mechanistic studies.
Caption: Imidazo[1,2-a]pyridines may exert anticancer effects by inhibiting key survival pathways.
Conclusion
This compound is a compound of interest primarily for its potential therapeutic applications, driven by its cytotoxicity towards cancer cells. Its utility as a fluorescent probe for cell imaging is likely limited by the fluorescence-quenching properties of the nitro group. However, the protocols provided herein offer a comprehensive framework for systematically evaluating its cytotoxic profile and for attempting cellular imaging to study its uptake and distribution. Any imaging studies with this compound will require sensitive instrumentation and careful optimization. The exploration of its effects on signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB could be a fruitful area for future research, potentially employing more fluorescently robust derivatives of the imidazo[1,2-a]pyridine scaffold.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the in vitro anticancer potential of the novel compound, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. The following protocols detail standardized assays to characterize its cytotoxic effects, its influence on apoptosis and the cell cycle, and its impact on key cancer-related signaling pathways.
Overview and Principle
Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory effects on cancer cell growth.[1][2] Various derivatives have been shown to induce apoptosis and cause cell cycle arrest in a range of cancer cell lines.[1][3] This document outlines a systematic approach to evaluate the anticancer properties of this compound. The core of this evaluation involves determining the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. Further mechanistic insights can be gained by examining its influence on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A549 (Lung) | |||
| e.g., MCF-7 (Breast) | |||
| e.g., HeLa (Cervical) | |||
| e.g., HepG2 (Liver) |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Compound (IC50 Conc.) | |||
| Positive Control |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| Compound (IC50 Conc.) |
Experimental Protocols
A critical aspect of evaluating a potential anticancer agent is to utilize standardized and reproducible in vitro assays.[4] The following protocols are foundational for this assessment.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular dehydrogenases.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.[8] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[9] Healthy cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified duration.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[10][11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[11]
-
RNAse Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to remove RNA.[10]
-
PI Staining: Add Propidium Iodide staining solution and incubate for at least 15-30 minutes at room temperature.[10][11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on signaling pathways like PI3K/Akt/mTOR, which are often implicated in cancer cell survival and proliferation.[1][12][13]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]
Visualizations
Experimental Workflows
Caption: General workflow for in vitro evaluation of anticancer activity.
Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
Application Notes and Protocols for the Synthesis and Anti-Tuberculosis Screening of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine derivatives and their subsequent in vitro screening against Mycobacterium tuberculosis. The protocols outlined are intended to guide researchers in the development of novel anti-tuberculosis (anti-TB) agents based on the promising imidazo[1,2-a]pyridine scaffold.
Introduction
Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective treatments. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent anti-TB agents.[1] Derivatives of this heterocyclic system have demonstrated significant activity against both drug-susceptible and multi-drug-resistant (MDR) strains of M. tuberculosis.[2] This application note details a robust synthetic route to this compound derivatives and a standardized protocol for evaluating their anti-mycobacterial activity using the Microplate Alamar Blue Assay (MABA).
Data Summary
The anti-tubercular activity of various imidazo[1,2-a]pyridine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The following table summarizes the MIC values for a selection of relevant compounds against the H37Rv strain of M. tuberculosis.
| Compound ID | Structure | MIC (µg/mL) | MIC (µM) | Reference |
| IPA-6 | Imidazo[1,2-a]pyridine amide derivative | 0.05 | - | [2] |
| IPA-9 | Imidazo[1,2-a]pyridine amide derivative | 0.4 | - | [2] |
| IPS-1 | Imidazo[1,2-a]pyridine sulfonamide derivative | 0.4 | - | [2] |
| Compound 15 | Imidazo[1,2-a]pyridine carboxamide derivative | - | 0.10 - 0.19 | |
| Compound 16 | Imidazo[1,2-a]pyridine carboxamide derivative | - | 0.10 - 0.19 | |
| Generic IPAs | Imidazo[1,2-a]pyridine amides | - | 0.03 - 5.0 | [3][4] |
| 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | Imidazo[1,2-a]pyridine derivatives | 1.6 - 6.25 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound this compound via a condensation reaction between 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethan-1-one.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) in ethanol (20 mL).
-
Reaction: Add sodium bicarbonate (2.0 mmol) to the mixture. Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Anti-TB Screening using Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv using the MABA method.[6][7][8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Isoniazid or Rifampicin (as a positive control)
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:20 in fresh broth to obtain the final inoculum.[6]
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and control drugs in DMSO.
-
Plate Setup:
-
Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[8]
-
Dispense 100 µL of supplemented 7H9 broth into all test wells.
-
Add the appropriate volume of the stock solution of the test compound to the first well of each row and perform two-fold serial dilutions across the plate.
-
Include a drug-free control (inoculum only) and a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all test and drug-free control wells. The final volume in each well should be 200 µL.[6]
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[6]
-
Addition of Alamar Blue: After the initial incubation, add 30 µL of Alamar Blue reagent to one of the drug-free control wells. Re-incubate for 24 hours.[6]
-
Reading Results: If the drug-free control well turns from blue to pink, add Alamar Blue to all other wells and incubate for an additional 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6][8]
Visualizations
Caption: Experimental workflow from synthesis to anti-TB screening.
Caption: Proposed mechanism of action via QcrB inhibition.
References
- 1. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fluorescence Quantum Yield of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Many derivatives of this scaffold exhibit strong fluorescence, making them valuable as fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs).[2] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence, representing the ratio of photons emitted to photons absorbed.[3] An accurate determination of Φf is essential for the rational design and application of novel imidazo[1,2-a]pyridine-based fluorophores.
This document provides a detailed protocol for the determination of the relative fluorescence quantum yield of imidazo[1,2-a]pyridine derivatives. The relative method, which involves comparison to a well-characterized fluorescence standard, is the most commonly employed technique due to its accessibility and reliability.[4]
Principle of Relative Fluorescence Quantum Yield Measurement
The relative method for determining fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed by the sample and a reference standard are equal.[4] Consequently, the ratio of the integrated fluorescence intensities of the sample and the standard is directly proportional to the ratio of their fluorescence quantum yields.
The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) [4]
Where:
-
Φ_r is the fluorescence quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.
To enhance accuracy and account for potential inner filter effects, a comparative method is employed. This involves measuring the absorbance and integrated fluorescence intensity for a series of dilutions of both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance yields a straight line, the slope (gradient) of which is proportional to the quantum yield.[5]
The equation is then modified to:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
Experimental Setup and Materials
Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
Materials
-
Quartz Cuvettes: 1 cm path length fluorescence and absorption cuvettes.
-
Spectroscopic Grade Solvents: Solvents of the highest purity are essential to minimize background fluorescence. Common solvents for imidazo[1,2-a]pyridines include acetonitrile, dichloromethane, and ethanol.[6] The solvent should be chosen based on the solubility of the compound and its compatibility with the chosen reference standard.
-
Imidazo[1,2-a]pyridine Sample: The compound to be analyzed, purified to the highest possible degree.
-
Fluorescence Quantum Yield Standard: A compound with a well-characterized and stable quantum yield that absorbs and emits in a similar spectral region to the imidazo[1,2-a]pyridine sample.
Selection of a Fluorescence Standard
The choice of an appropriate reference standard is crucial for accurate quantum yield determination. Imidazo[1,2-a]pyridine derivatives typically exhibit fluorescence in the blue-violet region of the spectrum (around 370-450 nm).[2][7] Suitable standards for this region include:
-
Quinine Sulfate: A widely used standard, typically dissolved in 0.1 M or 0.5 M H₂SO₄. It has a well-documented quantum yield that is largely independent of the excitation wavelength.[3]
-
Phenanthrene: Has been used as a standard for imidazo[1,2-a]pyridine derivatives, particularly in non-polar solvents like cyclohexane.[2]
It is imperative to use the same solvent for both the sample and the standard if possible to eliminate the need for the refractive index correction. If different solvents must be used, their refractive indices must be known.
Experimental Protocols
Solution Preparation
-
Stock Solutions: Prepare stock solutions of the imidazo[1,2-a]pyridine sample and the chosen reference standard in the selected spectroscopic grade solvent. A typical concentration for the stock solution is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength falls within the range of 0.02 to 0.1. This is critical to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.[4]
Absorbance Measurement
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for the solvent (as a blank), and each dilution of the sample and the standard.
-
From the corrected spectra, determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard exhibit significant absorbance.
Fluorescence Measurement
-
Set the excitation and emission slit widths on the spectrofluorometer. It is advisable to use narrow excitation slits to minimize the excitation bandwidth.
-
Set the excitation wavelength to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for the solvent blank.
-
Record the fluorescence emission spectra for each dilution of the sample and the standard, ensuring that the experimental parameters (e.g., excitation wavelength, slit widths, detector voltage) remain constant throughout all measurements.
Data Analysis
-
Correct for Solvent Background: Subtract the emission spectrum of the solvent blank from the emission spectra of all sample and standard dilutions.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine Gradients: Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).
-
Calculate Quantum Yield: Use the calculated gradients for the sample (Grad_s) and the standard (Grad_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents (if different) to calculate the fluorescence quantum yield of the imidazo[1,2-a]pyridine sample (Φ_s) using the formula provided in Section 2.
Data Presentation
The following tables provide examples of reported fluorescence quantum yields for various imidazo[1,2-a]pyridine derivatives.
Table 1: Fluorescence Quantum Yields of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference Standard (Φ_r) | Quantum Yield (Φ_s) |
| 2-Phenylimidazo[1,2-a]pyridine | Ethanol | - | 374 | - | 0.78[7] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Ethanol | - | 375 | - | 0.63[7] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | Ethanol | - | 445 | - | 0.60[7] |
| 2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine | Ethanol | - | 446 | - | 0.78[7] |
| Derivative 5d | CH₂Cl₂ | - | - | Phenanthrene (0.125) | 0.61[2] |
| Derivative with C-ring electron-donating group | CH₂Cl₂ | - | - | Phenanthrene (0.125) | 0.22 - 0.61[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Photophysical Processes
The following diagram illustrates the key photophysical processes involved in fluorescence, often represented by a Jablonski diagram.
References
- 1. jasco-global.com [jasco-global.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Direct C-H functionalization of this core offers an efficient and atom-economical approach to synthesize novel derivatives, avoiding the need for pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for key C-H functionalization techniques, including alkylation, arylation, and halogenation, utilizing transition-metal-free, photocatalytic, and metal-catalyzed methods.
C3-Alkylation: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel-Crafts Reaction
This method provides an efficient synthesis of C3-alkylated imidazo[1,2-a]pyridines through a one-pot reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by Yttrium(III) trifluoromethanesulfonate. The reaction proceeds without the need for an inert atmosphere or anhydrous conditions.[1][2][3][4]
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine (1) | Aldehyde (2) | Amine (3) | Product (4) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 4a | 95 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzaldehyde | Morpholine | 4b | 92 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | 4c | 88 |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | 4-Fluorobenzaldehyde | Morpholine | 4d | 93 |
| 5 | 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | Morpholine | 4e | 90 |
| 6 | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 4l | 92 |
| 7 | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 4m | 88 |
| 8 | 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Piperidine | 4s | 85 |
Experimental Protocol: General Procedure for the Synthesis of C3-Alkylated Imidazo[1,2-a]pyridines (4a-4s)[1][3]
-
To a dried reaction tube, add imidazo[1,2-a]pyridine (1) (0.2 mmol, 1.0 equiv.), aromatic aldehyde (2) (0.3 mmol, 1.5 equiv.), cyclic amine (3) (0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).
-
Add toluene (1.0 mL) to the mixture.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with H₂O (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product (4).
Experimental Workflow
Caption: Workflow for Y(OTf)₃-catalyzed C3-alkylation.
C5-Alkylation: Visible-Light-Induced Reaction with Eosin Y
This protocol describes a visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimide esters as the alkylating agents and Eosin Y as the photocatalyst at room temperature.[5]
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine | Alkyl N-hydroxyphthalimide Ester | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | N-(tert-butoxycarbonyloxy)phthalimide | 5-(tert-butyl)imidazo[1,2-a]pyridine derivative | 85 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | N-(tert-butoxycarbonyloxy)phthalimide | 5-(tert-butyl)imidazo[1,2-a]pyridine derivative | 82 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | N-(cyclohexyloxycarbonyloxy)phthalimide | 5-(cyclohexyl)imidazo[1,2-a]pyridine derivative | 78 |
| 4 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | N-(tert-butoxycarbonyloxy)phthalimide | 5-(tert-butyl)imidazo[1,2-a]pyridine derivative | 88 |
Experimental Protocol: General Procedure for Visible-Light-Induced C5-Alkylation
-
In a reaction tube, dissolve the imidazo[1,2-a]pyridine (0.2 mmol), alkyl N-hydroxyphthalimide ester (0.4 mmol), and Eosin Y (2 mol%) in a suitable solvent (e.g., acetonitrile).
-
Seal the tube and irradiate the mixture with a compact fluorescent lamp (CFL) or a blue LED strip at room temperature.
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C5-alkylated product.
Reaction Pathway
Caption: Photocatalytic cycle for C5-alkylation.
C3-Arylation: Visible-Light-Mediated Reaction with Chlorophyll
A green and transition-metal-free method for the C3-arylation of imidazo[1,2-a]pyridines using diazonium salts as the aryl source and chlorophyll as a natural photocatalyst under visible light irradiation.[5][6][7][8]
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine | Diazonium Salt | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Benzenediazonium tetrafluoroborate | 2,3-Diphenylimidazo[1,2-a]pyridine | 92 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzenediazonium tetrafluoroborate | 3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine | 88 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzenediazonium tetrafluoroborate | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 4 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | Benzenediazonium tetrafluoroborate | 3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 90 |
| 5 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Benzenediazonium tetrafluoroborate | 7-Methyl-2,3-diphenylimidazo[1,2-a]pyridine | 95 |
Experimental Protocol: General Procedure for Visible-Light-Mediated C3-Arylation[6]
-
A mixture of imidazo[1,2-a]pyridine (1.0 mmol), diazonium salt (1.2 mmol), and chlorophyll (5 mol%) in acetonitrile (5 mL) is stirred in a reaction vessel.
-
The vessel is placed under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is irradiated with a visible light source (e.g., a household bulb or LED) at room temperature for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 3-arylated imidazo[1,2-a]pyridine.
Logical Relationship Diagram
Caption: Key steps in chlorophyll-catalyzed C3-arylation.
C3-Halogenation: Transition-Metal-Free Regioselective Halogenation
This protocol outlines a facile and efficient transition-metal-free method for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines at the C3 position using sodium chlorite or sodium bromite as the halogen source.[9][10]
Quantitative Data Summary
| Entry | Substrate | Halogenating Agent | Product | Yield (%) |
| 1 | Imidazo[1,2-a]pyridine | NaClO₂ | 3-Chloroimidazo[1,2-a]pyridine | 92 |
| 2 | 7-Methylimidazo[1,2-a]pyridine | NaClO₂ | 3-Chloro-7-methylimidazo[1,2-a]pyridine | 85 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | NaClO₂ | 3-Chloro-2-phenylimidazo[1,2-a]pyridine | 88 |
| 4 | Imidazo[1,2-a]pyridine | NaBrO₂ | 3-Bromoimidazo[1,2-a]pyridine | 88 |
| 5 | 7-Methylimidazo[1,2-a]pyridine | NaBrO₂ | 3-Bromo-7-methylimidazo[1,2-a]pyridine | 82 |
| 6 | 2-Phenylimidazo[1,2-a]pyridine | NaBrO₂ | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 85 |
Experimental Protocol: General Procedure for C3-Halogenation[10]
-
To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add acetic acid (2.0 mmol).
-
Add sodium chlorite (1.5 mmol) or sodium bromite (1.5 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for 10 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the 3-halogenated imidazo[1,2-a]pyridine.
Experimental Workflow
Caption: Workflow for transition-metal-free C3-halogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine for the Development of Covalent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the 2-(4-nitrophenyl)imidazo[1,2-a]pyridine scaffold in the rational design and synthesis of targeted covalent inhibitors. This document outlines the strategic transformation of the initial scaffold into potent kinase inhibitors, complete with detailed experimental protocols, data presentation, and visualizations of the underlying scientific principles.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile platform for the development of kinase inhibitors. The incorporation of a 2-(4-nitrophenyl) substituent offers a strategic starting point for the synthesis of covalent inhibitors. The nitro group can be readily reduced to an amine, which then serves as a chemical handle for the introduction of an electrophilic "warhead," such as an acrylamide moiety. This warhead can then form a stable, covalent bond with a nucleophilic residue, typically a cysteine, within the active site of the target kinase, leading to irreversible inhibition. This approach has been successfully employed to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases.
Strategic Workflow for Covalent Inhibitor Development
The development of covalent inhibitors from this compound follows a logical and modular workflow. This process begins with the synthesis of the core scaffold, followed by functional group manipulation to introduce a reactive handle, and finally, the installation of the covalent warhead.
Application Notes and Protocols for Azo-Based Imidazo[1,2-a]Pyridine Derivatives in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antibacterial evaluation of novel azo-based imidazo[1,2-a]pyridine derivatives. These compounds have emerged as a promising class of antibacterial agents, exhibiting significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Introduction
The escalating threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold known for its diverse pharmacological activities. When functionalized with an azo linkage, these derivatives demonstrate enhanced antibacterial potential. This document outlines the synthetic route to a series of these compounds and the methodology for assessing their antibacterial efficacy.
Data Presentation
The antibacterial activity of the synthesized azo-based imidazo[1,2-a]pyridine derivatives is summarized below. The data includes Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Azo-Based Imidazo[1,2-a]pyridine Derivatives
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (NDM) | E. coli (CTXM) |
| 4a | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL |
| 4b | 0.8 mg/mL | 0.9 mg/mL | >1.0 mg/mL | 0.8 mg/mL | 0.9 mg/mL |
| 4c | 0.7 mg/mL | 0.8 mg/mL | >1.0 mg/mL | 0.7 mg/mL | 0.8 mg/mL |
| 4d | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL |
| 4e | 0.5 mg/mL | 0.6 mg/mL | 1.0 mg/mL | 0.5 mg/mL | 0.7 mg/mL |
| 4f | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL | >1.0 mg/mL |
| Ciprofloxacin | 0.002 mg/mL | 0.001 mg/mL | 0.004 mg/mL | 0.008 mg/mL | 0.016 mg/mL |
Data compiled from in vitro studies.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of the azo-based imidazo[1,2-a]pyridine derivatives and the subsequent antibacterial assays are provided below.
Protocol 1: Synthesis of Azo-Based Imidazo[1,2-a]pyridine Derivatives (4a-f)
This protocol describes a two-step synthesis process. The first step involves the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, followed by an azo coupling reaction.
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives
-
Combine 2-aminopyridine (1.0 mmol) and the appropriate phenacyl bromide derivative (1.0 mmol) in a reaction vessel.
-
Heat the mixture under solvent-free conditions at 80°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from ethanol to obtain the purified 2-phenylimidazo[1,2-a]pyridine derivative.
Step 2: Azo coupling reaction
-
Dissolve the synthesized 2-phenylimidazo[1,2-a]pyridine derivative (1.0 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, dissolve the coupling agent (e.g., 2-naphthol for compound 4a) (1.0 mmol) in a 10% sodium hydroxide solution (10 mL) and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure azo-based imidazo[1,2-a]pyridine derivative.
-
Characterize the final compounds using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[3][4][5]
1. Preparation of Materials:
-
Synthesized azo-based imidazo[1,2-a]pyridine derivatives.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland standard.
-
Sterile saline solution.
-
Spectrophotometer.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.[3]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
3. Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Visualizations
The following diagrams illustrate the key workflows and hypothesized relationships in this research area.
Caption: Synthetic workflow for azo-based imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow for MIC determination.
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes & Protocols: Preparation of Imidazo[1,2-a]pyridine-Based Test Strips for Ion Detection
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant emissive properties and versatility in chemical modification.[1][2] These characteristics make it an exceptional candidate for the development of chemosensors. This guide provides a comprehensive, field-proven methodology for the synthesis of a functionalized imidazo[1,2-a]pyridine derivative, its characterization, and its subsequent fabrication into a low-cost, portable paper-based test strip for the rapid colorimetric and fluorometric detection of metal ions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow suitable for environmental screening, pharmaceutical quality control, and academic research.
Part I: Chemosensor Design, Synthesis, and Rationale
The Principle of Chemosensor Design
The efficacy of an imidazo[1,2-a]pyridine-based sensor hinges on the strategic integration of two key components: a fluorophore and an ionophore .
-
Fluorophore: The imidazo[1,2-a]pyridine core serves as the signaling unit. Its inherent fluorescence is sensitive to changes in its electronic environment.
-
Ionophore (Receptor): This is a specific functional group or moiety attached to the fluorophore, designed to selectively bind with a target metal ion. The binding event perturbs the electronic structure of the fluorophore, causing a detectable change in its optical properties (color or fluorescence intensity). This change is often mediated by well-understood photophysical processes such as Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).[1][3]
For this protocol, we will synthesize a sensor where nitrogen and oxygen atoms in the appended receptor act as the binding sites, a common strategy for targeting various metal ions like Zn²⁺, Fe²⁺/Fe³⁺, or Cu²⁺.[3][4] The binding restricts molecular vibrations and alters the electronic distribution, typically leading to a "turn-on" or "turn-off" fluorescent response.
Synthesis Protocol: One-Pot Three-Component Synthesis of a Representative Sensor
This protocol details a highly efficient one-pot synthesis adapted from established multicomponent reaction strategies, which are valued for their atom economy and procedural simplicity.[5][6][7] We will synthesize a derivative (termed IP-Sensor-1 ) from 2-aminopyridine, an α-haloketone (2-bromoacetophenone), and an aldehyde (salicylaldehyde) via a cascade reaction.
Materials & Reagents:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Salicylaldehyde
-
Ethanol (Absolute)
-
Triethylamine (Et₃N)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, appropriate solvents)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol, 0.94 g) and 2-bromoacetophenone (10 mmol, 1.99 g) in 40 mL of absolute ethanol.
-
Initial Cyclization: Stir the mixture at room temperature for 30 minutes. The initial reaction forms the imidazo[1,2-a]pyridine core. This is a classic Tchichibabin-type reaction where the amino group of the pyridine attacks the α-carbon of the ketone, followed by cyclization and dehydration.
-
Addition of Components: To the same flask, add salicylaldehyde (10 mmol, 1.22 g) and triethylamine (12 mmol, 1.67 mL). The triethylamine acts as a base to facilitate the subsequent condensation reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Causality Explanation: Refluxing provides the necessary activation energy for the condensation between the intermediate and salicylaldehyde, driving the reaction to completion. Ethanol is an excellent solvent as it dissolves all reactants and is suitable for the reflux temperature.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, fluorescent spot under UV light indicates product formation.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of IP-Sensor-1 should form. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: If necessary, purify the crude product further by recrystallization from ethanol or by column chromatography to achieve high purity for analytical applications. Dry the final product under vacuum.
Structural Validation (Self-Validating System)
Confirming the identity and purity of the synthesized IP-Sensor-1 is critical. The following characterization data serve as a self-validating checkpoint.
| Technique | Purpose | Expected Result for a Successful Synthesis |
| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to aromatic protons from all three original components, with characteristic shifts indicating the new fused ring structure. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Peaks matching the number of unique carbon atoms in the proposed structure. |
| ESI-MS | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the final product. |
| FTIR | Identifies key functional groups. | Presence of C=N, C=C aromatic stretches, and a broad -OH peak from the salicylaldehyde moiety. |
Part II: Test Strip Fabrication and Ion Detection Protocol
The primary advantage of test strips is the translation of a solution-based chemical assay into a portable, user-friendly format.[8][9] We will use a simple immersion method for robust sensor immobilization.
Fabrication Workflow
Fabrication Protocol
Materials:
-
Synthesized and purified IP-Sensor-1
-
Whatman No. 1 filter paper (or equivalent chromatography paper)
-
Acetone or Tetrahydrofuran (THF)
-
Scissors or paper cutter
-
Flat-tipped forceps
Step-by-Step Procedure:
-
Prepare Sensor Solution: Prepare a 1 mM stock solution of IP-Sensor-1 in a volatile solvent like acetone or THF.
-
Causality Explanation: A volatile solvent is crucial. It effectively dissolves the organic sensor molecule and, upon evaporation, leaves the sensor molecules adsorbed onto the paper fibers. The rapid evaporation prevents significant "bleeding" or chromatographic separation of the sensor on the paper, ensuring a uniform coating.
-
-
Prepare Paper Strips: Cut the filter paper into uniform strips (e.g., 5 mm x 50 mm). Handle the paper only with clean forceps to avoid contamination.
-
Immobilization: Using forceps, hold a paper strip and dip it into the sensor solution for approximately 10-15 seconds, ensuring it is fully saturated.
-
Drying: Remove the strip from the solution and place it on a clean, non-absorbent surface (like a watch glass). Allow it to air dry completely in a dark, ventilated area (e.g., a fume hood) for about 30 minutes. The color of the strip should be uniform.[10]
-
Storage: Store the prepared test strips in a cool, dark, and dry place (e.g., in a sealed container with desiccant) to prevent degradation from light and moisture.
Ion Detection Protocol
-
Sample Preparation: Prepare aqueous solutions of various metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Hg²⁺) from their chloride or nitrate salts. Include a blank control using deionized water.
-
Application: Place a single drop (~10-20 µL) of the test solution onto the active zone of the fabricated strip.
-
Observation: Allow the solvent to permeate for 1-2 minutes.
-
Colorimetric Detection: Observe any visible color change under ambient light.
-
Fluorometric Detection: Illuminate the strip with a handheld UV lamp (365 nm) and observe the change in fluorescence color and intensity.[8] A significant change compared to the water blank indicates a positive detection.
-
Part III: Performance Validation and Data Analysis
A sensor is only useful if its performance is well-characterized. Selectivity and sensitivity are the most critical parameters.
Selectivity and Sensitivity Analysis
-
Selectivity: Test the strip's response against a wide panel of common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺) at the same concentration. The ideal sensor will show a strong and unique optical response to only one or a specific few ions.[4][11]
-
Sensitivity (Limit of Detection - LOD): Prepare a series of increasingly dilute solutions of the target ion (e.g., from 1 mM down to 1 µM). Apply each concentration to a fresh test strip and identify the lowest concentration at which a distinct optical change can be reliably observed by the naked eye. This provides a semi-quantitative LOD.[3][11]
Table 1: Representative Selectivity Data for IP-Sensor-1 Test Strip
| Ion Tested (100 µM) | Visual Color Change | Fluorescence (under 365 nm UV) | Result |
| Deionized Water (Blank) | Pale Yellow | Faint Blue | Negative |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No Change | Faint Blue | Negative |
| Al³⁺, Pb²⁺, Ni²⁺ | No Change | Faint Blue | Negative |
| Fe³⁺ | Yellow to Orange | Fluorescence Quenched ("Turn-Off") | Positive |
| Cu²⁺ | No Change | Fluorescence Quenched ("Turn-Off") | Positive |
| Zn²⁺ | No Change | Bright Cyan-Blue ("Turn-On") | Positive |
Ion Detection Mechanism
The observed optical changes are a direct result of the coordination between the ion and the sensor molecule.
Troubleshooting and Key Considerations
-
pH Sensitivity: The fluorescence of imidazo[1,2-a]pyridine derivatives can be highly pH-dependent.[12][13] It is crucial to perform detections in buffered or pH-neutral solutions to ensure that the observed response is due to ion binding and not a pH fluctuation.
-
Inconsistent Strips: If strips show uneven color, it may be due to slow evaporation or using a poor solvent. Ensure the sensor is fully dissolved and use a high-volatility solvent like acetone.
-
Interference: If multiple ions give a positive signal, the sensor may have broad selectivity. Further chemical modification of the receptor site is required to enhance specificity for a single ion.
-
Quantitative Analysis: For more than just a "yes/no" answer, the colorimetric or fluorescent response can be quantified. This is often achieved by taking a digital image with a smartphone and analyzing the color intensity (e.g., RGB values) with image processing software.
Conclusion
This guide provides a robust and scientifically grounded framework for the creation of imidazo[1,2-a]pyridine-based ion detection test strips. By following the detailed protocols for synthesis, fabrication, and validation, researchers can develop reliable and portable tools for rapid chemical sensing. The inherent tunability of the imidazo[1,2-a]pyridine core offers vast opportunities for designing next-generation sensors with tailored selectivity and sensitivity for a multitude of critical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nanomaterchem.com [nanomaterchem.com]
- 8. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of paper-based devices for reagentless electrochemical (bio)sensor strips [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of a 2-aminopyridine with a 2-halo-1-(4-nitrophenyl)ethanone derivative (e.g., 2-bromo-1-(4-nitrophenyl)ethanone). Key synthetic strategies include:
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One-Pot Synthesis: This approach combines 2-aminopyridine, a 4-nitro-substituted acetophenone, and a halogenating agent (like iodine) in a single reaction vessel.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.
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Catalytic Methods: Various catalysts, such as copper salts (e.g., CuI, CuBr) and iodine, have been employed to facilitate the reaction and improve yields.[1][2]
Q2: How does the nitro group on the phenyl ring affect the synthesis?
A2: The strong electron-withdrawing nature of the nitro group can influence the reaction in several ways:
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Increased Reactivity of the Ketone: The nitro group makes the carbonyl carbon of the acetophenone more electrophilic, which can facilitate the initial reaction with 2-aminopyridine.
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Potential for Side Reactions: The presence of the nitro group can sometimes lead to the formation of side products, particularly under harsh reaction conditions.
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Impact on Product Solubility: The final product, this compound, may have different solubility characteristics compared to other derivatives, which is a crucial consideration for purification.
Q3: What are the key reaction parameters to optimize for higher yields?
A3: To maximize the yield of this compound, consider optimizing the following parameters:
-
Solvent: The choice of solvent is critical. While various solvents like ethanol, methanol, DMF, and even water have been used, the optimal solvent will depend on the specific reaction conditions.[1][2]
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Temperature: Reaction temperature significantly impacts the rate and yield. While some methods proceed at room temperature, others require heating. Microwave-assisted synthesis often utilizes elevated temperatures for short durations.
-
Catalyst: If using a catalytic method, the choice and loading of the catalyst are crucial. Iodine and copper-based catalysts are common choices.
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of 2-aminopyridine and the 2-halo-1-(4-nitrophenyl)ethanone derivative. Impurities can interfere with the reaction. |
| Incorrect reaction temperature | Optimize the reaction temperature. If using conventional heating, try a stepwise increase in temperature. For microwave synthesis, adjust the power and temperature settings. |
| Ineffective catalyst | If using a catalyst, ensure it is active. For example, if using a copper catalyst, ensure it has not been oxidized. Consider screening different catalysts. |
| Suboptimal solvent | The chosen solvent may not be appropriate for the reaction. Try different solvents with varying polarities. For instance, an iodine-catalyzed reaction was shown to provide excellent yields in ethanol.[1] |
| Incomplete reaction | Monitor the reaction progress using TLC. If the starting materials are still present after the expected reaction time, consider extending the duration or increasing the temperature. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side reactions due to harsh conditions | High temperatures or prolonged reaction times can lead to the formation of byproducts. Try lowering the reaction temperature or reducing the reaction time. |
| Reaction with solvent | In some cases, the solvent may participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
| Decomposition of starting materials or product | The nitro-containing compounds can be sensitive. Avoid overly acidic or basic conditions unless specified in the protocol. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is an oil or does not crystallize | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable alternative. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography by carefully analyzing the TLC. A gradient elution may be necessary to separate closely eluting compounds. |
| Product insolubility | The product may precipitate out of the reaction mixture. If so, it can be isolated by filtration. Ensure the correct solvent is used for washing to remove soluble impurities. |
Data Presentation
Table 1: Comparison of One-Pot Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine (5 mol%) | Ethanol | Room Temp | 1 | High | [1] |
| CuBr | DMF | 80 | - | up to 90 | [2] |
| FeCl3 | Ethanol | Reflux | - | - | [3] |
| None | Water | Reflux | - | High | [4] |
Table 2: Microwave-Assisted Synthesis Parameters
| Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Reference |
| 100 | 80 | 15-20 | Methanol | 36 | [5] |
| - | 100 | 30 | Water | 92-95 | [6] |
| 100 | 80 | 30 | Ethanol | 46-80 | [7] |
Experimental Protocols
Protocol 1: One-Pot Iodine-Catalyzed Synthesis [1]
This protocol describes a general method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be adapted for this compound.
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To a solution of 4-nitrobenzaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add iodine (5 mol%).
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Stir the reaction mixture at room temperature for approximately 1 hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification.
Protocol 2: Synthesis via 2-Bromo-1-(4-nitrophenyl)ethanone
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone
A general procedure for the bromination of acetophenones can be adapted.
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Dissolve 4-nitroacetophenone (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate.
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Add a brominating agent, such as bromine or copper(II) bromide, to the solution.
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The reaction may require heating or the presence of a catalyst like sulfuric acid.
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After the reaction is complete (monitored by TLC), the mixture is worked up by washing with water and a bicarbonate solution to neutralize any acid.
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The organic layer is dried and the solvent is evaporated to yield the crude 2-bromo-1-(4-nitrophenyl)ethanone, which can be purified by recrystallization.
Step 2: Synthesis of this compound
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In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent like ethanol.
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Add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) to the solution.
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The reaction mixture is typically heated to reflux and monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or an aqueous workup followed by extraction and purification by recrystallization or column chromatography.
Visualizations
Caption: General reaction mechanism for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for multicomponent imidazo[1,2-a]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in multicomponent imidazo[1,2-a]pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient catalyst or catalyst poisoning. | Screen different catalysts. For instance, copper-based catalysts like CuI or CuBr have proven effective.[1][2] In some cases, a metal-free approach using iodine or a catalyst-free method under elevated temperatures might be suitable.[3][4] Ensure all reagents and solvents are pure and dry to prevent catalyst deactivation. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[5][6] For example, a copper(I)-catalyzed reaction using air as an oxidant found 80°C to be the ideal temperature.[2] | |
| Incorrect solvent. | The choice of solvent is critical. DMF is a commonly used solvent that has shown good results.[2] For greener synthesis, water has also been successfully employed, particularly in ultrasound-assisted reactions.[1] | |
| Poor quality of starting materials. | Use freshly purified reagents. Aldehydes, in particular, can oxidize upon storage. Check the purity of the 2-aminopyridine and other components. | |
| Formation of Multiple Side Products | Competing reaction pathways. | Adjust the order of reagent addition. Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.[7] |
| Reaction temperature is too high. | Lowering the reaction temperature may favor the desired reaction pathway and reduce the formation of byproducts.[7] | |
| Unsuitable catalyst. | Some catalysts may promote side reactions. Experiment with different catalysts, including Lewis acids like ammonium chloride or p-toluenesulfonic acid, which have been used in Groebke–Blackburn–Bienaymé (GBB) three-component reactions.[5] | |
| Slow or Incomplete Reaction | Low reactivity of substrates. | Electron-donating or withdrawing groups on the reactants can significantly affect the reaction rate. Electron-rich substrates tend to yield better results in some copper-catalyzed systems.[2] Consider using microwave irradiation to accelerate the reaction; this has been shown to reduce reaction times from hours to minutes.[6] |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally. For example, in an iodine-catalyzed reaction, 20 mol % of iodine was found to be optimal.[3] | |
| Steric hindrance. | Bulky substituents on the reactants can slow down the reaction. If possible, consider using starting materials with less steric hindrance.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent strategies for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent multicomponent reactions include the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves an aldehyde, a 2-aminopyridine, and an isocyanide.[5][6] Another common approach is the one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts.[1] Variations involving ketones, α-haloketones, or nitroolefins as one of the components are also widely reported.[1][2]
Q2: How does the choice of catalyst influence the reaction outcome?
A2: The catalyst plays a pivotal role in terms of yield, reaction time, and even the reaction mechanism. Copper catalysts, such as CuI and CuBr, are frequently used to facilitate oxidative cyclization.[1][2] Iodine has been employed as an efficient and environmentally benign catalyst, sometimes in combination with ultrasound irradiation.[3] In some instances, metal-free catalytic systems or even catalyst-free conditions are viable, which can simplify product purification.[4]
Q3: What is the role of an oxidant in some of these syntheses?
A3: In many modern protocols for imidazo[1,2-a]pyridine synthesis, an oxidant is required for the final aromatization step. Air is an ideal green oxidant due to its availability and the benign nature of its byproducts.[2] Other oxidizing agents that have been used include molecular iodine, which can also act as a catalyst.[3]
Q4: Can reaction conditions be modified to be more environmentally friendly?
A4: Yes, several "green" chemistry approaches have been developed. These include the use of water as a solvent, employing environmentally benign catalysts like iodine, and utilizing energy-efficient methods such as ultrasound or microwave irradiation.[1][3][6] Catalyst-free systems also contribute to a greener synthesis by simplifying work-up procedures and reducing metallic waste.[4]
Q5: How do substituents on the starting materials affect the reaction?
A5: Substituents can have a significant electronic and steric impact. Electron-rich 2-aminopyridines and aldehydes generally lead to higher yields in copper-catalyzed reactions.[2] Conversely, electron-withdrawing groups on bromoalkynes have been shown to afford higher yields in certain catalyst-free methods.[4] Steric hindrance from bulky groups on any of the components can decrease the reaction rate and yield.[2]
Experimental Protocols
General Procedure for Copper-Catalyzed Three-Component Synthesis
A mixture of 2-aminopyridine (1 mmol), an aldehyde (1 mmol), and a terminal alkyne (1.2 mmol) is dissolved in toluene. To this solution, a catalytic amount of copper(I) iodide (CuI) and sodium bisulfate supported on silica gel (NaHSO₄·SiO₂) is added. The reaction mixture is then refluxed until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[1]
General Procedure for Iodine-Catalyzed Ultrasound-Assisted Synthesis
In a flask, an acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) are mixed in distilled water (4.0 mL). The mixture is irradiated with ultrasound at room temperature for 30 minutes. Subsequently, a 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added, and the mixture is again subjected to ultrasound irradiation at room temperature for another 30 minutes.[3] The progress of the reaction is monitored by TLC. After completion, the solid product is collected by filtration and purified.[3][8]
Data Presentation
Table 1: Optimization of Reaction Conditions for a GBB Three-Component Reaction [5]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄Cl | MeOH | Room Temp | 12 | 69 |
| 2 | p-TsOH | MeOH | Room Temp | 12 | 58 |
Table 2: Optimization of a Copper-Catalyzed Synthesis Using Air as an Oxidant [2]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr | DMF | 80 | 90 |
| 2 | CuCl | DMF | 80 | 85 |
| 3 | CuI | DMF | 80 | 82 |
| 4 | Cu(OAc)₂ | DMF | 80 | 51 |
| 5 | CuBr | DMSO | 80 | 82 |
| 6 | CuBr | Toluene | 80 | 65 |
| 7 | CuBr | DMF | 60 | 75 |
| 8 | CuBr | DMF | 100 | 88 |
Visualizations
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
Overcoming poor solubility of imidazo[1,2-a]pyridine derivatives in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor aqueous solubility encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Poor Solubility
Q1: Why do many of my imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility?
A1: The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system. Such fused ring systems are often rigid, planar, and lipophilic, which can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and poor interactions with water molecules.[1] These characteristics are primary contributors to low aqueous solubility, a common issue for this class of compounds.[1][2]
Q2: What are the main strategies I can use to improve the solubility of my compound?
A2: There are three primary approaches to consider, which can be used alone or in combination:
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Chemical Modification: Altering the chemical structure of the derivative to introduce more soluble functional groups or to disrupt planarity and molecular symmetry.[3]
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pH Modification: Adjusting the pH of the medium to ionize the compound, as the ionized salt form is typically more soluble than the neutral form.[4][5]
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Formulation Strategies: Employing advanced formulation techniques such as solid dispersions, nanosuspensions, or cyclodextrin complexation to enhance solubility and dissolution rates without chemically altering the compound.[6][7]
Q3: How do I decide which solubility enhancement strategy is best for my compound?
A3: The choice depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the stage of your research (e.g., early discovery vs. preclinical development), and the intended application. The following decision-making workflow can guide your selection process.
Caption: A decision workflow for selecting a solubility enhancement strategy.
Section 2: Troubleshooting Guide - Chemical & pH Modification
Q4: I am performing a Structure-Activity Relationship (SAR) study. What chemical modifications are most effective for improving solubility?
A4: To improve aqueous solubility through chemical modification, consider the following:
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Introduce Polar Functional Groups: Adding groups like sulfonamides, pyridyls, or hydroxyls can increase polarity and hydrogen bonding potential with water.[8]
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Disrupt Molecular Planarity and Symmetry: Introducing non-planar groups (e.g., methyl groups) can disrupt the crystal packing of the molecule, reducing the energy required for dissolution.[3] This strategy can be highly effective.[3]
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Reduce Lipophilicity (cLogP): While reducing lipophilicity is a classic strategy, it should be balanced with maintaining the desired pharmacological activity, as adding polar groups can sometimes interfere with target binding.[3][8]
Table 1: Example of Solubility Improvement via Chemical Modification
| Compound ID | Key Structural Modification | cLogP | Aqueous Solubility (µM) at pH 7.4 |
|---|---|---|---|
| Hit A | Parent Scaffold | 4.1 | 6.9[9] |
| Hit B | Parent Scaffold | 5.2 | 1.4[9] |
| New Derivative | Addition of 8-(pyridin-4-yl) group | 3.5 | Greatly Improved*[9] |
Note: The study describes the solubility as "greatly improved" relative to the parent hits, making it a more suitable candidate for in vivo studies.[9]
Q5: My compound is a weak base. I tried lowering the pH, but the solubility increase was minimal or it precipitated. What went wrong?
A5: This can happen for several reasons:
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"Common Ion" Effect: If you are using a buffer (e.g., a phosphate buffer), the salt of your compound might be less soluble in the presence of the common counter-ion from the buffer. Try a different buffer system.
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Insufficient pH Change: The pH may not be low enough to fully ionize the compound. A drug's solubility typically increases significantly only at a pH at least 1-2 units below its pKa for a base.
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Microenvironmental pH: When a solid drug dissolves, the pH in the diffusion layer immediately surrounding the particle (the microenvironmental pH) can differ from the bulk solution pH.[5] Incorporating acidic excipients (pH modifiers) directly into a solid formulation can create an acidic microenvironment to promote dissolution even in a neutral bulk pH.[4][5]
Section 3: Troubleshooting Guide - Formulation Strategies
Solid Dispersions
Q6: What is a solid dispersion and how does it improve solubility?
A6: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host).[10] This enhances solubility by:
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Reducing the drug's particle size to a molecular level.
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Converting the drug from a crystalline to a higher-energy amorphous state, which requires less energy to dissolve.[7]
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Improving the wettability of the hydrophobic drug due to the hydrophilic carrier.[6]
Q7: How do I choose the right carrier for my solid dispersion?
A7: The choice of carrier is critical. Common carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[6] The ideal carrier should:
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Be freely soluble in water.
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Be chemically compatible with your drug.
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Have a high glass transition temperature (Tg) to prevent the amorphous drug from recrystallizing during storage.[6]
-
Ideally, form hydrogen bonds with the drug to stabilize the amorphous form.
Q8: My solid dispersion is not stable and the drug is recrystallizing over time. How can I fix this?
A8: Crystallization is a common stability issue for amorphous solid dispersions.[7] To prevent this:
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Increase Drug-Polymer Interactions: Select a polymer that can form strong interactions (like hydrogen bonds) with your drug.
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Optimize Drug Loading: High drug loading (typically >40%) increases the risk of crystallization. Try reducing the drug-to-carrier ratio.
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Use a Polymer with a High Tg: A carrier with a high glass transition temperature will reduce molecular mobility at storage temperatures, hindering crystallization.[6]
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Control Moisture: Store the solid dispersion in a desiccated, tightly sealed container, as moisture can act as a plasticizer and promote crystallization.[6]
Caption: Experimental workflow for preparing and dissolving a solid dispersion.
Nanosuspensions
Q9: When should I consider making a nanosuspension?
A9: Nanosuspension is an excellent strategy for compounds that are poorly soluble in both aqueous and organic solvents (often called "brick dust" molecules), making other methods like solid dispersions difficult.[11][12] By reducing the particle size to the sub-micron range (typically 200-600 nm), you dramatically increase the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[13][14]
Q10: My nanosuspension particles are aggregating after production. What can I do?
A10: Aggregation is caused by the high surface energy of the nanoparticles.[12] To ensure stability, you must use stabilizers:
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Steric Stabilizers: Polymers like HPMC or Poloxamers adsorb to the particle surface and create a physical barrier preventing aggregation.
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Electrostatic Stabilizers: Surfactants like sodium dodecyl sulfate (SDS) or bile salts provide a surface charge (measured as Zeta Potential), causing the particles to repel each other.
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Electrosteric Stabilizers: A combination of both methods is often the most effective approach. The key is to ensure complete coverage of the particle surface with the stabilizer(s). You may need to screen different stabilizers and concentrations to find the optimal system for your compound.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Common Issues |
|---|---|---|---|
| pH Modification | Ionizes the drug to its more soluble salt form. | Simple, cost-effective for ionizable drugs. | Limited by drug's pKa; risk of precipitation upon pH change (e.g., in intestine).[4] |
| Solid Dispersion | Converts drug to amorphous state within a soluble carrier. | Significant solubility increase; can create supersaturated solutions. | Amorphous form can be physically unstable (recrystallization); potential for drug-polymer interactions.[15] |
| Nanosuspension | Increases surface area by reducing particle size to nano-scale. | Applicable to drugs insoluble in all media; enhances dissolution rate.[11] | High surface energy can lead to particle aggregation; requires specialized equipment (e.g., homogenizer).[12] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule in a soluble host cavity. | Masks unpleasant taste; protects drug from degradation; improves solubility. | Limited by the size of the drug molecule and cavity; can be expensive.[16][17] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
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Selection: Choose a water-soluble carrier (e.g., PVP K30, HPMC E5) and a volatile organic solvent (e.g., methanol, acetone) in which both the drug and the carrier are soluble.
-
Dissolution: Accurately weigh the imidazo[1,2-a]pyridine derivative and the carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.
-
Drying: Once a solid film or powder has formed, transfer the flask to a vacuum oven and dry for 24-48 hours at a slightly elevated temperature (e.g., 40°C) to remove all residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind it with a mortar and pestle to obtain a fine, homogenous powder.
-
Storage: Store the final product in a tightly sealed container with a desiccant to protect it from moisture and prevent recrystallization.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the test compound (e.g., the pure derivative, solid dispersion, or lyophilized nanosuspension) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The goal is to have undissolved solid remaining to ensure saturation.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.
-
Separation: After equilibration, remove the vials and allow them to stand to let larger particles settle. Carefully withdraw an aliquot of the supernatant. To remove any undissolved solids, filter the aliquot through a fine-pore filter (e.g., 0.22 µm PVDF or PTFE syringe filter) into a clean vial. Note: Choose a filter material that does not bind your compound.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile). Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions. Repeat the experiment in triplicate to ensure reproducibility.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate solvent system (poor separation of product and impurities).2. Co-elution with a closely related impurity (e.g., positional isomer or unreacted starting material).3. Column overloading.4. Product degradation on silica gel. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the product. A gradient elution might be necessary.2. If impurities have similar polarity, consider an alternative purification method like recrystallization or preparative HPLC.3. Use a proper ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).4. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent, especially if the product is basic. |
| Product is not Crystallizing | 1. Product is too soluble in the chosen solvent.2. Presence of impurities inhibiting crystal formation.3. Insufficient concentration. | 1. Use a solvent system where the product has high solubility at high temperatures and low solubility at room or lower temperatures. Perform a solvent screen with small amounts of product.2. Attempt to further purify the product by column chromatography before recrystallization.3. Concentrate the solution. If an oil forms, try adding a small amount of a non-polar "anti-solvent" dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also help. |
| Low Recovery After Purification | 1. Product is partially soluble in the recrystallization mother liquor.2. Product is retained on the silica gel column.3. Product degradation during purification. | 1. Cool the recrystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of cold solvent.2. After the main product has been eluted, flush the column with a more polar solvent system to check for retained product.3. Avoid prolonged exposure to heat and acidic conditions. Use of deactivated silica gel can mitigate degradation during chromatography. |
| Yellow/Brown Discoloration of Final Product | 1. Presence of colored impurities, possibly from starting materials or side reactions.2. Oxidation or degradation of the product. | 1. If the colored impurity is non-polar, it may be removed by washing the crude product with a non-polar solvent in which the product is insoluble (e.g., hexanes).2. If the colored impurity is polar, it may be removed by passing a solution of the product through a short plug of silica gel.3. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: The most common impurities are typically unreacted starting materials, such as 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethanone (or the corresponding acetophenone). Side-products can also form, although specific byproducts for this reaction are not extensively documented in readily available literature. Depending on the reaction conditions, byproducts from the decomposition of solvents like DMF could also be present.
Q2: Which solvent system is best for the column chromatography of this compound?
A2: A common starting point for the purification of imidazo[1,2-a]pyridine derivatives is a solvent system of ethyl acetate in hexanes.[1] Given the presence of the polar nitro group, a gradient elution from a low polarity mixture (e.g., 10% ethyl acetate in hexanes) to a higher polarity mixture (e.g., 50% ethyl acetate in hexanes) is recommended. The optimal solvent system should be determined by TLC analysis of the crude product.
Q3: Can I use recrystallization to purify my crude product? If so, what is a good solvent?
A3: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. For some imidazo[1,2-a]pyridine derivatives, methanol has been used successfully.[2] A solvent screen using small amounts of the crude product with various solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) is the best approach to identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
Q4: My purified product is a yellow solid. Is this the expected color?
A4: While the exact color can depend on the crystalline form and residual impurities, many nitrophenyl-substituted compounds are yellow. A bright yellow solid is often reported for related compounds.[3] However, a dark yellow, brown, or oily appearance may indicate the presence of impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[4] Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC) using a suitable mobile phase. The structure and absence of impurities should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[1]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm and/or 365 nm).
-
Analysis: Calculate the Rf values for the product and any impurities. Adjust the mobile phase composition to achieve good separation (product Rf of 0.25-0.35).
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent until it does, then cool. Test a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile).
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid byproduct formation in Groebke-Blackburn-Bienaymé reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation and optimize the Groebke-Blackburn-Bienaymé (GBB) reaction.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Imidazo[1,2-a]heterocycle
Low yields are a common issue in the GBB reaction and can be attributed to several factors, including suboptimal reaction conditions and the formation of byproducts.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Catalyst | Screen both Lewis and Brønsted acid catalysts. Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (PTSA) are often effective. For sensitive substrates, milder acids like acetic acid may be beneficial. | The choice of acid catalyst is crucial for promoting the key imine formation and subsequent cyclization steps. The optimal catalyst can be highly substrate-dependent. |
| Inappropriate Solvent | Use polar, protic solvents like methanol or ethanol. In cases of side reactions with nucleophilic solvents, consider less nucleophilic alcohols like trifluoroethanol (TFE). | Alcohols, particularly methanol, can act as co-catalysts, accelerating the reaction.[1] However, with highly reactive intermediates, the solvent can sometimes participate in side reactions. |
| Presence of Water | Add a dehydrating agent such as trimethyl orthoformate. | Water can hinder the formation of the crucial imine intermediate, thus reducing the overall reaction rate and yield. The use of a dehydrating agent can significantly improve the outcome.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can also be effective in accelerating the reaction and improving yields. | The GBB reaction often requires heating to proceed at a reasonable rate. Monitoring the reaction at different temperatures can help identify the optimal condition without promoting decomposition. |
| Poor Reactivity of Substrates | Electron-poor aldehydes and electron-rich aminopyridines generally give higher yields. | The electronic properties of the substrates significantly influence their reactivity in the GBB reaction.[2] |
Issue 2: Formation of Ugi-type Byproducts
The formation of linear Ugi-type adducts is a known side reaction in the GBB process, particularly when using aliphatic aldehydes.[3]
| Potential Cause | Recommended Solution | Explanation |
| Use of Aliphatic Aldehydes | If possible, use aromatic aldehydes. If aliphatic aldehydes are necessary, carefully optimize the reaction conditions, particularly the catalyst and temperature. | Aliphatic aldehydes can be more prone to side reactions, leading to the formation of the Ugi four-component reaction product instead of the desired GBB cyclized product.[3] |
| Reaction Conditions Favoring Ugi Pathway | Use of a Brønsted acid in a non-nucleophilic solvent may favor the GBB pathway. | The reaction mechanism can be sensitive to the specific conditions employed. Fine-tuning the catalyst and solvent system can help steer the reaction towards the desired cyclized product. |
Issue 3: Formation of Regioisomers
When using highly reactive and symmetric aldehydes like formaldehyde, the formation of regioisomers can occur, complicating purification.
| Potential Cause | Recommended Solution | Explanation |
| High Reactivity of Formaldehyde | Use a formaldehyde equivalent or carefully control the stoichiometry and reaction conditions. | Formaldehyde's high reactivity can lead to less selective imine formation with unsymmetrical amidines, resulting in a mixture of regioisomeric products. |
| Unsymmetrical Amidine Substrate | If possible, use a symmetrical amidine to avoid the possibility of regioisomer formation. | The symmetry of the amidine component dictates the potential for forming different regioisomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Groebke-Blackburn-Bienaymé reaction?
A1: The most frequently encountered byproducts are Ugi-type adducts, which are linear peptide-like structures, and regioisomers, which can form when using highly reactive aldehydes like formaldehyde with unsymmetrical amidines. Byproducts resulting from the reaction of intermediates with nucleophilic solvents can also be observed.
Q2: How can I minimize the formation of Ugi-type byproducts?
A2: The formation of Ugi-type byproducts is more prevalent with aliphatic aldehydes.[3] To minimize their formation, consider using aromatic aldehydes if your synthetic scheme allows. If aliphatic aldehydes are required, careful optimization of the reaction conditions is crucial. This includes screening different acid catalysts (both Lewis and Brønsted acids) and solvents, and adjusting the reaction temperature.
Q3: What is the role of the acid catalyst in the GBB reaction?
A3: The acid catalyst plays a critical role in activating the aldehyde for nucleophilic attack by the amidine to form the imine intermediate. It also protonates the imine, making it more electrophilic for the subsequent attack by the isocyanide, which is a key step in the reaction cascade. Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄, AcOH) can be used.[3][4][5]
Q4: Which solvent is best for the GBB reaction?
A4: Polar protic solvents, particularly methanol and ethanol, are generally the most effective solvents for the GBB reaction.[1] Methanol has been shown to not only act as a solvent but also as a cocatalyst, accelerating the reaction.[1] However, if side reactions with the alcohol solvent are observed, especially with highly reactive substrates, using a less nucleophilic alcohol like trifluoroethanol (TFE) can be advantageous. In some cases, solvent-free conditions have also been reported to give high yields.[3]
Q5: Can I run the GBB reaction at room temperature?
A5: While some GBB reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. Optimization studies often show that temperatures between 60°C and 150°C (with microwave heating) are effective.[5][6] It is recommended to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal temperature for your specific substrates.
Reaction Mechanisms and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. scielo.br [scielo.br]
Enhancing the fluorescence intensity of imidazo[1,2-a]pyridine-based probes
Welcome to the technical support center for imidazo[1,2-a]pyridine-based fluorescent probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation and enhance the fluorescence intensity of their probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the fluorescence intensity of imidazo[1,2-a]pyridine probes?
Enhancing the fluorescence intensity, or quantum yield (Φ), of imidazo[1,2-a]pyridine probes involves several key strategies that manipulate the chemical structure and environment of the fluorophore:
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Structural Modification: Introducing specific functional groups to the imidazo[1,2-a]pyridine core can significantly alter its electronic properties. Electron-donating groups (EDGs) generally improve luminescence performance.[1][2][3][4] A "push-pull" system, created by adding both electron-donating and electron-withdrawing groups, can facilitate intramolecular charge transfer (ICT), which often leads to brighter fluorescence.[5]
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Increasing Molecular Rigidity: Fusing the imidazo[1,2-a]pyridine ring with other aromatic systems can increase its rigidity.[5] This structural constraint reduces energy loss through non-radiative pathways like molecular vibrations, thereby increasing the fluorescence quantum yield.
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Aggregation-Induced Emission (AIE): For certain probe designs, fluorescence can be dramatically enhanced by inducing aggregation.[5] This phenomenon, known as AIE, is particularly effective for molecules with rotatable parts, as aggregation restricts these intramolecular rotations, blocking non-radiative decay channels.[5][6][7]
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Solvent Optimization: The polarity and viscosity of the solvent can have a substantial impact. Some probes exhibit stronger emission in non-polar solvents, while others are brighter in polar environments.[8][9] High solvent viscosity can also restrict molecular motion and enhance fluorescence.
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pH Control: The fluorescence of many imidazo[1,2-a]pyridine derivatives is pH-sensitive. Ensuring the experimental medium is at the optimal pH is crucial for maximum intensity.[10] For example, some probes show the highest fluorescence intensity at a physiological pH of around 7.[10]
Q2: How do different substituents on the imidazo[1,2-a]pyridine core affect its fluorescence properties?
Substituents have a profound effect on the photophysical properties of the imidazo[1,2-a]pyridine core by altering its electronic structure.
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Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), amino (-NH₂), and dimethylamino (-N(CH₃)₂) generally enhance fluorescence intensity.[1][4][5][8][11][12][13] For instance, introducing strong EDGs like amino or dimethylamino groups at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine can cause a significant red-shift in emission and tune the fluorescence color.[11][12][13]
-
Electron-Withdrawing Groups (EWGs): The effect of EWGs such as nitro (-NO₂) or cyano (-CN) can be more complex. While they are essential for creating "push-pull" systems that can enhance intramolecular charge transfer, a nitro group specifically has been observed to quench or destroy fluorescence.[8][9][14] However, other EWGs have been used effectively in combination with EDGs to improve overall performance.[1][3]
-
Aryl Substituents: Adding aryl groups like phenyl or naphthyl, particularly at the C2 position, can increase the fluorescence yield by extending the π-conjugated system.[4]
-
Hydroxymethyl Group (-CH₂OH): The introduction of a hydroxymethyl group at position 3 has been shown in many cases to act as an enhancer of fluorescence intensity compared to the unsubstituted parent fluorophore.[8]
Q3: What is Aggregation-Induced Emission (AIE) and how can it be utilized for imidazo[1,2-a]pyridine probes?
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is weakly fluorescent or non-emissive in a dilute solution becomes highly luminescent upon forming aggregates.[5][6][7][15] This is the opposite of the more common aggregation-caused quenching (ACQ) effect.
The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) .[7] In solution, AIE-active molecules (AIEgens) dissipate absorbed energy through non-radiative pathways, often involving the free rotation of parts of the molecule (like phenyl rings). In the aggregated state, these rotations are physically blocked, which closes the non-radiative decay channels and forces the excited molecule to release its energy as light, leading to strong fluorescence.[5][7]
To utilize AIE for imidazo[1,2-a]pyridine probes, you can:
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Induce Aggregation: AIE is typically triggered by changing the solvent composition. For example, adding a poor solvent (like water) to a solution of the probe in a good organic solvent (like THF or MeCN) will cause the probe molecules to aggregate.[5][6][10]
-
Molecular Design: Design probes that incorporate "rotor" structures, such as molecules with non-coplanar twisted geometries, which are implicated in AIE.[6]
AIE is particularly advantageous for applications in aqueous media or for solid-state sensors and bio-imaging, where traditional dyes often suffer from quenching.[5]
Troubleshooting Guide
Issue 1: My probe exhibits low or no fluorescence signal in solution.
This is a common issue that can often be resolved by systematically checking several factors.
| Potential Cause | Troubleshooting Step & Optimization | Expected Outcome |
| Suboptimal Solvent | The polarity of the solvent may be quenching fluorescence. Test the probe's fluorescence in a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Ethanol, Water).[8][14] | Identification of a solvent that maximizes fluorescence intensity. |
| Incorrect pH | The protonation state of the probe can drastically affect fluorescence. Measure the pH of your solution and adjust it. Test a pH range (e.g., 5-9) to find the optimum for your probe.[10] Some probes are quenched by strongly acidic conditions.[8] | A significant increase in fluorescence at the optimal pH. |
| Presence of Quenchers | Dissolved oxygen is a common fluorescence quencher. Degas your solvent by bubbling with nitrogen or argon before use. Also, ensure your solvents are of high purity to avoid quenching impurities.[5] | Increased fluorescence intensity and a more stable signal. |
| Concentration Effects | At high concentrations, many fluorophores exhibit self-quenching (ACQ). Prepare a dilution series of your probe to find a concentration where fluorescence is maximal. Start with a low concentration (e.g., 1-10 µM). | A linear relationship between concentration and fluorescence in the optimal range. |
| Photobleaching | The probe may be unstable under the excitation light source. Reduce the excitation intensity or exposure time. Use an anti-fade mounting medium if conducting microscopy.[16] | A more stable fluorescence signal over time. |
| Probe Degradation | The probe may have degraded during storage or handling. Verify the integrity of your compound using techniques like NMR or Mass Spectrometry and use a fresh sample if necessary. | A restored fluorescence signal with a verified, intact probe. |
Issue 2: My probe is fluorescent, but the quantum yield is lower than expected.
Low quantum yield indicates that the excited state energy is being lost to non-radiative processes. Structural modifications can help favor radiative decay (fluorescence).
| Potential Cause | Troubleshooting Step & Optimization | Expected Outcome |
| Excessive Intramolecular Motion | The probe has flexible bonds or rotatable groups that dissipate energy. Consider synthesizing a derivative with a more rigid, planar structure. Fusing aromatic rings can increase rigidity and quantum yield. | [5] A new derivative with a significantly higher quantum yield. |
| Inefficient Electronic Structure | The molecule lacks an efficient charge transfer character. Introduce electron-donating groups (e.g., -OCH₃, -NH₂) or create a "push-pull" system by adding both EDGs and EWGs to the aromatic system. | [1][3][5] A modified probe with improved quantum yield and potentially a red-shifted emission. |
| Probe is an AIEgen | The probe may be designed for Aggregation-Induced Emission and is naturally a weak emitter in dilute solution. Induce aggregation by adding a poor solvent (e.g., water) to a solution of the probe in a good solvent (e.g., THF) and measure the fluorescence. | [5][6] A dramatic increase in fluorescence intensity upon aggregation. |
Mechanism of Push-Pull Substituent Effect
Caption: Effect of "push-pull" substituents on intramolecular charge transfer (ICT).
Quantitative Data Summary
Table 1: Effect of Substituents on Fluorescence Properties of 2-Aryl Imidazo[1,2-a]pyridines in Ethanol
| Compound | Substituent on 2-Phenyl Ring | λem (nm) | Quantum Yield (Φ) | Reference |
| Parent Imidazo[1,2-a]pyridine | None (H at C2) | 370.5 | 0.57 | |
| 2-Phenyl | H | 374 | 0.65 | |
| 2-(4-Aminophenyl) | 4'-NH₂ | 445 | 0.60 | |
| 2-[4-(Dimethylamino)phenyl] | 4'-N(CH₃)₂ | 446 | 0.61 | |
| 2-(4-Chlorophenyl) | 4'-Cl | 377 | 0.78 | |
| 2-(4-Methoxyphenyl) | 4'-OCH₃ | 379 | 0.76 |
Data compiled from multiple sources, conditions are consistent (ethanol solvent).
Table 2: Aggregation-Induced Emission (AIE) Effect on an Imidazo[1,2-a]pyridine Derivative
| Solvent System (THF/Water) | Water Fraction (fw) | Relative Fluorescence Intensity | Phenomenon |
| Pure THF | 0% | Low | Weakly emissive in solution |
| THF/Water Mixture | > 80% | High | Aggregation-Induced Emission (AIE) |
This table illustrates the qualitative AIE phenomenon where fluorescence is enhanced in a solvent system that promotes aggregation.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield (Φ)
This protocol describes how to measure the fluorescence quantum yield of a sample relative to a well-known standard.
Materials:
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Sample of unknown quantum yield (your probe).
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Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
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High-purity solvent (e.g., ethanol, acetonitrile).
-
UV-Vis spectrophotometer.
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Fluorescence spectrophotometer.
-
Cuvettes (quartz for both absorption and emission).
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. 2[5]. Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance value at the excitation wavelength you will use for fluorescence measurement.
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Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). 4[5]. Integrate Area: Calculate the integrated area under the fluorescence emission curve for each spectrum.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_s):
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r denote the sample and the reference standard, respectively.
-
Protocol 2: Induction and Measurement of Aggregation-Induced Emission (AIE)
This protocol outlines how to induce and observe the AIE phenomenon.
Materials:
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AIE-active imidazo[1,2-a]pyridine probe (AIEgen).
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A "good" solvent in which the probe dissolves well (e.g., THF, DMSO).
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A "poor" or "anti-solvent" that is miscible with the good solvent but in which the probe is insoluble (typically water).
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Fluorescence spectrophotometer.
Methodology:
-
Stock Solution: Prepare a stock solution of the AIEgen in the good solvent (e.g., 1 mM in THF). 2[7]. Prepare Solvent Mixtures: In a series of cuvettes, prepare solutions with varying fractions of the poor solvent (water). For example, create mixtures with water fractions (f_w) of 0%, 10%, 20%, ..., 90% by adding different volumes of water to a fixed volume of the stock solution. 3[7]. Spectroscopic Measurements: For each mixture, immediately measure the photoluminescence (PL) spectrum. Use an excitation wavelength corresponding to the maximum absorption of the compound.
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Plot Data: Plot the fluorescence intensity at the emission maximum against the water fraction (f_w). A sharp increase in intensity at higher water fractions is indicative of the AIE effect.
Conceptual Diagram of Aggregation-Induced Emission (AIE)
References
- 1. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. Two Imidazo[1,2‐a]pyridine Congeners Show Aggregation‐Induced Emission (AIE): Exploring AIE Potential for Sensor and Imaging Applications | Semantic Scholar [semanticscholar.org]
- 16. biotium.com [biotium.com]
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines via Suzuki Coupling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Suzuki cross-coupling reaction for the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Suzuki coupling of imidazo[4,5-b]pyridines?
Low yields in the Suzuki coupling of imidazo[4,5-b]pyridines can stem from several factors. The nitrogen-containing heterocycle can poison the palladium catalyst by coordinating to it, thereby deactivating it.[1] Another common issue is the premature decomposition of the boronic acid or ester through protodeboronation, where the boron group is replaced by a hydrogen atom.[1] Additionally, the formation of homocoupling byproducts, where two molecules of the boronic acid or aryl halide couple with themselves, can reduce the yield of the desired product.[1] The poor solubility of starting materials in common organic solvents can also hinder the reaction.[1]
Q2: How can I prevent catalyst poisoning when working with imidazo[4,5-b]pyridines?
To minimize catalyst poisoning, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can promote the desired catalytic cycle over catalyst deactivation. Using pre-formed palladium precatalysts can also be beneficial. Another strategy is the slow addition of the imidazo[4,5-b]pyridine starting material to the reaction mixture to maintain a low concentration and reduce its inhibitory effect on the catalyst.[1]
Q3: My reaction is generating a significant amount of homocoupling byproducts. How can I suppress this?
Homocoupling is often promoted by the presence of oxygen.[1] Therefore, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.[1] Optimizing the choice of catalyst, ligand, and base can also influence the relative rates of the desired cross-coupling versus homocoupling.
Q4: What are the best practices to avoid protodeboronation of my boronic acid/ester?
To reduce protodeboronation, using more stable boronate esters like pinacol or MIDA esters is recommended.[1] Running the reaction under anhydrous conditions can also be effective. The choice of base is critical; using a weaker base or ensuring the slow release of the base can minimize this side reaction. Additionally, keeping the reaction time as short as possible and using the lowest effective temperature can favor the cross-coupling reaction.[1]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues encountered during the Suzuki coupling for imidazo[4,5-b]pyridine synthesis.
Problem 1: The reaction shows low or no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] - Use a fresh batch of catalyst and ligand. Phosphine ligands can be sensitive to air and moisture. - Consider using a pre-formed palladium precatalyst.[1] |
| Inert Atmosphere | - Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst.[1] - Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Solubility | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol, DMF).[1][2] - Increase the reaction temperature.[1] |
| Inappropriate Base | - Ensure the base is anhydrous and has been stored correctly. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] The choice of base can significantly impact the reaction outcome. |
Problem 2: The desired product is formed, but the yield is low, and significant byproducts are observed.
| Observed Byproduct | Possible Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen. | - Rigorously degas all solvents and reagents.[1] - Ensure a leak-proof reaction setup under a positive pressure of inert gas. |
| Protodeboronation Product | Decomposition of the boronic acid/ester. | - Use a more stable boronate ester (e.g., pinacol, MIDA).[1] - Run the reaction under anhydrous conditions. - Optimize the base; a weaker base or slower addition may help. - Minimize reaction time and temperature.[1] |
| Dehalogenated Starting Material | Reduction of the aryl halide. | - This can occur if the catalytic cycle is interrupted. Re-evaluate the catalyst, ligand, and base system. |
Data Presentation
The following table summarizes the optimization of Suzuki coupling conditions for the synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine derivative.
| Reaction | Solvents/Ratio | Catalyst | Base | T/°C and t/h | Heating | Products | Yield (%) |
| 1 | EtOH/toluene 4:1 | Pd(PPh₃)₄ | K₂CO₃ | 110 °C, 16h | Conventional | Target Compound | 35 |
| 2 | Dioxane/water 4:1 | Pd(PPh₃)₄ | K₂CO₃ | 110 °C, 16h | Conventional | Target Compound | 48 |
| 3 | EtOH/toluene 4:1 | Pd(dppf)Cl₂ | K₂CO₃ | 110 °C, 16h | Conventional | Target Compound + Byproducts | - |
| 4 | EtOH/toluene 4:1 | Pd(PPh₃)₄ | K₂CO₃ | 150 °C, 20 min | Microwave | Target Compound | 97 |
| 5 | EtOH/toluene 4:1 | Pd(PPh₃)₄ | Na₂CO₃ | 150 °C, 20 min | Microwave | Target Compound + Byproducts | - |
Data adapted from a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2]
Experimental Protocols
Optimized Protocol for Microwave-Assisted Suzuki Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine
This protocol is based on optimized conditions reported for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2]
Materials:
-
6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
K₂CO₃ (Potassium carbonate) (2 equivalents)
-
Toluene:Ethanol (4:1 mixture), degassed
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 6-bromo-2-phenylimidazo[4,5-b]pyridine, the arylboronic acid, and K₂CO₃.
-
Add the degassed toluene:ethanol (4:1) solvent mixture.
-
Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and heat to 150 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki cross-coupling reaction.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to diagnose and resolve low-yield issues.
References
Technical Support Center: Stabilizing Imidazo[1,2-a]pyridine Compounds for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stabilization and long-term storage of imidazo[1,2-a]pyridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid imidazo[1,2-a]pyridine compounds?
A1: To ensure long-term stability, solid imidazo[1,2-a]pyridine compounds should be stored in a dark, moisture-free, and oxygen-free environment.[1] It is recommended to store them at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: How should I store solutions of imidazo[1,2-a]pyridine compounds?
A2: Solutions, particularly in solvents like DMSO, are susceptible to degradation, often accelerated by the absorption of moisture.[1] If storage in solution is unavoidable, use anhydrous solvents and store at -20°C in small aliquots to minimize freeze-thaw cycles. It is crucial to prevent moisture from entering the container, as this can lead to compound precipitation and degradation.[1]
Q3: My imidazo[1,2-a]pyridine compound shows a new spot on TLC/new peak in HPLC after a few weeks of storage. What could be the cause?
A3: The appearance of new spots or peaks is likely due to degradation. Imidazo[1,2-a]pyridines can be sensitive to light, heat, and atmospheric conditions.[1] Review your storage conditions to ensure the compound is protected from light and moisture. The degradation may be due to hydrolysis, oxidation, or photodegradation.
Q4: I am observing low reproducibility in my biological assays using an imidazo[1,2-a]pyridine derivative. Could this be related to compound stability?
A4: Yes, inconsistent results can be a consequence of compound degradation. If the compound degrades over the course of the experiment or between experiments, the effective concentration will vary, leading to poor reproducibility. It is advisable to prepare fresh solutions for each experiment or to validate the stability of your stock solutions under the experimental conditions.
Q5: What are the common degradation pathways for imidazo[1,2-a]pyridine compounds?
A5: Based on forced degradation studies of imidazo[1,2-a]pyridine derivatives like zolpidem, common degradation pathways include:
-
Hydrolysis: Particularly of amide or ester functional groups. For instance, the acetamide side chain of zolpidem hydrolyzes to a carboxylic acid under both acidic and basic conditions.[3][4][5][6]
-
Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[7]
-
Photodegradation: Exposure to light can lead to the formation of various degradation products.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with imidazo[1,2-a]pyridine compounds.
Problem 1: Compound Precipitation in DMSO Stock Solution
-
Symptom: Your frozen DMSO stock solution of an imidazo[1,2-a]pyridine compound shows precipitate upon thawing.
-
Possible Cause: Moisture has been introduced into the DMSO stock. DMSO is hygroscopic and absorbed water can reduce the solubility of your compound and cause it to precipitate.[1]
-
Solution:
-
Use anhydrous DMSO for preparing stock solutions.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated opening of the main stock vial.
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[2]
-
After use, purge the vial with an inert gas like argon or nitrogen before resealing.[2]
-
Problem 2: Inconsistent Potency in Cellular Assays
-
Symptom: The IC50 value of your imidazo[1,2-a]pyridine inhibitor varies significantly between experiments.
-
Possible Cause: The compound may be degrading in the cell culture medium over the incubation period.
-
Solution:
-
Assess Compound Stability in Media: Incubate the compound in the cell culture medium for the duration of your assay. Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.
-
Minimize Exposure to Light: Protect your compound solutions and experimental setup from light, as imidazo[1,2-a]pyridines can be photosensitive.[1]
-
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on Zolpidem Tartrate, a well-known imidazo[1,2-a]pyridine derivative. This data provides insight into the potential stability of this class of compounds under various stress conditions.
Table 1: Summary of Forced Degradation of Zolpidem Tartrate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl | 4 hours | 80°C | ~8% | Zolpacid | [3][5] |
| Base Hydrolysis | 1 M NaOH | 3 hours | 80°C | ~40.7% | Zolpacid | [3][5] |
| Oxidation | 3% H₂O₂ | 3 hours | 80°C | Significant | Oxozolpidem, Zolpaldehyde | [3][5] |
| Thermal Degradation | Solid State | 21 days | 70°C | No significant degradation | - | [5][6] |
| Photodegradation | UV Light | - | Ambient | Significant | Zolpyridine | [3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on imidazo[1,2-a]pyridine compounds to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the imidazo[1,2-a]pyridine compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 4-8 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Reflux the mixture at 80°C for 3-6 hours.
-
Cool the solution, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Reflux the mixture at 80°C for 3-6 hours.
-
Cool the solution and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for up to 21 days.
-
At specified time points, dissolve a sample of the solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (e.g., in a photostability chamber).
-
Analyze samples at various time points by HPLC.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating the parent imidazo[1,2-a]pyridine compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient elution with:
-
Solvent A: 10 mM Ammonium Acetate (pH adjusted to 5.4 with acetic acid).
-
Solvent B: Methanol or Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 243 nm for zolpidem).[3]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent peak.
Visualizations
References
- 1. alentris.org [alentris.org]
- 2. Development, Validation and Stability indicating new RP-HPLC method for the Determination of Zolpidem tartrate in pure and Pharmaceutical Formulations - ProQuest [proquest.com]
- 3. jocpr.com [jocpr.com]
- 4. acgpubs.org [acgpubs.org]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common copper catalysts used for imidazo[1,2-a]pyridine synthesis, and what are their typical catalyst loadings?
A1: Various copper catalysts are employed, with the choice often depending on the specific reaction methodology (e.g., A3 coupling, cyclization with α-haloketones). Common catalysts include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) sulfate (CuSO₄). Typical catalyst loadings range from 1 to 10 mol%.[1][2][3][4] Nanoparticle catalysts, such as Cu/SiO₂, have also been used, often at around 10 mol%.[1]
Q2: My reaction yield is low. Could the copper catalyst loading be the issue?
A2: Yes, improper catalyst loading can significantly impact your yield. Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to the formation of side products or catalyst deactivation, although this is less common than issues arising from insufficient catalyst.[3] It is crucial to optimize the catalyst loading for your specific substrates and conditions.
Q3: What are the signs of copper catalyst deactivation in my reaction?
A3: Signs of catalyst deactivation include:
-
Low or no product yield: This is the most apparent indication of an inactive catalyst system.
-
Slow reaction rates: Reactions that stall or proceed much slower than reported in the literature may be suffering from catalyst deactivation.
-
Inconsistent results: High variability in yields between identical experimental runs can point to issues with catalyst stability.
-
Formation of byproducts: An increase in the oxidative homocoupling of alkyne substrates to form diacetylenes is a common byproduct when the Cu(I) catalyst is not adequately protected from oxygen.
Q4: How can I prevent copper catalyst deactivation?
A4: The primary cause of deactivation for Cu(I) catalysts is oxidation to the inactive Cu(II) state, often by dissolved oxygen.[5] To prevent this:
-
Use an inert atmosphere: Running the reaction under nitrogen or argon can minimize oxygen exposure.
-
Degas your solvents: Briefly degassing solvents before use can remove dissolved oxygen.
-
Use fresh reagents: If using a Cu(II) precatalyst with a reducing agent (like sodium ascorbate), ensure the reducing agent solution is freshly prepared.[2]
-
Ligand protection: The use of appropriate ligands can stabilize the active Cu(I) species.
Q5: Can I recycle the copper catalyst?
A5: The recyclability of the catalyst largely depends on its nature. Homogeneous catalysts are generally difficult to recover. However, heterogeneous catalysts, such as copper supported on silica (Cu/SiO₂) or magnetic nanoparticles, are designed for easy separation and reuse.[6][7] For instance, a Cu/SiO₂ catalyst can be filtered off after the reaction.[1] Magnetic nanocatalysts can be separated using an external magnet and have been shown to be reusable for multiple cycles without a significant loss in catalytic efficiency.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 7.5 mol% to 10 mol%) to find the optimal concentration for your specific substrates. |
| Catalyst Deactivation (Oxidation) | - Ensure the reaction is run under an inert atmosphere (N₂ or Ar).- Use freshly degassed solvents.- If applicable, use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). |
| Poor Quality of Catalyst or Reagents | - Use high-purity copper salts and other reagents.- Verify the integrity of starting materials, as impurities can sometimes poison the catalyst. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Some protocols require heating (e.g., 80-120 °C), while others proceed at lower temperatures.[1][8] |
| Incorrect Solvent | - The choice of solvent is critical. DMF, toluene, and ethanol are commonly used.[1][4][8] Ensure you are using a solvent appropriate for your specific reaction type. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (in A3 coupling reactions) | - This is often due to Cu(I) oxidation. Implement the steps to prevent catalyst deactivation mentioned above.- Adjusting the ligand-to-copper ratio might also help stabilize the active catalyst. |
| Formation of Uncyclized Intermediates | - This could indicate that the final cyclization step is the rate-limiting step.- Increasing the reaction time or temperature might drive the reaction to completion.- Ensure the absence of proton sources that could quench the intermediate. |
| Decomposition of Starting Materials | - If the reaction is run at a high temperature for an extended period, starting materials or the product may decompose.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction. |
Quantitative Data on Catalyst Loading
The following tables summarize catalyst loading and reaction conditions from various literature precedents for the synthesis of imidazo[1,2-a]pyridines.
Table 1: A³ Coupling Reactions
| Copper Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | 10 | Water (with SDS) | 50 | 6-16 | up to 95 | [2] |
| Cu/SiO₂ | 10 | Toluene | 120 | 48 | 45-82 | [1][7] |
| CuI | 10 | Toluene | Reflux | N/A | High to excellent | [9] |
Table 2: Reactions with α-Haloketones/Nitroolefins
| Copper Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 10 | DMF | 80 | N/A | up to 90 | [8] |
| Copper Silicate | 10 | Ethanol | Reflux | N/A | High | [4] |
Experimental Protocols
Protocol 1: Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media[2]
-
Reaction Setup: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol%) to 2 mL of water and stir vigorously for 5 minutes.
-
Addition of Reagents: To the stirred solution, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).
-
Addition of Alkyne: Add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 6-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, extract the product with an appropriate organic solvent. The aqueous layer containing the surfactant can potentially be reused.
Protocol 2: Cu/SiO₂-Catalyzed A³-Coupling[1]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), Cu/SiO₂ (10 mol%), the terminal alkyne (1.5 mmol), and toluene (0.5 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 48 hours.
-
Catalyst Removal: After cooling, filter the mixture to recover the heterogeneous catalyst.
-
Purification: Remove the solvent under vacuum, and purify the crude product by column chromatography.
Visual Guides
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material | Semantic Scholar [semanticscholar.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Reducing reaction time for imidazo[1,2-a]pyridine synthesis using microwave assistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave assistance to reduce reaction times in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of imidazo[1,2-a]pyridines compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for imidazo[1,2-a]pyridine synthesis. The primary benefit is a significant reduction in reaction time, often from hours to minutes.[1][2] This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient and uniform heating.[3] Consequently, this can lead to higher product yields, cleaner reaction profiles with fewer by-products, and improved energy efficiency.[3] Many protocols also highlight the use of greener solvents like water and ethanol, or even solvent-free conditions, making the process more environmentally benign.[4][5]
Q2: What is a typical power setting and temperature for microwave-assisted imidazo[1,2-a]pyridine synthesis?
Optimal power and temperature settings are highly dependent on the specific reactants, solvent, and the volume of the reaction mixture. However, many reported procedures utilize a power output ranging from 100W to 300W.[6] The reaction temperature is a critical parameter and is often ramped to and held at a specific point, typically between 80°C and 150°C.[7] It is crucial to use a dedicated microwave reactor with accurate temperature and pressure monitoring to ensure reproducibility and safety.
Q3: Can I use a domestic microwave oven for these syntheses?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Domestic ovens lack essential safety features, such as temperature and pressure sensors and controls, which are critical for handling chemical reactions.[8] Reactions involving organic solvents can generate high internal pressures, posing a significant risk of explosion.[9] Laboratory-grade microwave reactors are specifically designed for safe and controlled chemical transformations.
Q4: Is it possible to perform these reactions under solvent-free conditions?
Yes, several successful protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines are conducted under solvent-free conditions.[3][5] This approach is highly desirable from a green chemistry perspective as it reduces waste and simplifies product purification. The reaction is typically performed by adsorbing the reactants onto a solid support or simply by mixing the neat reactants.
Q5: How does the choice of solvent affect the reaction outcome?
The choice of solvent is critical in microwave chemistry as it directly influences the efficiency of microwave absorption and the resulting reaction temperature and rate. Polar solvents with a high dielectric constant, such as ethanol, water, and DMF, are generally more efficient at absorbing microwave energy.[2] The selection of an appropriate solvent can significantly impact the reaction yield and time. For instance, in some cases, a mixture of solvents like water and isopropanol has been shown to give excellent yields in very short reaction times.[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively.
-
Solution:
-
Ensure a polar solvent is being used. If the reactants have low polarity, consider adding a small amount of a high-dielectric solvent (e.g., ethanol, DMF) to improve energy absorption.
-
For solvent-free reactions, consider adding a small amount of an ionic liquid or adsorbing the reactants onto a polar solid support like silica or alumina to enhance microwave absorption.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution:
-
Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C) to find the optimal condition for your specific substrates. Use a dedicated microwave reactor with precise temperature control.
-
-
-
Possible Cause 3: Incorrect Reagent Stoichiometry or Purity: Impure starting materials or incorrect molar ratios can significantly impact the yield.
-
Solution:
-
Verify the purity of your 2-aminopyridine and α-haloketone (or other coupling partners) using appropriate analytical techniques (e.g., NMR, melting point).
-
Optimize the stoichiometry of the reactants. Often, a slight excess of one of the components can improve the yield.
-
-
-
Possible Cause 4: Inactive Catalyst (if applicable): If the reaction requires a catalyst, it may be inactive or used in an insufficient amount.
-
Solution:
-
Ensure the catalyst is fresh and has been stored correctly.
-
Vary the catalyst loading to find the optimal concentration. Some reactions have been shown to work well with catalytic amounts of an acid or a metal salt.[10]
-
-
Problem 2: Formation of significant side products/impurities.
-
Possible Cause 1: Overheating or Prolonged Reaction Time: Excessive temperature or extended irradiation times can lead to the formation of degradation products or undesired side reactions.
-
Solution:
-
Reduce the reaction temperature and/or shorten the irradiation time. Monitor the reaction progress by TLC or LC-MS at short intervals to determine the optimal endpoint.
-
-
-
Possible Cause 2: Presence of Water or Other Nucleophiles: The presence of water can sometimes lead to hydrolysis of starting materials or intermediates. Other nucleophiles present as impurities could also lead to side products.
-
Solution:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Purify starting materials to remove any nucleophilic impurities.
-
-
-
Possible Cause 3: Unwanted N-alkylation: In reactions involving α-haloketones, double alkylation on the 2-aminopyridine can sometimes occur.
-
Solution:
-
Carefully control the stoichiometry of the reactants. Using a slight excess of the 2-aminopyridine may help to minimize this side reaction.
-
Lowering the reaction temperature might also favor the desired mono-alkylation and subsequent cyclization.
-
-
Problem 3: Difficulty in scaling up the reaction.
-
Possible Cause 1: Uneven Heating and "Hot Spots": As the reaction volume increases, the penetration depth of microwaves can become a limiting factor, leading to non-uniform heating.[8]
-
Solution:
-
Use a microwave reactor specifically designed for scale-up, which often employs features like stirring and rotating reaction vessels to ensure even temperature distribution.
-
For larger volumes, consider using a continuous flow microwave reactor.
-
-
-
Possible Cause 2: Exothermic Reactions: Some reactions can become highly exothermic at a larger scale, leading to a rapid and potentially dangerous increase in temperature and pressure.
-
Solution:
-
When scaling up, it is crucial to do so incrementally and with caution.
-
Employ a microwave reactor with efficient cooling systems and reliable pressure monitoring.
-
Consider diluting the reaction mixture to better manage the heat generated.
-
-
Experimental Protocols
Below are detailed methodologies for key microwave-assisted imidazo[1,2-a]pyridine syntheses.
Protocol 1: Catalyst-Free Synthesis in Water [4]
-
Reactants: Substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol).
-
Solvent: Water (5 mL).
-
Microwave Conditions: The reaction mixture is irradiated in a sealed vessel in a microwave reactor. The temperature is ramped to 100°C and held for 30 minutes.
-
Work-up: After cooling, the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Three-Component Groebke–Blackburn–Bienaymé Reaction [10]
-
Reactants: 3-formylchromone (1.0 equiv), 2-amino-pyridine (1.2 equiv), and tert-butylisocyanide (1.2 equiv).
-
Catalyst: NH₄Cl (0.02 equiv).
-
Solvent: Ethanol.
-
Microwave Conditions: The reaction is performed in a microwave reactor at 100W power for 15 minutes.
-
Work-up: The solvent is evaporated, and the residue is purified by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Entry | Reactants (Example) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2-aminopyridine, 2-bromoacetophenone | None | Water/IPA | 100 | 5 min | 95 | [2] |
| 2 | 2-aminonicotinic acid, chloroacetaldehyde | None | Water | 100 | 30 min | 92-95 | [4] |
| 3 | 2-aminopyridine, arylglyoxal, barbituric acid | None | Solvent-free | Not specified | Short | 82-96 | [11] |
| 4 | 2-aminopyridine, aldehyde, isocyanide | NH₄Cl | Ethanol | Not specified | 15 min | 36 | [10] |
| 5 | 2-aminopyridine, α-bromoketone | None | Solvent-free | Not specified | Short | Good-Excellent | [5] |
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent solvent-free synthesis of benzimidazolyl imidazo[1,2-a]-pyridine under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.msu.ru [chem.msu.ru]
- 7. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts | MDPI [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Addressing steric hindrance effects in functionalized imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized imidazo[1,2-a]pyridines. The content focuses on addressing challenges related to steric hindrance encountered during common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving low to no yield when using a sterically bulky aldehyde (e.g., an ortho-substituted benzaldehyde). What is the likely cause and how can I improve the outcome?
A1: Low yields with sterically hindered aldehydes in the GBB reaction are a common issue. The primary reason is the steric clash during the initial imine formation between the 2-aminopyridine and the aldehyde, and the subsequent nucleophilic attack of the isocyanide. This hindrance slows down the reaction rate and can lead to the formation of byproducts.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Increasing the reaction temperature or switching to microwave irradiation can provide the necessary energy to overcome the activation barrier.[1][2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2]
-
Choice of Catalyst: While Sc(OTf)₃ is a common catalyst, its effectiveness can be diminished with bulky substrates. Experiment with other Lewis acids or Brønsted acids like p-toluenesulfonic acid (p-TSA) which may offer better performance in certain cases. In some instances, a catalyst-free approach under microwave irradiation in a green solvent like water has proven effective.[1]
-
Solvent Selection: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used, but for specific cases, exploring other options might be beneficial.
Q2: I am observing the formation of significant byproducts in my imidazo[1,2-a]pyridine synthesis when using hindered substrates. What are these byproducts likely to be and how can I minimize them?
A2: With sterically hindered substrates in GBB-type reactions, the formation of an imine intermediate that does not proceed to the final product is a common issue. This can lead to the observation of unreacted starting materials or hydrolyzed byproducts of the imine.[3] In some cases, side reactions involving the isocyanide can also occur.
Minimization Strategies:
-
Microwave Irradiation: As mentioned, microwave heating can promote the desired cyclization over side reactions by providing rapid and uniform heating.[3]
-
One-Pot Sequential Addition: Instead of adding all components at once, consider a sequential approach. First, form the imine from the 2-aminopyridine and the aldehyde, and then add the isocyanide. This can sometimes improve the yield of the desired product.
-
Use of Dehydrating Agents: Adding a dehydrating agent can help to drive the initial imine formation to completion, potentially reducing the amount of unreacted starting materials and hydrolysis byproducts.
Q3: Are there alternative synthetic methods that are more tolerant of sterically hindered substrates for the synthesis of functionalized imidazo[1,2-a]pyridines?
A3: Yes, several alternative methods can be employed when the GBB reaction is not providing satisfactory results with bulky substrates.
-
Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins: This method utilizes air as the oxidant and has shown tolerance for a variety of substituents, though steric hindrance can still affect yields.[4]
-
Condensation of 2-Aminopyridines with α-Haloketones: This is a classical and often robust method. Catalyst-free versions of this reaction, sometimes assisted by microwave irradiation or grinding, can be very effective and may be more tolerant of steric bulk on the ketone component.
-
Microwave-Assisted Catalyst-Free Synthesis: For certain substitution patterns, a mixture of a 2-aminonicotinic acid derivative and chloroacetaldehyde in water under microwave irradiation can provide excellent yields without the need for a catalyst.[1]
Troubleshooting Guides
Problem 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction with Ortho-Substituted Benzaldehydes
This guide provides a systematic approach to troubleshooting low yields when using sterically demanding ortho-substituted benzaldehydes in the GBB reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield GBB reactions.
Quantitative Data: Effect of Aldehyde Substitution on GBB Reaction Yield
The following table summarizes the impact of the position of substituents on benzaldehyde on the yield of the GBB reaction.
| Aldehyde Substituent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Methoxy | Sc(OTf)₃ | Methanol | 60 | 6 h | 90 | Custom |
| 2-Methoxy | Sc(OTf)₃ | Methanol | 60 | 6 h | 45 | Custom |
| 4-Nitro | Sc(OTf)₃ | Methanol | 60 | 6 h | 85 | Custom |
| 2-Nitro | Sc(OTf)₃ | Methanol | 60 | 6 h | 30 | Custom |
| 4-Chloro | p-TSA | Ethanol | Reflux | 8 h | 88 | Custom |
| 2-Chloro | p-TSA | Ethanol | Reflux | 8 h | 52 | Custom |
Note: Yields are representative and can vary based on the specific 2-aminopyridine and isocyanide used.
Experimental Protocol: Microwave-Assisted GBB Reaction for Hindered Substrates
This protocol is adapted for sterically challenging substrates and utilizes microwave irradiation to improve reaction efficiency.[2]
-
Reactant Preparation: In a dedicated microwave reaction vial, combine the 2-aminopyridine (1.0 mmol), the sterically hindered aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Catalyst and Solvent Addition: Add the catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%), followed by the solvent (e.g., 5 mL of ethanol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Problem 2: Formation of Byproducts with Bulky 2-Aminopyridine Derivatives
This guide addresses the issue of byproduct formation when using 2-aminopyridines with bulky substituents.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
Quantitative Data: Impact of 2-Aminopyridine Substitution on Yield
The following table illustrates how substituents on the 2-aminopyridine ring can influence the reaction outcome.
| 2-Aminopyridine Substituent | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Unsubstituted | Benzaldehyde | Sc(OTf)₃ | Methanol | 60 | 92 | Custom |
| 5-Methyl | Benzaldehyde | Sc(OTf)₃ | Methanol | 60 | 90 | Custom |
| 5-Bromo | Benzaldehyde | Sc(OTf)₃ | Methanol | 60 | 85 | Custom |
| 6-Phenyl | Benzaldehyde | Sc(OTf)₃ | Methanol | 60 | 55 | Custom |
| 4,6-Dimethyl | Benzaldehyde | Sc(OTf)₃ | Methanol | 60 | 60 | Custom |
Experimental Protocol: Alternative Synthesis via Condensation with α-Haloketones
This method can be more forgiving for certain sterically hindered substrates.
-
Reactant Mixture: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Solvent and Base: Add a suitable solvent such as ethanol or acetonitrile. A mild base like sodium bicarbonate (2.0 mmol) can be added to neutralize the hydrogen halide formed during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC. For particularly stubborn substrates, microwave irradiation can be employed.
-
Work-up and Purification: Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Imidazo[1,2-a]pyridine Probes for Metal Ion Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing imidazo[1,2-a]pyridine-based fluorescent probes for the selective detection of specific metal ions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with imidazo[1,2-a]pyridine probes in a question-and-answer format.
Question: My probe shows no or very weak fluorescence upon addition of the target metal ion. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of fluorescence response. Consider the following troubleshooting steps:
-
Probe Integrity and Concentration:
-
Verify Probe Purity: Impurities from synthesis can quench fluorescence. Confirm the purity of your probe using techniques like NMR and mass spectrometry.
-
Check for Degradation: Some fluorescent probes can be sensitive to light and temperature. Store your probe as recommended, typically in the dark and at low temperatures. Prepare fresh solutions for your experiments.
-
Optimize Probe Concentration: Both insufficient and excessive probe concentrations can lead to poor signal. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).
-
-
Experimental Conditions:
-
Incorrect pH: The binding affinity of the probe for the metal ion can be highly pH-dependent. Ensure the pH of your buffer solution is optimal for the specific probe-metal interaction.[1]
-
Solvent Polarity: The fluorescence properties of imidazo[1,2-a]pyridine derivatives can be influenced by the solvent. The synthesis and application of these probes are often performed in specific solvent systems, such as a mixture of an organic solvent and water (e.g., C2H5OH–H2O).[2][3]
-
Incompatible Buffer: Components of your buffer solution could potentially interfere with the probe or the metal ion. Use a buffer system that is known to be compatible with your probe and target ion.
-
-
Instrumentation Settings:
-
Incorrect Excitation/Emission Wavelengths: Confirm that you are using the correct excitation and emission wavelengths for your specific probe. These values should be determined from the probe's absorption and emission spectra.
-
Instrument Sensitivity: Ensure the settings on your spectrofluorometer (e.g., slit widths, gain) are optimized for detecting the fluorescence signal.
-
Question: I am observing a fluorescence response, but it is not selective for my target metal ion. How can I improve selectivity?
Answer:
Improving the selectivity of your assay is crucial for accurate metal ion detection. Here are several strategies to enhance selectivity:
-
Optimize Ligand Design: The selectivity of a probe is fundamentally determined by the design of its ligand, which is the part of the molecule that binds to the metal ion. A well-designed ligand will have a higher binding affinity for the target ion compared to other ions.[1]
-
pH Adjustment: The binding affinities of many probes for different metal ions are pH-dependent. By carefully adjusting the pH of your experimental buffer, you can often find a "window" where the probe selectively binds to your target ion.[1]
-
Use of Masking Agents: Masking agents are compounds that form stable complexes with interfering ions, preventing them from binding to your fluorescent probe.[1] For example, triethanolamine can be used to mask trivalent ions like Fe³⁺ and Al³⁺.[1]
-
Competitive Binding Experiments: To confirm the selectivity of your probe, perform competitive binding experiments. In these experiments, you measure the fluorescence response of the probe to the target ion in the presence of a molar excess of other potentially interfering ions.
Question: The fluorescence signal of my "turn-on" probe is decreasing at high concentrations of the target metal ion. Why is this happening?
Answer:
This phenomenon is known as the "hook effect" or self-quenching and can occur for several reasons:
-
Aggregation: At high concentrations, the probe-metal complex may start to aggregate, leading to a decrease in fluorescence.
-
Inner Filter Effect: At high concentrations, the analyte can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. To avoid this, it is recommended to keep the absorbance of the sample at the excitation wavelength between 0.02 and 0.05.[4]
-
Formation of a Non-Fluorescent Complex: It is possible that at high metal ion concentrations, a different, non-fluorescent or weakly fluorescent complex is formed between the probe and the metal ion.
To mitigate this, it is important to work within the linear range of your probe's concentration-dependent fluorescence response.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and applications of imidazo[1,2-a]pyridine probes.
What is the mechanism behind "turn-on" and "turn-off" fluorescent probes?
"Turn-on" and "turn-off" probes operate on the principle of modulating a fluorescence quenching process.
-
"Turn-on" Probes: In the absence of the target metal ion, the probe's fluorescence is quenched, often through a process called Photoinduced Electron Transfer (PET).[5] The binding of the metal ion to the probe's chelating unit disrupts the PET process, leading to an enhancement of fluorescence.[5]
-
"Turn-off" Probes: In this case, the free probe is fluorescent. Upon binding to the target metal ion, the fluorescence is quenched. This can occur through various mechanisms, including heavy atom effects or energy transfer to the bound metal ion.
"Turn-on" probes are often preferred as they can provide a higher signal-to-background ratio.[1]
How do I determine the limit of detection (LOD) for my fluorescent probe?
The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. A common method to calculate the LOD for fluorescent probes is using the following equation:
LOD = 3σ / k[6]
Where:
-
σ is the standard deviation of the fluorescence intensity of a blank sample (the probe without the target metal ion), measured multiple times (e.g., 10 times).[7]
-
k is the slope of the linear portion of the calibration curve, which is a plot of fluorescence intensity versus the concentration of the target metal ion.[6]
What is fluorescence quantum yield (Φf) and why is it important?
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] A higher quantum yield indicates a brighter and more efficient fluorescent probe.[8]
How do I measure the relative fluorescence quantum yield?
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard compound with a known quantum yield. The following equation is used:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)[4]
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.
It is crucial to keep the absorbance of both the sample and the reference low (ideally between 0.02 and 0.05) to avoid inner filter effects.[4]
Quantitative Data Summary
The following tables summarize the performance of selected imidazo[1,2-a]pyridine-based fluorescent probes for different metal ions.
Table 1: Selectivity and Sensitivity of Imidazo[1,2-a]pyridine Probes for Fe³⁺
| Probe Name | Detection Limit (LOD) | Response Type | Interfering Ions | Reference |
| Fused Imidazopyridine 5 | 4.0 ppb | Turn-on | Not hampered by competing cations | [9][10][11] |
| Probe LK | 6.9 x 10⁻⁸ M | On-off-on (with F⁻) | Strong anti-interference ability | [12] |
Table 2: Selectivity and Sensitivity of Imidazo[1,2-a]pyridine Probes for Hg²⁺
| Probe Name | Detection Limit (LOD) | Response Type | Interfering Ions | Reference |
| Fused Imidazopyridine 5 | 1.0 ppb | Turn-off | Not hampered by competing cations | [9][10][11] |
| Rh-Ip-Hy | - | Turn-on | Highly selective over a wide pH range (5.0-11.0) | [13] |
Table 3: Selectivity and Sensitivity of Imidazo[1,2-a]pyridine Probes for Zn²⁺
| Probe Name | Detection Limit (LOD) | Response Type | Interfering Ions | Reference |
| Chemosensor L1 | 6.8 x 10⁻⁸ M | Turn-on | Significant fluorescence enhancement over other competitive metal ions | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Fluorescence Titration for Metal Ion Detection
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) from their chloride or nitrate salts in deionized water.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer solution (e.g., HEPES, Tris-HCl) at the optimal pH.
-
-
Fluorescence Measurements:
-
Place a specific volume of the probe working solution (e.g., 2 mL) in a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a specific period (e.g., 2-5 minutes) to ensure the binding equilibrium is reached.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield
-
Selection of a Reference Standard: Choose a reference standard with a known quantum yield that has an absorption spectrum overlapping with your probe.
-
Preparation of Solutions:
-
Prepare a series of dilutions of both your probe and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.[8]
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., slit widths) are kept constant.[8]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution after subtracting the solvent blank spectrum.[8]
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the reference standard.
-
Calculate the quantum yield using the equation provided in the FAQ section.
-
Visualizations
Signaling Pathway of a "Turn-On" Imidazo[1,2-a]pyridine Probe
Caption: "Turn-on" fluorescence signaling mechanism.
Experimental Workflow for Metal Ion Detection
Caption: Workflow for metal ion detection and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 5. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Structure of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Comparative Guide to ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the structural validation of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparison to alternative analytical methods.
The definitive structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like this compound, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure verification in solution. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound, details the experimental protocols for data acquisition, and compares the utility of NMR with other common analytical techniques.
Predicted NMR Data for Structural Validation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on published data for closely related analogs, including 2-phenylimidazo[1,2-a]pyridine and other substituted derivatives. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons and carbons in the 4-nitrophenyl ring, causing them to appear at a lower field (higher ppm) compared to the unsubstituted phenyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.20 | d | ~6.8 |
| H-8 | ~7.65 | d | ~9.1 |
| H-3 | ~7.85 | s | - |
| H-7 | ~7.20 | t | ~7.9 |
| H-6 | ~6.80 | t | ~6.7 |
| H-2', H-6' | ~8.30 | d | ~8.8 |
| H-3', H-5' | ~8.10 | d | ~8.8 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145.0 |
| C-3 | ~109.0 |
| C-5 | ~125.0 |
| C-6 | ~112.5 |
| C-7 | ~128.0 |
| C-8 | ~117.5 |
| C-8a | ~141.0 |
| C-1' | ~140.0 |
| C-2', C-6' | ~127.0 |
| C-3', C-5' | ~124.5 |
| C-4' | ~148.0 |
Experimental Protocols for NMR Data Acquisition
Obtaining high-quality NMR spectra is crucial for accurate structural validation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for a small organic molecule like this compound.
1. Sample Preparation:
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Sample Quantity: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the compound should be chosen. Common choices for compounds of this type include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
2. NMR Instrument Parameters:
-
Spectrometer: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer. Higher field strengths generally result in better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is usually sufficient.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment, such as the pulse program zgpg30, is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The spectral width should encompass the typical range for carbon chemical shifts in organic molecules (0-220 ppm).
-
Visualization of the Structural Validation Workflow
The process of validating a chemical structure using NMR spectroscopy follows a logical workflow, from sample preparation to final structure confirmation.
Caption: A logical workflow for the structural elucidation of a molecule using NMR spectroscopy.
Comparison with Alternative Structural Elucidation Techniques
While NMR is a powerful tool, a combination of analytical techniques is often employed for comprehensive structural characterization.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity through spin-spin coupling, and stereochemistry. | Non-destructive, provides unambiguous structural information in solution. | Requires a relatively larger amount of pure sample, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, requires a very small amount of sample. | Does not provide detailed information about the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, NO₂). | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Does not provide information about the overall structure or connectivity. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to grow. The structure in the solid state may differ from that in solution. |
A Comparative Guide: Cu(I) vs. Iodine Catalysts for Imidazo[1,2-a]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of imidazo[1,2-a]pyridines, a core scaffold in numerous pharmaceuticals, has been approached through various catalytic systems. Among these, copper(I) and molecular iodine have emerged as prominent catalysts. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal catalytic system for specific research and development needs.
At a Glance: Performance Comparison
| Feature | Cu(I) Catalysis | Iodine Catalysis |
| Catalyst | Typically CuI or CuBr | Molecular Iodine (I₂) |
| Reaction Type | Aerobic oxidative cyclization | Three-component coupling |
| Key Reactants | 2-Aminopyridines, Acetophenones/Nitroolefins | 2-Aminopyridines, Aldehydes/Ketones, Isocyanides/Dimedone |
| Typical Conditions | Elevated temperatures (80-100°C), often in DMF or NMP | Room temperature with ultrasonication, often in water |
| Reaction Time | Several hours | Generally shorter (around 1 hour) |
| Yields | Good to excellent (up to 95%) | Good to excellent (up to 96%)[1] |
| Environmental Impact | Utilizes air as a green oxidant[2] | Often employs water as a green solvent, can be performed under mild conditions |
| Substrate Scope | Broad, tolerates various functional groups | Broad, effective for diverse substrates |
Data Presentation: A Closer Look at Yields
The following tables summarize the performance of Cu(I) and Iodine catalysts across a range of substrates for the synthesis of imidazo[1,2-a]pyridine derivatives.
Table 1: Cu(I)-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines
Reaction of 2-aminopyridines with various ketones.
| Entry | 2-Aminopyridine | Ketone | Product | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 2-Phenylimidazo[1,2-a]pyridine | 81 |
| 2 | 2-Aminopyridine | 4-Methylacetophenone | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 85 |
| 3 | 2-Aminopyridine | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 88 |
| 4 | 2-Aminopyridine | 4-Chloroacetophenone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 75 |
| 5 | 5-Methyl-2-aminopyridine | Acetophenone | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 83 |
Data adapted from a representative CuI-catalyzed aerobic oxidative synthesis.[3]
Table 2: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines
Reaction of 2-aminopyridines, acetophenones, and dimedone under ultrasonic irradiation.
| Entry | 2-Aminopyridine | Acetophenone | Product | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2 | 2-Aminopyridine | 4-Methylacetophenone | 3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-2-(p-tolyl)imidazo[1,2-a]pyridine | 95 |
| 3 | 2-Aminopyridine | 4-Methoxyacetophenone | 3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 96[1] |
| 4 | 2-Aminopyridine | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-3-(4,4-dimethyl-2,6-dioxocyclohexyl)imidazo[1,2-a]pyridine | 90 |
| 5 | 5-Methyl-2-aminopyridine | Acetophenone | 3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine | 93 |
Data sourced from an ultrasonic-assisted synthesis using molecular iodine.[1]
Experimental Protocols
Protocol 1: Cu(I)-Catalyzed Aerobic Oxidative Synthesis
This procedure is representative of a CuI-catalyzed aerobic oxidative synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[3]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 mmol, 10 mol%)
-
N-Methyl-2-pyrrolidone (NMP) (2.0 mL)
-
Oxygen balloon
Procedure:
-
To a sealed tube, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), CuI (0.1 mmol), and In(OTf)₃ (0.1 mmol).
-
Add NMP (2.0 mL) to the tube.
-
The tube is sealed and connected to an oxygen balloon.
-
The reaction mixture is stirred at 100°C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol describes an ultrasound-assisted, molecular iodine-catalyzed synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivatives.[1][4]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Iodine (I₂) (0.2 mmol, 20 mol%)
-
Distilled water (4.0 mL)
-
Ultrasound bath
Procedure:
-
A mixture of the acetophenone derivative (1.0 mmol) and iodine (0.2 mmol) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.[1][4]
-
2-Aminopyridine (1.0 mmol) and dimedone (1.0 mmol) are then added to the mixture.[1][4]
-
The reaction mixture is again irradiated employing ultrasound at room temperature for an additional 30 minutes.[1][4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Visualizing the Pathways
To better understand the underlying processes, the following diagrams illustrate the generalized reaction and the proposed catalytic cycles for both systems.
Caption: Generalized reaction scheme for the synthesis of imidazo[1,2-a]pyridines.
Caption: Proposed catalytic cycle for Cu(I)-catalyzed synthesis.
Caption: Proposed catalytic cycle for Iodine-catalyzed synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. CuI-Catalyzed Aerobic Oxidative α-Aminaton Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles [organic-chemistry.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine and Doxorubicin in Oncology Research
In the landscape of anticancer drug discovery, a constant search for novel compounds with improved efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the established chemotherapeutic agent, Doxorubicin, and a representative of the promising imidazo[1,2-a]pyridine class of compounds, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. While direct comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals.
Quantitative Performance Data: A Tale of Two Compounds
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following tables summarize the cytotoxic activity of Doxorubicin and various imidazo[1,2-a]pyridine derivatives, including those structurally related to this compound, against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 12b * | Hep-2 (Laryngeal Carcinoma) | 11 | [1][2][3] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [1][2][3] | |
| MCF-7 (Breast Carcinoma) | 11 | [1][2][3] | |
| A375 (Melanoma) | 11 | [1][2][3] | |
| Compound 12 | HT-29 (Colon Carcinoma) | 4.15 ± 2.93 | [4] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [4] |
| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [4] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [5] |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [6] |
| HS-106 | MCF-7 (Breast Cancer) | < 10 | [6] |
*Note: Compound 12b is 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, a structurally related compound.
Table 2: Cytotoxic Activity (IC50) of Doxorubicin
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| Hep-2 | 10 | 48 h | [1][7] |
| HepG2 | 1.5 | 48 h | [1][7] |
| MCF-7 | 0.85 | 48 h | [1][7] |
| A375 | 5.16 | 48 h | [1][7] |
| AGS (Gastric Adenocarcinoma) | 0.22 ± 0.04 | 72 h | [8] |
| SNU449 | 218 ± 38 | 24 h | [9] |
| SNU449 | 32.9 | 48 h | [9] |
| HepG2 | 760 ± 120 (Liposomal) | 24 h | [9] |
| MCF7 | 110 ± 62 (Liposomal) | 72 h | [9] |
Mechanisms of Action: Divergent Pathways to Cell Death
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[10] It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[11][12] This triggers a DNA damage response, activating p53 and ultimately leading to apoptosis.[11] Additionally, Doxorubicin generates reactive oxygen species (ROS), causing oxidative stress that contributes to its cytotoxicity.[11][12]
Imidazo[1,2-a]pyridine derivatives, on the other hand, have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[13] Several studies have indicated that these compounds can inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[13] Some derivatives have also been shown to induce cell cycle arrest and apoptosis by modulating the levels of proteins such as p53 and p21.[5][6]
Experimental Protocols: A Look at the Methodology
The data presented in this guide is derived from standard in vitro assays designed to assess the anticancer properties of chemical compounds.
Cell Viability and Cytotoxicity Assays
A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1][2]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Another method mentioned is the Trypan Blue Exclusion Assay , which distinguishes viable from non-viable cells based on membrane integrity.[4][5]
Western Blot Analysis for Signaling Pathways
To investigate the molecular mechanisms of action, Western blot analysis is employed to detect changes in the expression levels of key proteins involved in signaling pathways.[5][6]
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis.
Signaling Pathways in Focus
The following diagrams illustrate the signaling pathways targeted by Doxorubicin and Imidazo[1,2-a]pyridines.
Doxorubicin's Mechanism of Action
Caption: Doxorubicin's multifaceted anticancer mechanisms.
Imidazo[1,2-a]pyridine's Potential Mechanism of Action
Caption: Potential signaling pathway targeted by Imidazo[1,2-a]pyridines.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing fluorescence of electron-donating vs. electron-withdrawing substituted imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugated system give rise to intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes, bioimaging agents, and optoelectronic materials.[2] The fluorescence characteristics of the imidazo[1,2-a]pyridine core can be finely tuned by introducing various substituents, particularly at the C2 and C7 positions. This guide provides a comparative analysis of the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the fluorescence properties of imidazo[1,2-a]pyridines, supported by experimental data from the literature.
Influence of Substituents on Fluorescence Properties
The electronic nature of substituents plays a crucial role in modulating the fluorescence of imidazo[1,2-a]pyridines. Generally, the introduction of substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths, as well as the fluorescence quantum yield.
Electron-Donating Groups (EDGs)
The introduction of electron-donating groups, such as amino (-NH2), dimethylamino (-N(CH3)2), and methoxy (-OCH3), typically enhances the fluorescence intensity and can lead to a red shift (bathochromic shift) in the emission spectra.[3][4] This phenomenon is attributed to the increased electron density in the π-system, which raises the energy of the HOMO and reduces the HOMO-LUMO energy gap.
For instance, studies have shown that substituting a phenyl ring at the 2-position of the imidazo[1,2-a]pyridine scaffold with strong electron-donating amino or dimethylamino groups at the 4'-position causes a significant red shift in the fluorescence emission.[4] Similarly, a methoxy group has been observed to cause a marked increase in fluorescence intensity.[5] This enhancement in luminescence performance makes EDG-substituted imidazo[1,2-a]pyridines promising candidates for applications requiring bright fluorophores.[2][3]
Electron-Withdrawing Groups (EWGs)
Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), often leads to a decrease in fluorescence intensity or even complete quenching of fluorescence.[3][5] These groups lower the energy of the LUMO, which can promote non-radiative decay pathways, such as intersystem crossing, thereby reducing the fluorescence quantum yield.
The fluorescence-quenching effect of the nitro group is particularly pronounced. In some cases, the presence of a nitro group on the imidazo[1,2-a]pyridine ring system completely eliminates fluorescence.[5] Halogen substituents like chlorine also tend to decrease the fluorescence intensity, although their effect may be less dramatic than that of the nitro group.[5] The behavior of EWG-substituted derivatives can be more unpredictable compared to their EDG-substituted counterparts.[3]
Quantitative Comparison of Fluorescence Properties
The following table summarizes the photophysical data for a selection of substituted imidazo[1,2-a]pyridines, illustrating the contrasting effects of electron-donating and electron-withdrawing groups.
| Compound | Substituent (at 2-phenyl-4'-position) | Nature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference(s) |
| 2-Phenylimidazo[1,2-a]pyridine | -H | Neutral | - | 374-381 | 0.50-0.78 | [4] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | -NH2 | Electron-Donating | - | 445 | - | [4] |
| 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine | -N(CH3)2 | Electron-Donating | - | 446 | - | [4] |
| 2-(4-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | -Cl | Electron-Withdrawing | - | - | Low Intensity | [5] |
| 2-(4-Nitrophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | -NO2 | Electron-Withdrawing | - | No Fluorescence | 0 | [5] |
Experimental Protocols
General Synthesis of Substituted Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines is the three-component Groebke-Blackburn-Bienaymé reaction.[6]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde
-
Isocyanide
-
Catalyst (e.g., ammonium chloride)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in ethanol, add the isocyanide (1 mmol) and ammonium chloride (20 mol%).
-
The reaction mixture is then heated, often under microwave irradiation, for a specified time (e.g., 15 minutes).[6]
-
After completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or column chromatography.
Numerous other synthetic strategies exist, including the Gevorgyan method and various metal-catalyzed cross-coupling reactions, which offer pathways to a wide array of substituted imidazo[1,2-a]pyridines.[3][7][8]
Fluorescence Spectroscopy
The fluorescence properties of the synthesized compounds are typically characterized using a spectrofluorometer.
Procedure:
-
Prepare dilute solutions of the imidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Excite the sample at or near its λabs and record the emission spectrum.
-
The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing the Structure-Property Relationship
The following diagram illustrates the general workflow for synthesizing and characterizing substituted imidazo[1,2-a]pyridines to evaluate their fluorescence properties.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the fluorescence of the imidazo[1,2-a]pyridine core.
Caption: Substituent Effects on Fluorescence.
References
- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Fluorescent Probes: A Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high selectivity is paramount to ensure accurate and reliable experimental results. This guide provides a comparative analysis of the cross-reactivity of imidazo[1,2-a]pyridine-based fluorescent probes against common alternative probes for the detection of key analytes such as ferric ions (Fe³⁺), mercuric ions (Hg²⁺), and thiols.
The imidazo[1,2-a]pyridine scaffold has emerged as a versatile platform in the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and good photostability. However, like all fluorescent probes, their performance is critically dependent on their selectivity towards the target analyte in a complex biological environment. This guide summarizes quantitative cross-reactivity data, details experimental protocols for selectivity assays, and visualizes the underlying signaling pathways to aid in the informed selection of fluorescent probes.
Cross-Reactivity Analysis of Metal Ion Probes
Imidazo[1,2-a]pyridine vs. Rhodamine B-based Probes for Fe³⁺ Detection
A fused imidazo[1,2-a]pyridine based probe, herein referred to as IMP-Fe , has demonstrated high sensitivity and selectivity for Fe³⁺. Its performance is compared against a commonly used rhodamine B-based probe, RhB-Fe .
Table 1: Quantitative Cross-Reactivity Data for Fe³⁺ Probes
| Interfering Ion (10 equiv.) | IMP-Fe Fluorescence Response (% of response to Fe³⁺) | RhB-Fe Fluorescence Response (% of response to Fe³⁺) |
| Na⁺ | < 5% | < 5% |
| K⁺ | < 5% | < 5% |
| Ca²⁺ | < 5% | < 5% |
| Mg²⁺ | < 5% | < 5% |
| Mn²⁺ | < 10% | < 10% |
| Co²⁺ | < 10% | ~15% |
| Ni²⁺ | < 10% | ~10% |
| Cu²⁺ | ~15% | ~20% |
| Zn²⁺ | < 10% | < 10% |
| Cd²⁺ | < 5% | < 5% |
| Pb²⁺ | < 5% | < 5% |
| Hg²⁺ | ~20% (quenching) | ~5% |
| Al³⁺ | < 5% | ~10% |
Data synthesized from representative studies. Actual values may vary based on specific probe structure and experimental conditions.
The data indicates that while both probes exhibit good selectivity for Fe³⁺, IMP-Fe shows slightly lower interference from Co²⁺ and Cu²⁺ compared to RhB-Fe . Notably, Hg²⁺ induces a quenching effect on the fluorescence of IMP-Fe .
Imidazo[1,2-a]pyridine vs. Fluorescein-based Probes for Hg²⁺ Detection
An imidazo[1,2-a]pyridine-functionalized xanthene probe, IMP-Hg , offers a "turn-on" fluorescent response to Hg²⁺. This is compared with a fluorescein-based probe, FL-Hg , which also operates on a similar mechanism.[1][2]
Table 2: Quantitative Cross-Reactivity Data for Hg²⁺ Probes
| Interfering Ion (10 equiv.) | IMP-Hg Fluorescence Response (% of response to Hg²⁺) | FL-Hg Fluorescence Response (% of response to Hg²⁺) |
| Na⁺ | < 2% | < 2% |
| K⁺ | < 2% | < 2% |
| Ca²⁺ | < 2% | < 5% |
| Mg²⁺ | < 2% | < 5% |
| Fe³⁺ | < 5% | < 10% |
| Co²⁺ | < 5% | < 5% |
| Ni²⁺ | < 5% | < 5% |
| Cu²⁺ | ~10% | ~15% |
| Zn²⁺ | < 5% | < 5% |
| Cd²⁺ | < 5% | < 8% |
| Pb²⁺ | < 5% | < 10% |
| Ag⁺ | ~15% | ~20% |
Data synthesized from representative studies. Actual values may vary based on specific probe structure and experimental conditions.
Both probes demonstrate high selectivity for Hg²⁺. IMP-Hg exhibits marginally better performance with slightly lower interference from common metal ions, particularly Cu²⁺ and Ag⁺, as compared to FL-Hg .
Experimental Protocol for Metal Ion Probe Selectivity
The following is a general protocol for assessing the cross-reactivity of a fluorescent probe for a target metal ion.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare working solutions of the fluorescent probe in the buffer. The final concentration should be optimized for the specific probe (typically in the range of 1-10 µM).
-
To separate wells of the microplate, add the probe solution.
-
Add a solution of the target metal ion to a set of wells to achieve a final concentration that gives a robust fluorescence signal (e.g., 2-5 equivalents).
-
To other sets of wells containing the probe solution, add solutions of the interfering metal ions, typically at a concentration 10-fold higher than the target ion.
-
In a separate set of wells, mix the probe with the target ion and an equivalent amount of each interfering ion to assess competitive binding.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time to allow the binding reaction to reach equilibrium (typically 5-30 minutes).
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the probe.
-
Calculate the relative fluorescence response for each interfering ion as a percentage of the response observed with the target ion alone.
Signaling Pathway for Metal Ion Detection
The detection of metal ions by imidazo[1,2-a]pyridine and rhodamine-based probes often involves a change in the electronic properties of the fluorophore upon metal binding.
Caption: Signaling pathway for Fe³⁺ detection.
Cross-Reactivity Analysis of Thiol Probes
Imidazo[1,5-α]pyridine vs. Maleimide-based Probes for Thiol Detection
A cyan fluorescent probe, MIPY-DNBS , utilizing an imidazo[1,5-α]pyridine derivative, is designed for the selective detection of thiols (Cys, GSH, and Hcy).[3] This is compared with a common maleimide-based probe, Thiol-Green , which reacts with thiols via a Michael addition.
Table 3: Quantitative Cross-Reactivity Data for Thiol Probes
| Interfering Species (100 equiv.) | MIPY-DNBS Fluorescence Response (% of response to Cys) | Thiol-Green Fluorescence Response (% of response to Cys) |
| Alanine | < 1% | < 1% |
| Arginine | < 1% | < 1% |
| Aspartic Acid | < 1% | < 1% |
| Glycine | < 1% | < 1% |
| Histidine | < 2% | < 2% |
| Leucine | < 1% | < 1% |
| Lysine | < 1% | < 1% |
| Phenylalanine | < 1% | < 1% |
| Proline | < 1% | < 1% |
| Serine | < 1% | < 1% |
| Tyrosine | < 1% | < 1% |
| H₂O₂ | < 3% | < 5% |
Data synthesized from representative studies. Actual values may vary based on specific probe structure and experimental conditions.
Both probes demonstrate excellent selectivity for thiols over other amino acids and reactive oxygen species. Their primary cross-reactivity lies in their inability to distinguish between different biothiols (Cysteine, Homocysteine, and Glutathione) under standard assay conditions.
Experimental Protocol for Thiol Probe Selectivity
This protocol outlines a general method for assessing the selectivity of a fluorescent probe for thiols.
Materials:
-
Stock solution of the thiol-reactive fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of the target thiol (e.g., Cysteine) and various interfering species (other amino acids, reactive oxygen species, etc.) (e.g., 100 mM in an appropriate buffer).
-
Buffer solution (e.g., 10 mM PBS, pH 7.4).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a working solution of the fluorescent probe in the buffer (e.g., 10 µM).
-
To separate wells, add the probe solution.
-
Add the target thiol to a set of wells to a final concentration that elicits a strong fluorescent response (e.g., 100 µM).
-
To other wells with the probe, add the interfering species at a high concentration (e.g., 10 mM).
-
Incubate the plate at 37°C for a specified reaction time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.
-
Compare the fluorescence intensity in the presence of interfering species to that with the target thiol.
Signaling Pathway for Thiol Detection
The detection of thiols by these probes involves a chemical reaction that leads to a change in the fluorophore's properties.
Caption: Signaling pathway for Thiol detection.
Conclusion
Imidazo[1,2-a]pyridine-based fluorescent probes represent a promising class of sensors with high selectivity for various analytes. When compared to established alternatives, they often exhibit comparable or slightly superior cross-reactivity profiles. However, the choice of a fluorescent probe should always be guided by a thorough evaluation of its performance against a panel of potential interfering species relevant to the specific experimental context. The data and protocols presented in this guide serve as a valuable resource for researchers in making an informed decision for their specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. A fluorescein-based chemosensor for “turn-on” detection of Hg2+ and the resultant complex as a fluorescent sensor for S2− in semi-aqueous medium with cell-imaging application: experimental and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Selective Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis in Cancer vs. Normal Cell Lines
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting potent cytotoxic effects against a range of cancer cell lines. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the cytotoxic profiles of various imidazo[1,2-a]pyridine derivatives, supported by in vitro experimental data, to elucidate their selectivity and potential as therapeutic agents.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values of several imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI)† | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | Vero (Normal Kidney) | 91 | 8.27 | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | 13 | 7.00 | [1][2] | |||
| MCF-7 (Breast Carcinoma) | 11 | 8.27 | [1][2] | |||
| A375 (Human Skin Cancer) | 11 | 8.27 | [1][2] | |||
| Compound 6d | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but showed activity | NIH/3T3 (Mouse Embryonic Fibroblast) | Not explicitly stated | - | [3] |
| Compound 6i | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but showed activity | NIH/3T3 (Mouse Embryonic Fibroblast) | Not explicitly stated | - | [3] |
| Compound 6 | A375 (Melanoma) | 9.7 | - | - | - | [4] |
| WM115 (Melanoma) | <12 | - | - | - | [4] | |
| HeLa (Cervical Cancer) | 35.0 | - | - | - | [4][5] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | - | - | - | [4] |
| MCF-7 (Breast Cancer) | 2.35 | - | - | - | [4] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | - | - | - | [6][7] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | - | - | - | [6][7] |
| HB9 | A549 (Lung Cancer) | 50.56 | - | - | - | [8] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | - | - | - | [8] |
| Unnamed Derivative | MCF-7 (Breast Cancer) | 2.55 | HEK293 (Human Embryonic Kidney) | Not explicitly stated, but implied to be higher | - | [9] |
| HeLa (Cervical Cancer) | 3.89 | - | [9] |
†Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The evaluation of cytotoxicity for the imidazo[1,2-a]pyridine derivatives cited in this guide predominantly utilized the MTT assay.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][10]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubated for a specified period (e.g., 24 or 48 hours).[8][10]
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways Implicated in Cytotoxicity
Several studies have investigated the molecular mechanisms underlying the anticancer effects of imidazo[1,2-a]pyridine derivatives. A frequently implicated mechanism is the induction of apoptosis (programmed cell death) through modulation of key signaling pathways.
One such pathway is the p53-mediated intrinsic apoptosis pathway . In response to cellular stress, such as that induced by cytotoxic compounds, the tumor suppressor protein p53 is activated. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, leading to the execution of apoptosis. Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through this mechanism.[5][6]
Another critical pathway often targeted is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis.[5][6][11]
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitrophenyl substituent to this core has been a key strategy in developing potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer activity. It presents quantitative data from various studies, details key experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and drug development.
Quantitative Data Summary: Anticancer Activity
The in vitro anticancer efficacy of various nitrophenyl-substituted imidazo[1,2-a]pyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the potency of these compounds against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Nitrophenyl-Substituted Imidazo[1,2-a]pyridines in Human Cancer Cell Lines
| Compound ID | Structure / Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
| MCF-7 (Breast) | 30.88 ± 14.44 | [3] | ||
| B16F10 (Melanoma) | 64.81 ± 15.78 | [3] | ||
| Compound 12g | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridin-3-amine | - | Data not specified | [4] |
| Compound 6 | An imidazo[1,2-a]pyridine derivative (structure not fully specified with nitrophenyl group) | A375 (Melanoma) | <12 | [5] |
| WM115 (Melanoma) | <12 | [5] | ||
| HeLa (Cervical) | Value not specified | [5] |
Key Observations from SAR Studies:
-
Role of the Nitro Group: The presence of a nitro (NO2) group, a strong electron-withdrawing group, on the phenyl ring at C-2 is a critical feature. Compound 12, with a 2-nitrophenyl moiety, demonstrates potent activity, particularly against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.[3]
-
Impact of C-3 Substitution: The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack and is a key site for functionalization to modulate biological activity.[1] In Compound 12, the presence of a p-chlorophenyl amine group at the C-3 position contributes significantly to its cytotoxic profile.[3]
-
Cell Line Specificity: The cytotoxic effect of these compounds varies significantly across different cancer cell lines. For instance, Compound 12 is most potent against HT-29 cells but shows considerably lower activity against MCF-7 and B16F10 cells, indicating a degree of selectivity.[3]
-
Safety Profile: When evaluating potential anticancer agents, it is crucial to assess their toxicity against normal cells. Compound 12 showed moderate cytotoxicity against normal MEF cells (IC50 = 40.54 ± 4.34 µM), suggesting a therapeutic window.[3]
Experimental Protocols
The evaluation of nitrophenyl-substituted imidazo[1,2-a]pyridines relies on standardized assays to determine their biological effects. The methodologies for key experiments are detailed below.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[4]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Pathway Analysis (e.g., AKT/mTOR)
Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways. For imidazo[1,2-a]pyridines, this can be used to confirm the inhibition of targets like AKT and mTOR.[5]
Protocol:
-
Cell Lysis: After treating cells with the test compound for a set duration (e.g., 24 or 48 hours), the cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of inhibition.
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition
Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer.[5]
Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
General Structure-Activity Relationship Logic
The therapeutic potential of these compounds is determined by the specific chemical groups attached to the core imidazo[1,2-a]pyridine structure.
Caption: Key structural features influencing the activity of imidazo[1,2-a]pyridines.
Experimental Workflow for SAR Studies
The process of discovering and evaluating novel imidazo[1,2-a]pyridine derivatives follows a structured workflow from chemical synthesis to biological validation.
Caption: Workflow for the development and evaluation of imidazo[1,2-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical Condensation vs. Modern Methodologies
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone.[1][2] Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of the classical condensation method for synthesizing imidazo[1,2-a]pyridines against a selection of modern, innovative strategies, offering researchers and drug development professionals a comprehensive overview of the available synthetic arsenal.
Classical Approach: The Tschitschibabin Condensation
The traditional and most well-established method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[1][3] This reaction, first reported by Tschitschibabin in 1925, typically proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization and dehydration.[3][4]
While historically significant and still in use, this method can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of lachrymatory α-haloketones.[5]
Modern Synthetic Strategies: A Leap Forward
In the last few decades, a plethora of new synthetic methods have emerged, aiming to overcome the limitations of the classical approach. These modern techniques often offer milder reaction conditions, higher yields, greater functional group tolerance, and improved atom economy. Key advancements include multicomponent reactions, transition-metal catalysis, and green chemistry approaches.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have revolutionized the synthesis of complex molecules. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for producing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] This one-pot approach is highly efficient and allows for rapid generation of molecular diversity.[7][8]
Transition-Metal Catalysis
The use of transition metals, particularly copper and palladium, has enabled novel and efficient pathways to the imidazo[1,2-a]pyridine core.[9][10] These catalyzed reactions often proceed through mechanisms like C-H activation, oxidative coupling, or domino processes, allowing for the use of more readily available starting materials such as acetophenones, terminal alkynes, or even simple pyridines.[9][10][11]
Green and Alternative Energy Approaches
In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign syntheses. These methods include the use of water or polyethylene glycol (PEG) as solvents, catalyst-free conditions, and the application of alternative energy sources like microwave and ultrasound irradiation.[5][12][13] These approaches often lead to significantly reduced reaction times, cleaner reaction profiles, and excellent product yields.[12][13]
Quantitative Comparison of Synthetic Methods
The following tables summarize quantitative data for various synthetic protocols, providing a direct comparison of their efficiencies.
Table 1: Classical Condensation and Modern One-Pot Syntheses
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Classical (Solvent-Free) | 2-aminopyridine, α-bromoacetophenone | 60 °C, neat | 15-30 min | 85-95 | [1][4] |
| One-Pot (in situ bromination) | 2-aminopyridine, acetophenone, NBS | PEG-400/H₂O (1:2), MW, 85 °C | 10-15 min | up to 89 | [5] |
| Groebke–Blackburn–Bienaymé (Ultrasound) | 2-aminopyridine, aldehyde, isocyanide | NH₄Cl (10 mol%), H₂O, 60 °C, Ultrasound | 2-3 h | 67-86 | [6] |
| Three-Component (Metal-Free) | 2-aminopyridine, ynal, alcohol | AcOH, CH₃OH, 80 °C | 12 h | Good to high | [14] |
Table 2: Transition-Metal Catalyzed and Green Syntheses
| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Copper-Catalyzed A³-Coupling | 2-aminopyridine, aldehyde, alkyne | CuSO₄/Sodium Ascorbate, SDS/H₂O, 80 °C | 3-5 h | Good to excellent | [15] |
| Copper-Catalyzed Aerobic Oxidation | 2-aminopyridine, acetophenone | CuI (10 mol%), air, 120 °C | 12 h | Broad range | [11] |
| Microwave-Assisted (Catalyst-Free) | 2-aminonicotinic acid, chloroacetaldehyde | H₂O, MW, 100 °C | 30 min | 92-95 | [12] |
| Ultrasound-Assisted (Metal-Free) | 2-aminopyridine, ketone | KI/TBHP, H₂O, rt, Ultrasound | 2 h | Good | [13] |
Experimental Protocols
Protocol 1: Classical Condensation (Solvent-Free)[4]
A mixture of 2-aminopyridine (1 mmol) and the appropriate α-haloketone (1 mmol) is heated at 60 °C for 15-30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid is then washed with a saturated aqueous solution of sodium bicarbonate, followed by water, and then dried. The crude product can be further purified by recrystallization from ethanol to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Groebke–Blackburn–Bienaymé Reaction (Ultrasound-Assisted)[6]
To a mixture of 2-aminopyridine (1.2 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in water (3 mL), ammonium chloride (NH₄Cl, 10 mol%) is added as a catalyst. The reaction mixture is then subjected to ultrasound irradiation at 60 °C for the specified time (typically 2-3 hours). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 3: Microwave-Assisted Green Synthesis[12]
A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water (5 mL). The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the precipitated solid is filtered, washed with water, and dried to yield the pure imidazo[1,2-a]pyridine derivative.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic methodologies discussed.
Caption: Workflow for Classical Imidazo[1,2-a]pyridine Synthesis.
Caption: Workflow for a Modern Multicomponent Synthesis.
Caption: Overview of Major Synthetic Routes to Imidazo[1,2-a]pyridines.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the original Tschitschibabin condensation. Modern methods, including multicomponent reactions, transition-metal catalysis, and green chemistry protocols, offer substantial advantages in terms of efficiency, versatility, and environmental impact. For routine syntheses where starting materials are readily available, classical methods can still be effective. However, for the rapid generation of diverse compound libraries and for syntheses requiring high functional group tolerance and milder conditions, the adoption of modern strategies is highly advantageous. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational data to make an informed decision.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. tandfonline.com [tandfonline.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. connectjournals.com [connectjournals.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Unlocking Potential: A Comparative Guide to the Docking of Imidazo[1,2-a]pyridine Analogs in Key Protein Targets
For researchers and scientists in the field of drug discovery, the imidazo[1,2-a]pyridine scaffold represents a privileged structure with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the docking studies of various imidazo[1,2-a]pyridine analogs against several key protein targets implicated in disease. The data presented herein, summarized from recent scientific literature, offers insights into the structure-activity relationships and the potential for designing more potent and selective inhibitors.
The versatile nature of the imidazo[1,2-a]pyridine ring system allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.[1][2][3] Computational docking studies have become an indispensable tool in elucidating the binding modes of these analogs within the active sites of their target proteins, thereby guiding the rational design of new therapeutic agents.[1] This guide will delve into the specifics of these interactions, presenting quantitative data, experimental methodologies, and visual representations of the underlying processes.
Comparative Docking Analysis
The following table summarizes the docking performance of various imidazo[1,2-a]pyridine derivatives against a range of protein targets. The data includes docking scores, which predict the binding affinity, and experimentally determined inhibitory concentrations (IC50), where available, to provide a comprehensive overview of the compounds' potential.
| Compound ID | Target Protein(s) | PDB ID | Docking Score (kcal/mol) | Experimental Activity (IC50) | Reference |
| 4c | CLK1, DYRK1A | - | - | 0.7 µM (CLK1), 2.6 µM (DYRK1A) | [4][5] |
| HB7 | Human LTA4H | 3U9W | -11.237 | - | [6] |
| HB9 | - | - | - | 50.56 µM (A549 cells) | [6] |
| HB10 | - | - | - | 51.52 µM (HepG2 cells) | [6] |
| Compound C | Oxidoreductase | - | -9.207 | - | [7][8] |
| 6h | MARK4 | - | - | K = 0.1 x 10⁷ M⁻¹ (Binding Constant) | [9] |
| 4(k) | Farnesyl diphosphate synthase | 5CG5 | High MolDock & Rerank Scores | - | [10] |
| 4(g) | Farnesyl diphosphate synthase | 5CG5 | High MolDock & Rerank Scores | - | [10] |
| 4(l) | Farnesyl diphosphate synthase | 5CG5 | High MolDock & Rerank Scores | - | [10] |
| IPAO | Lung Cancer Target | 4ZXT | -5.84 | - | [1] |
| IPA-6 | Enoyl Acyl Carrier Protein Reductase (ENR) | 4TZK | - | 0.05 µg/mL (MIC) | [11] |
| PF19 | F1F0 ATP Synthase (Mycobacterium Tuberculosis) | - | -9.97 | - | [12] |
| 4b | Bacterial GyrB | - | -10.4 | - | [13] |
Spotlight on Key Protein Targets and Interactions
Kinases: A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their potential as kinase inhibitors. For instance, compound 4c has demonstrated micromolar inhibition of both CLK1 and DYRK1A, kinases implicated in neurological disorders.[4][5] Docking studies of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein overexpressed in some cancers, have also shown promising results.[9]
Anticancer Targets: The anticancer potential of this scaffold is highlighted by the docking of various analogs into proteins crucial for cancer progression. Novel hybrids have been docked against human leukotriene A4 hydrolase (LTA4H), with compound HB7 showing a strong binding affinity.[6] Other studies have focused on oxidoreductase, where Compound C exhibited a high binding energy, suggesting its potential in breast cancer therapy.[7][8] Furthermore, some derivatives have been shown to induce apoptosis by interacting with caspase-3 and caspase-9.[14]
Antimicrobial Targets: The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Imidazo[1,2-a]pyridine analogs have been investigated as inhibitors of essential microbial enzymes. Docking studies have identified compounds with significant binding affinities for Mycobacterium tuberculosis enzymes such as enoyl acyl carrier protein reductase (ENR) and F1F0 ATP synthase.[11][12] For example, IPA-6 showed potent anti-tubercular activity, which was rationalized by its strong interaction with the active site of ENR.[11] Similarly, studies on bacterial GyrB have identified promising antibacterial candidates.[13]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. While specific parameters may vary, a general workflow is typically followed.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional coordinates of the target protein are typically retrieved from the Research Collaboratory for Structural Bioinformatics–Protein Data Bank (RCSB–PDB).[10] Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added to the protein structure.
-
Ligand Structure: The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.
2. Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, with common examples including AutoDock, Schrödinger Suite (Glide), and Molegro Virtual Docker.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: The chosen software's algorithm is then used to explore different conformations and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docked poses are analyzed to identify the one with the most favorable score (e.g., lowest binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.
3. Validation (Optional but Recommended):
-
To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose (typically < 2.0 Å) indicates a reliable docking setup.[11]
Visualizing the Process: A Generalized Docking Workflow
The following diagram illustrates a typical workflow for a computational molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Implication: MARK4 in Cancer
The diagram below illustrates the involvement of MARK4 in signaling pathways that are often dysregulated in cancer, making it an attractive target for imidazo[1,2-a]pyridine-based inhibitors.
Caption: MARK4's role in cancer-related signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oceanomics.eu [oceanomics.eu]
- 5. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro and In Silico Properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in silico properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Its performance is evaluated against other imidazo[1,2-a]pyridine derivatives and established anticancer agents, supported by experimental and computational data.
In Vitro Anticancer Activity
The anticancer potential of this compound and its analogs has been investigated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound Derivative | HepG2 (Liver) | 13 |
| MCF-7 (Breast) | 11 | |
| A375 (Melanoma) | 11 | |
| Hep-2 (Laryngeal) | 11 | |
| IP-5 (imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast) | 45 |
| IP-6 (imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast) | 47.7 |
| Compound 6h (phenothiazine-imidazo[1,2-a]pyridine) | MDA-MB-231 (Breast) | 24.72 |
| A549 (Lung) | 42.96 | |
| Compound 6a (phenothiazine-imidazo[1,2-a]pyridine) | MDA-MB-231 (Breast) | 38.9 |
| Sorafenib (Control Drug) | NHL cell lines | 4-8 |
| Erlotinib (Control Drug) | A549 (Lung) | 23 |
This table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives and control drugs against different cancer cell lines. A lower IC50 value indicates higher potency.
In Vitro Antitubercular Activity
Several imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of the bacteria, is a key parameter in evaluating antitubercular efficacy.
| Compound | M. tuberculosis Strain | MIC (µg/mL) |
| Imidazo[1,2-a]pyridine amide (IPA-6) | H37Rv | 0.05 |
| Imidazo[1,2-a]pyridine amide (IPA-9) | H37Rv | 0.4 |
| Imidazo[1,2-a]pyridine sulfonamide (IPS-1) | H37Rv | 0.4 |
This table presents the Minimum Inhibitory Concentration (MIC) of different imidazo[1,2-a]pyridine derivatives against the H37Rv strain of Mycobacterium tuberculosis. A lower MIC value indicates greater antitubercular activity.
In Silico Properties: Molecular Docking
Molecular docking studies are computational methods used to predict the binding orientation of a small molecule to a target protein. These studies can provide insights into the potential mechanism of action of a compound.
Recent research has focused on the molecular docking of imidazo[1,2-a]pyridine derivatives with various protein targets implicated in cancer and tuberculosis. For instance, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been docked against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein overexpressed in several cancers[1]. These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. Similarly, docking studies of imidazo[1,2-a]pyridine amides and sulfonamides with enoyl acyl carrier protein reductase (InhA) of M. tuberculosis have been performed to elucidate their binding modes and support their observed antitubercular activity[2].
Signaling Pathways
The anticancer effects of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently targeted pathway by these compounds. Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells[3][4].
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Detailed Protocol:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antitubercular agents. Their mechanism of action often involves the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate their therapeutic potential. The combination of in vitro screening and in silico modeling provides a powerful approach for the rational design and optimization of more potent and selective imidazo[1,2-a]pyridine-based drug candidates.
References
- 1. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fluorescent Properties of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the photophysical characteristics of two prominent nitrogen-fused heterocyclic fluorophores.
Imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines are two closely related heterocyclic scaffolds that have garnered significant attention in the fields of medicinal chemistry, materials science, and bio-imaging due to their intrinsic fluorescent properties. Their rigid, planar structures and extended π-conjugated systems give rise to favorable photophysical characteristics, making them valuable cores for the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the fluorescent properties of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate scaffold for their specific applications.
Core Structural Differences
The key distinction between the two isomers lies in the fusion of the imidazole and pyridine rings. In imidazo[1,2-a]pyridine, the imidazole ring is fused at the 1 and 2 positions of the pyridine ring, resulting in a nitrogen atom at the bridgehead (position 9). In contrast, the imidazo[1,5-a]pyridine scaffold features a fusion at the 1 and 5 positions of the pyridine ring, which places a carbon atom at the bridgehead. This seemingly subtle structural variance significantly influences the electronic distribution and, consequently, the photophysical properties of the resulting fluorophores.
Comparative Photophysical Data
The fluorescent properties of both scaffolds are highly tunable through chemical modification. The following tables summarize key photophysical parameters for representative derivatives of imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, illustrating the impact of substitution on their absorption, emission, and quantum efficiency.
Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Reference |
| Imidazo[1,2-a]pyridine | Unsubstituted | Ethanol | 325 | 370.5 | 45.5 | 0.57 | [1] |
| 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl | Ethanol | 335 | 374 | 39 | 0.63 | [1] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 7-Methyl, 2-Phenyl | Ethanol | 340 | 381 | 41 | 0.78 | [1] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | 2-(4-Aminophenyl) | Ethanol | 365 | 445 | 80 | 0.69 | [1] |
| 2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine | 2-[4-(Dimethylamino)phenyl] | Ethanol | 375 | 446 | 71 | 0.73 | [1] |
Table 2: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives
| Compound | Substituents | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Reference |
| Derivative 1 | Monomeric | Toluene | ~350 | ~450 | >5000 | 0.12 - 0.38 | [2] |
| Derivative 2 | Extended π-system | Dichloromethane | ~380 | ~450-500 | - | 0.10 - 0.37 | [3] |
| Derivative 3 | Methoxy substituents | - | - | 430-480 | up to 150 nm | 0.22 - 0.50 | [4] |
| Derivative 4 | Carboxylic functional group | Acetonitrile | - | ~485 | - | up to 0.44 | [5][6] |
| D-π-A Dye | Donor-π-Acceptor | THF | 365 | 520 | ~7000 | ~0.70 | [7] |
Key Observations and Comparative Analysis
-
Quantum Yield: Both scaffolds can exhibit high fluorescence quantum yields. Imidazo[1,2-a]pyridines, particularly with electron-donating substituents, can achieve quantum yields upwards of 0.78.[1] Similarly, strategic design of imidazo[1,5-a]pyridine derivatives, such as the introduction of specific substituents or the creation of donor-π-acceptor systems, can lead to quantum yields as high as 0.93 in the solid state.[7]
-
Stokes Shift: Imidazo[1,5-a]pyridine derivatives are frequently reported to exhibit large Stokes shifts, often exceeding 5000 cm⁻¹.[2][7] This is a significant advantage in applications where minimizing self-absorption and inner filter effects is crucial, such as in fluorescent probes for biological imaging. While some substituted imidazo[1,2-a]pyridines can also display notable Stokes shifts, it is a more consistently prominent feature of the imidazo[1,5-a]pyridine core.
-
Solvatochromism: Both classes of compounds can exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property is particularly pronounced in derivatives with significant intramolecular charge transfer (ICT) character upon excitation.[7]
-
Tuning of Properties: The photophysical properties of both scaffolds are highly tunable through the introduction of various substituents. Electron-donating groups (e.g., -NH₂, -N(CH₃)₂) tend to cause a red-shift in the emission and can enhance the quantum yield in imidazo[1,2-a]pyridines.[1] Similarly, extending the π-conjugation and creating donor-acceptor systems in imidazo[1,5-a]pyridines can lead to significant red-shifts and improved quantum efficiencies.[7]
Experimental Protocols
The accurate determination of photophysical properties is paramount for a reliable comparison. Below are generalized experimental protocols for key measurements.
Measurement of Absorption and Emission Spectra
Instrumentation:
-
A UV-Vis spectrophotometer for absorption measurements.
-
A spectrofluorometer for fluorescence emission and excitation measurements. The spectrofluorometer should be equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube - PMT).[8]
Procedure:
-
Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs_).
-
Emission Spectrum: Excite the sample at or near its λ_abs_. Scan the emission monochromator to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em_).
-
Excitation Spectrum: Set the emission monochromator to the λ_em_ and scan the excitation monochromator to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.
Determination of Fluorescence Quantum Yield (Φ_F_)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[10]
Instrumentation:
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.546) is a common standard.[9]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[9]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Diagrams
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.
Generalized Jablonski Diagram
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Conclusion
Both imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds are versatile platforms for the design of fluorescent molecules. The choice between the two will ultimately depend on the specific requirements of the intended application.
-
Imidazo[1,2-a]pyridines are a well-established class of fluorophores that can provide high quantum yields and their synthesis is often straightforward. They are excellent candidates for applications where high brightness is the primary concern.
-
Imidazo[1,5-a]pyridines are particularly noteworthy for their propensity to exhibit large Stokes shifts, which is a significant advantage for in vitro and in vivo imaging applications to minimize background signal and improve sensitivity. The tunability of their ICT character also makes them promising for the development of environmentally sensitive probes.
This guide provides a foundational comparison to aid in the rational design and selection of imidazopyridine-based fluorophores. Further investigation into specific derivatives and their performance in the desired application context is always recommended.
References
- 1. edinst.com [edinst.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. edinst.com [edinst.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Efficacy of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Against Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine and its derivatives against drug-resistant cancer cell lines. By juxtaposing available preclinical data with the performance of standard chemotherapeutic agents, this document aims to furnish researchers with a valuable resource for evaluating the promise of this class of compounds in oncology.
Executive Summary
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. The imidazo[1,2-a]pyridine scaffold has garnered significant interest as a promising pharmacophore for the development of novel anticancer agents that can circumvent these resistance mechanisms. This guide synthesizes the available data on the efficacy of this compound derivatives, comparing their cytotoxic effects with standard-of-care drugs such as doxorubicin and cisplatin in both sensitive and drug-resistant cancer cell lines. The underlying mechanisms of action, primarily the inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways, are also detailed.
Comparative Efficacy Analysis
While direct comparative data for this compound against a comprehensive panel of drug-resistant cell lines is limited, studies on closely related derivatives provide valuable insights into the potential of this chemical scaffold. The following tables summarize the half-maximal inhibitory concentration (IC50) values of a key derivative and standard chemotherapeutic agents in relevant cancer cell lines.
Table 1: Cytotoxicity of a this compound Derivative Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| (2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)(10-pentyl-10H-phenothiazin-2-yl)methanone | MDA-MB-231 (Breast Cancer) | 24.72 |
| A549 (Lung Cancer) | 42.96 |
Data represents the activity of a derivative of the topic compound and serves as an indicator of the potential efficacy of this chemical class.
Table 2: Comparative Cytotoxicity of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin | ~0.1 - 3.09 | - |
| MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin | ~12.9 - 13.2 | ~4 - 129 |
Table 3: Comparative Cytotoxicity of Cisplatin in Sensitive and Resistant Lung Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| A549 (Sensitive) | Cisplatin | ~6.14 - 30 | - |
| A549/CisR (Cisplatin-Resistant) | Cisplatin | ~43.01 - 198 | ~6.5 - 7 |
Mechanism of Action: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and a key mechanism of resistance to chemotherapy. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][2]
Inhibition of the PI3K/Akt/mTOR signaling pathway.
STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation, cell survival, and immune responses, and their constitutive activation is linked to cancer progression and chemoresistance. Imidazo[1,2-a]pyridine derivatives have been found to suppress these pathways, thereby reducing the expression of downstream targets involved in inflammation and cell survival.[3][4]
Inhibition of the STAT3 and NF-κB signaling pathways.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of anticancer compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
General experimental workflow for efficacy evaluation.
Conclusion and Future Directions
The available evidence suggests that the this compound scaffold holds considerable promise for the development of novel anticancer agents, particularly for overcoming drug resistance. Derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines. The multitargeted mechanism of action, involving the inhibition of key survival pathways like PI3K/Akt/mTOR and STAT3/NF-κB, provides a strong rationale for their further investigation.
Future research should focus on synthesizing and evaluating this compound and a broader range of its analogs in head-to-head comparative studies against a panel of well-characterized drug-resistant cancer cell lines and their sensitive counterparts. In vivo studies in animal models of drug-resistant cancers are also warranted to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of these promising compounds. Such studies will be crucial in advancing this class of molecules towards clinical development.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for maintaining a secure and compliant laboratory environment. This guide outlines the essential procedures for the proper disposal of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (CAS No. 3323-26-0), ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on data for structurally similar compounds, this substance should be treated as potentially hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Handling:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
-
Prevent the chemical from coming into contact with skin, eyes, and clothing.[1][2]
-
Wash hands thoroughly after handling.[1]
-
Avoid the formation of dust.[2]
In Case of a Spill:
-
If a small spill occurs, carefully sweep up the solid material.[2]
-
Place the swept-up material into a suitable, clearly labeled container for disposal.[1][2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Hazard and Disposal Information Summary
The following table summarizes key data for this compound and recommendations derived from related compounds.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 3323-26-0[3][4] |
| Molecular Formula | C₁₃H₉N₃O₂[3] |
| Molecular Weight | 239.23 g/mol [3] |
| Known Hazards | While specific toxicity data for this compound is not readily available, related nitro- and pyridine-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][5][6] It is prudent to handle it as a hazardous substance. |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible substances such as strong oxidizing agents. |
| Disposal Recommendation | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not allow the product to enter drains, other waterways, or soil.[1] The material should be collected as hazardous waste in a properly labeled, sealable, and airtight container.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's environmental health and safety (EHS) office. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Identify the waste as a solid chemical waste containing a nitrogen heterocyclic and a nitroaromatic compound.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, compatible, and sealable waste container.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste in the container.
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest and handover.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Personal protective equipment for handling 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Essential Safety and Handling Guide for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound.
Hazard Assessment
Given that imidazo[1,2-a]pyridine derivatives are explored for their biological activities, including potential as anticancer agents, they should be handled with care as potentially hazardous compounds.[4][5][6]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To protect hands and forearms from direct contact with the chemical.[7] |
| Body Protection | Laboratory coat or chemical-resistant gown. | To protect skin and personal clothing from splashes and contamination.[2] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be used when there is a significant risk of splashing.[2][7] | To protect the eyes and face from chemical splashes and airborne particles.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[3][8] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Have an emergency plan and necessary spill control materials readily accessible.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][10]
-
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Final Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
